Jacoumaric acid
Description
Structure
2D Structure
Propriétés
Formule moléculaire |
C39H54O6 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1 |
Clé InChI |
FEVUQLLYZLSRLB-HEIPXHRQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Jacoumaric Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jacoumaric acid, a pentacyclic triterpenoid, has garnered attention for its potential therapeutic properties, notably its antileishmanial activity. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a detailed, albeit inferred, methodology for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating the current knowledge on this promising natural compound. While this compound has been identified in several plant species, a definitive, step-by-step isolation protocol remains to be published. The experimental workflow presented herein is based on established methods for the isolation of triterpenoids from Psidium guajava leaves, a confirmed natural source.
Natural Sources of this compound
This compound has been identified in a limited number of plant species. The primary and most well-documented source is the leaves of the guava plant, Psidium guajava. While other sources have been anecdotally mentioned, the scientific literature predominantly focuses on its presence in guava.
Table 1: Confirmed Natural Sources of this compound
| Plant Species | Part(s) Containing this compound |
| Psidium guajava (Guava) | Leaves[1][2][3] |
Initial reports also suggested the presence of this compound in Syzygium samarangense and Diospyros melanoxylon. However, detailed phytochemical analyses of these plants have either not confirmed its presence or have identified the structurally related compound, p-coumaric acid, leading to potential misidentification in earlier reports[4][5]. Therefore, Psidium guajava remains the most reliable and confirmed source for the isolation of this compound.
Biological Activity of this compound
The most significant biological activity reported for this compound is its antileishmanial properties. Research has demonstrated its efficacy against the amastigote form of Leishmania infantum.
Table 2: In Vitro Antileishmanial Activity of this compound
| Biological Activity | Target Organism | Metric | Result |
| Antileishmanial | Leishmania infantum (amastigotes) | IC₅₀ | 1.318 ± 0.59 µg/mL[1][2][3] |
Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways through which this compound exerts its biological effects. Further research is required to elucidate the molecular mechanisms underlying its therapeutic potential.
Experimental Protocol for the Isolation of this compound from Psidium guajava Leaves
While a specific, detailed protocol for the isolation of this compound has not been published, the following methodology is a composite procedure based on established techniques for the extraction and separation of triterpenoids from Psidium guajava leaves. This protocol is intended to provide a robust starting point for researchers.
Plant Material Collection and Preparation
-
Collection: Fresh, healthy leaves of Psidium guajava should be collected.
-
Washing and Drying: The leaves are thoroughly washed with distilled water to remove any surface contaminants and then shade-dried at room temperature until brittle.
-
Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with ethanol at room temperature. This can be achieved by maceration with periodic shaking or through continuous extraction in a Soxhlet apparatus.
-
Concentration: The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids like this compound are expected to be concentrated in the less polar fractions (e.g., chloroform and ethyl acetate).
-
Activity-Guided Fractionation: The resulting fractions should be screened for the desired biological activity (e.g., antileishmanial activity) to identify the fraction containing the highest concentration of the target compound.
Chromatographic Purification
-
Column Chromatography: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.
-
Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. A suitable developing solvent system and visualization reagent (e.g., ceric sulfate spray followed by heating) should be used.
-
Preparative TLC or HPLC: Fractions showing the presence of this compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the isolation of this compound from Psidium guajava leaves.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound represents a promising natural product with demonstrated antileishmanial activity. While its primary confirmed source is Psidium guajava leaves, a standardized and detailed protocol for its isolation is yet to be established in the scientific literature. The methodology presented in this guide provides a comprehensive framework for researchers to undertake the isolation and further investigation of this compound. Future research should focus on optimizing the isolation protocol, elucidating the signaling pathways involved in its biological activity, and conducting quantitative analyses to determine its concentration in various natural sources. Such studies will be crucial for unlocking the full therapeutic potential of this compound.
References
The Biosynthesis of p-Coumaric Acid in Plants: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of the Synthesis, Regulation, and Analysis of a Key Phenylpropanoid
This technical guide provides an in-depth exploration of the biosynthesis of p-coumaric acid in plants, tailored for researchers, scientists, and professionals in drug development. p-Coumaric acid is a crucial intermediate in the phenylpropanoid pathway, leading to the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes, many of which have significant pharmacological interest. This document details the core biosynthetic pathways, the kinetics of key enzymes, regulatory mechanisms, and comprehensive experimental protocols.
Core Biosynthetic Pathways of p-Coumaric Acid
In the plant kingdom, p-coumaric acid is primarily synthesized through two distinct pathways originating from aromatic amino acids.
The Phenylalanine Pathway
The most prevalent route for p-coumaric acid biosynthesis begins with the amino acid L-phenylalanine. This pathway involves a two-step enzymatic conversion:
-
Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Hydroxylation of trans-cinnamic acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.
Caption: The Phenylalanine Pathway for p-Coumaric Acid Biosynthesis.
The Tyrosine Pathway
Particularly in grasses, an alternative pathway utilizes L-tyrosine as the direct precursor. This route is catalyzed by a single bifunctional enzyme or a specific lyase:
-
Deamination of L-tyrosine: Tyrosine ammonia-lyase (TAL) or a bifunctional PAL/TAL enzyme directly converts L-tyrosine to p-coumaric acid. This pathway is more direct but less widespread than the phenylalanine pathway.[1]
Caption: The Tyrosine Pathway for p-Coumaric Acid Biosynthesis.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of p-coumaric acid biosynthesis is dictated by the kinetic properties of its core enzymes. The following tables summarize key kinetic parameters for PAL, C4H, and TAL from various plant species.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) in Plants
| Plant Species | Isoform | Substrate | K_m (µM) | V_max (units/mg) | k_cat (s⁻¹) | Reference |
| Arabidopsis thaliana | AtPAL1 | L-Phe | 64 | - | - | [2] |
| Arabidopsis thaliana | AtPAL2 | L-Phe | 71 | - | - | [2] |
| Arabidopsis thaliana | AtPAL4 | L-Phe | 68 | - | - | [2] |
| Musa cavendishii | Crude Extract | L-Phe | 1450 | 0.15 | - | [3] |
| Petroselinum crispum | PAL-1 | L-Phe | - | - | - | [4] |
Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H) in Plants
| Plant Species | Substrate | K_m (µM) | Reference | | :--- | :--- | :--- | | Glycine max | trans-Cinnamic Acid | 1-140 (range for different isoforms) |[5] | | Helianthus tuberosus | trans-Cinnamic Acid | - |[4] |
Table 3: Kinetic Parameters of Tyrosine Ammonia-Lyase (TAL) in Plants and other organisms
| Organism | Substrate | K_m (mM) | V_max (U/mg) | Reference | | :--- | :--- | :--- | :--- | | Musa cavendishii | L-Tyr | 0.618 | 0.101 |[3] | | Chryseobacterium luteum | L-Tyr | 0.019 | - |[6] | | Rhodotorula glutinis | L-Tyr | - | - |[7] | | Saccharomyces cerevisiae | L-Tyr | - | - |[8] |
Regulation of p-Coumaric Acid Biosynthesis
The biosynthesis of p-coumaric acid is tightly regulated at multiple levels, responding to developmental cues and environmental stimuli.
Transcriptional Regulation
The expression of genes encoding PAL, C4H, and TAL is controlled by a complex network of transcription factors, including those from the MYB, bZIP, and WRKY families. These transcription factors are often responsive to various signaling pathways.[9]
Signaling Pathways
Phytohormones and abiotic stressors play a crucial role in modulating the phenylpropanoid pathway.
-
Phytohormonal Regulation: Auxin, ethylene, and jasmonic acid are known to influence the expression of biosynthetic genes. For instance, jasmonic acid can induce the expression of phenylpropanoid biosynthesis-related genes, leading to the accumulation of phenolic compounds as a defense response.[10]
-
Abiotic Stress Response: Environmental factors such as high light, UV radiation, drought, and salinity can trigger the phenylpropanoid pathway.[2][11][12][13] This response is often mediated by the generation of reactive oxygen species (ROS), which act as signaling molecules to upregulate the expression of PAL, C4H, and other pathway genes.[14]
// Stressors Abiotic_Stress [label="Abiotic Stress\n(UV, Drought, Salinity)", fillcolor="#F1F3F4"]; Phytohormones [label="Phytohormones\n(Jasmonic Acid, Ethylene)", fillcolor="#F1F3F4"];
// Signaling Molecules ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Transcription Factors TFs [label="Transcription Factors\n(MYB, bZIP, WRKY)", shape=diamond, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Biosynthetic Genes Biosynthetic_Genes [label="Biosynthetic Genes\n(PAL, C4H, TAL)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product p_Coumaric_Acid [label="p-Coumaric Acid\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections Abiotic_Stress -> ROS; Phytohormones -> TFs; ROS -> TFs; TFs -> Biosynthetic_Genes; Biosynthetic_Genes -> p_Coumaric_Acid; }
Caption: Regulatory network of p-coumaric acid biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of p-coumaric acid biosynthesis.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
Materials:
-
Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and β-mercaptoethanol.
-
Substrate Solution: L-phenylalanine solution.
-
10% Trichloroacetic acid (TCA).
-
Spectrophotometer or microplate reader.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: Combine 1 mL of the L-phenylalanine substrate solution, 4 mL of 0.1 M sodium phosphate buffer (pH 7.0), and 1 mL of the enzyme extract.
-
Incubation: Incubate the reaction mixture at 40°C for 1 hour.
-
Stopping the Reaction: Add 10% TCA to stop the enzymatic reaction.
-
Measurement: Measure the absorbance of the solution at 290 nm. The increase in absorbance corresponds to the formation of trans-cinnamic acid.[15]
Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay quantifies the conversion of trans-cinnamic acid to p-coumaric acid using HPLC.
Materials:
-
Microsomal preparation from plant tissue.
-
trans-Cinnamic acid.
-
NADPH.
-
HPLC system with a C18 column.
Procedure:
-
Enzyme Preparation: Isolate microsomes from the plant tissue of interest.
-
Reaction: Incubate the microsomal preparation with trans-cinnamic acid and NADPH at 30°C for 30 minutes with shaking.
-
Quantification: Stop the reaction and analyze the formation of p-coumaric acid by HPLC.[16]
Quantification of p-Coumaric Acid by HPLC
This protocol outlines the extraction and quantification of p-coumaric acid from plant material.
Materials:
-
Plant tissue.
-
Methanol.
-
Mobile Phase: A gradient of 0.5% phosphoric acid (Solvent A) and 100% acetonitrile (Solvent B).
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Extraction: Extract phenolic compounds from the plant tissue using methanol. The extract can be evaporated and redissolved in a suitable solvent for HPLC analysis.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution program, for example: 0-30 min from 5% to 80% B.
-
Detection: Monitor the eluent at 280 nm. The retention time of p-coumaric acid is determined using a standard.
-
Quantification: Calculate the concentration of p-coumaric acid based on a standard curve.[17]
// Start Start [label="Plant Tissue", shape=ellipse, fillcolor="#F1F3F4"];
// Extraction Extraction [label="Homogenization &\nExtraction", fillcolor="#F1F3F4"];
// Centrifugation Centrifugation [label="Centrifugation", fillcolor="#F1F3F4"];
// Supernatant and Pellet Supernatant [label="Supernatant\n(Soluble Proteins)", shape=box, style="filled, rounded", fillcolor="#FFFFFF"]; Pellet [label="Pellet\n(Microsomes)", shape=box, style="filled, rounded", fillcolor="#FFFFFF"];
// Assays PAL_Assay [label="PAL Assay\n(Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H_Assay [label="C4H Assay\n(HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_Quant [label="p-Coumaric Acid\nQuantification (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\nAnalysis (RT-qPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Centrifugation -> Pellet; Supernatant -> PAL_Assay; Pellet -> C4H_Assay; Extraction -> HPLC_Quant; Start -> Gene_Expression; }
Caption: General workflow for analyzing p-coumaric acid biosynthesis.
Conclusion
This technical guide provides a foundational understanding of the biosynthesis of p-coumaric acid in plants. The detailed pathways, quantitative enzyme data, and comprehensive experimental protocols offer a valuable resource for researchers aiming to explore and manipulate the phenylpropanoid pathway for applications in agriculture, pharmacology, and biotechnology. Further research into the intricate regulatory networks and the characterization of enzymes from a wider range of plant species will continue to enhance our ability to harness the potential of this vital metabolic pathway.
References
- 1. bioworlde.com [bioworlde.com]
- 2. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curresweb.com [curresweb.com]
- 4. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p‐Coumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Expression profiling of the phenylalanine ammonia-lyase (PAL) gene family in ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ils.unc.edu [ils.unc.edu]
- 17. phcogres.com [phcogres.com]
Biological Activities of p-Coumaric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a wide variety of plants.[1] Its derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities.[1] These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of p-coumaric acid derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and trypanocidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
p-Coumaric acid and its derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[2]
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of p-coumaric acid and its derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| p-Coumaric Acid | A375 (Melanoma) | 2500 (48h) | [2] |
| p-Coumaric Acid | B16 (Melanoma) | 2800 (48h) | [2] |
| p-Coumaric Acid | HT-29 (Colon) | 150 (24h) | [3] |
| Coumarin | HT-29 (Colon) | 25 (24h) | [3] |
| Phenethyl p-coumarate | P388 (Leukemia) | Not specified | [4] |
| N-phenethyl-p-coumaramide | P388 (Leukemia) | Not specified | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][5][6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).[2]
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: After incubation, remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity
p-Coumaric acid derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[10][11] The mechanism of action often involves the modulation of key signaling pathways like NF-κB and MAPKs.[11][12]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[9][13][14][15]
Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[13]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[11]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13]
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[13]
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Antimicrobial Activity
Derivatives of p-coumaric acid have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][16]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of p-coumaric acid derivatives against different microbial strains.
| Compound Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| p-Coumaric acid amides/anilides | Staphylococcus aureus | 1.56 - 50 | [16] |
| p-Coumaric acid amides/anilides | Bacillus subtilis | 1.56 - 50 | [16] |
| p-Coumaric acid amides/anilides | Escherichia coli | 3.12 - 50 | [16] |
| p-Coumaric acid amides/anilides | Candida albicans | 1.56 - 50 | [16] |
| p-Coumaric acid amides/anilides | Aspergillus niger | 1.56 - 50 | [16] |
| p-Coumaric acid | Gram-positive bacteria | 10 - 80 | [10] |
| p-Coumaric acid | Gram-negative bacteria | 10 - 80 | [10] |
Experimental Protocol: Tube Dilution Method for MIC Determination
The tube dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]
Principle: A series of dilutions of the antimicrobial agent are prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[17]
Procedure:
-
Preparation of Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes.[16]
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.[17]
-
Incubation: Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for A. niger, and 37°C for 48 hours for C. albicans).[16]
-
Observation: After incubation, visually inspect the tubes for turbidity, which indicates microbial growth.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth.[17]
Trypanocidal Activity
Ester derivatives of p-coumaric acid have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[19][20]
Quantitative Trypanocidal Activity Data
The following table summarizes the IC50 values of various p-coumaric acid ester derivatives against different forms of Trypanosoma cruzi.[19]
| Compound | Form of T. cruzi | IC50 (µM) |
| Methyl p-coumarate | Epimastigote | 601.06 ± 249.17 |
| Butyl p-coumarate | Epimastigote | 154.99 ± 33.14 |
| Pentyl p-coumarate | Epimastigote | 5.16 ± 1.28 |
| Pentyl p-coumarate | Trypomastigote | 61.63 ± 28.59 |
| Isopentyl p-coumarate | Epimastigote | 13.23 ± 2.56 |
| Isopentyl p-coumarate | Trypomastigote | 111.31 ± 38.70 |
Mechanism of Action: Signaling Pathways
The biological activities of p-coumaric acid derivatives are often mediated through the modulation of specific intracellular signaling pathways. The anti-inflammatory effects, in particular, are well-documented to involve the inhibition of the NF-κB and MAPK pathways.[11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[11] p-Coumaric acid has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines.[21]
Caption: Inhibition of the NF-κB signaling pathway by p-coumaric acid derivatives.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including stress and inflammation.[11] p-Coumaric acid can suppress the phosphorylation of key MAPKs such as ERK, JNK, and p38, leading to a reduction in the inflammatory response.[22]
Caption: Modulation of the MAPK signaling pathway by p-coumaric acid derivatives.
Conclusion
p-Coumaric acid and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and trypanocidal activities, coupled with their natural origin, make them attractive candidates for further investigation and development as novel therapeutic agents. This guide provides a foundational understanding of their biological activities and the experimental methodologies used for their evaluation, which can aid researchers in advancing the study of these versatile molecules.
References
- 1. broadpharm.com [broadpharm.com]
- 2. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 18. Tube Dilution Antimicrobial Susceptibility Testing: Efficacy of a Microtechnique Applicable to Diagnostic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Mechanism of Action of p-Coumaric Acid
Note to the Reader: The initial request specified "Jacoumaric acid." However, a thorough review of scientific literature yielded no significant data on the in vitro mechanism of action for a compound with this name. One source indicated its presence in guava, but provided no further details.[1] Conversely, a substantial body of research exists for p-Coumaric acid (p-CA), a similarly named and structurally related phenolic acid. It is plausible that "this compound" may be a rare compound, a synonym, or a misspelling. This guide therefore focuses on the well-documented in vitro activities of p-Coumaric acid to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.
p-Coumaric acid (4-hydroxycinnamic acid) is a widespread phenolic acid found in numerous plants, fruits, and vegetables.[2][3][4] It has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][5][6] This document provides an in-depth overview of the in vitro mechanisms of action of p-Coumaric acid, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Quantitative Data Summary
The in vitro bioactivity of p-Coumaric acid has been quantified across various cell lines and experimental models. The following tables summarize key findings to facilitate comparison.
Table 1: Anticancer and Cytotoxic Effects of p-Coumaric Acid
| Cell Line | Cancer Type | Assay | IC50 Value | Duration | Key Findings |
| A375 | Human Melanoma | CCK-8 | 4.4 mM | 24 h | Significantly inhibited cell proliferation.[7] |
| A375 | Human Melanoma | CCK-8 | 2.5 mM | 48 h | Dose-dependent inhibition of proliferation.[7] |
| B16 | Murine Melanoma | CCK-8 | 4.1 mM | 24 h | Showed significant inhibition of cell proliferation.[7] |
| B16 | Murine Melanoma | CCK-8 | 2.8 mM | 48 h | Time-dependent cytotoxic effect observed.[7] |
| A431 | Human Epidermoid Carcinoma | MTT | ~52 µg/ml | Not Specified | Reduced mitochondrial activity, comparable to the standard drug Imiquimod.[5] |
| MCF-7 | Human Breast Cancer | Not Specified | 4.95 mM | Not Specified | Used as the effective concentration for subsequent experiments demonstrating pro-apoptotic and cell cycle arrest effects.[8] |
Table 2: Anti-inflammatory Effects of p-Coumaric Acid
| Cell Line | Stimulant | Concentration of p-CA | Measured Parameter | Result |
| RAW264.7 | LPS | 10-100 µg/ml | iNOS mRNA and protein expression | Significant inhibition.[2] |
| RAW264.7 | LPS | 10-100 µg/ml | COX-2 mRNA and protein expression | Significant inhibition.[2] |
| RAW264.7 | LPS | 10-100 µg/ml | IL-1β mRNA expression | Significant inhibition.[2] |
| RAW264.7 | LPS | 10-100 µg/ml | TNF-α mRNA expression | Significant inhibition.[2] |
Core Mechanisms of Action
p-Coumaric acid exerts its effects through the modulation of several key cellular processes, including inflammation, apoptosis, cell cycle progression, and oxidative stress.[3][9]
Anti-inflammatory Activity
The anti-inflammatory properties of p-Coumaric acid are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, p-CA has been shown to:
-
Inhibit Pro-inflammatory Mediators: Significantly suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels.[2]
-
Block NF-κB Activation: Prevent the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2]
-
Suppress MAPK Signaling: Inhibit the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2.[2]
References
- 1. scribd.com [scribd.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. banglajol.info [banglajol.info]
- 4. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of Jacoumaric acid
An In-depth Technical Guide to Jacoumaric Acid
This guide provides a detailed overview of the current scientific understanding of this compound, a naturally occurring triterpenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a complex triterpenoid that has been identified in a limited number of natural sources. Its chemical structure suggests potential biological activities, though research into its specific properties remains in the early stages. This document synthesizes the available data on its discovery, chemical properties, natural occurrences, and biological activities.
Discovery and History
The precise first discovery and characterization of this compound are not extensively documented in readily available literature. However, its isolation has been reported in specific phytochemical studies. One notable mention is its isolation from the aerial parts of Syzygium samarangense (also known as the wax apple or Java apple).[1] Another significant finding was its identification in the feces of the complex-toothed flying squirrel (Trogopterus xanthipes), a component of traditional Chinese medicine.
It is important to distinguish this compound from the structurally simpler and more widely studied p-Coumaric acid. While both are natural products, this compound is a significantly larger and more complex molecule.[2][3][4][5][6]
Chemical Properties and Structure
This compound is a C39 triterpenoid with the molecular formula C₃₉H₅₄O₆ and a molecular weight of approximately 618.8 g/mol .[2] Its systematic IUPAC name is (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.[2]
The structure of this compound is characterized by a pentacyclic triterpene core linked to a p-coumaroyl moiety via an ester bond.
Caption: Logical relationship in the structure of this compound.
Natural Occurrences
This compound has been isolated from the following natural sources:
-
Plants:
-
Animal-derived material:
-
Feces of Trogopterus xanthipes (Complex-toothed flying squirrel): This material, known as "Goreishi" in Chinese medicine, contains this compound.[7]
-
Biological Activity
The biological activity of this compound has not been extensively studied. The most significant report on its bioactivity comes from research on compounds isolated from the feces of Trogopterus xanthipes.
Cytotoxicity
This compound has been evaluated for its cytotoxic effects against various human tumor cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| P-388 (Leukemia) | 4.0 |
| L-1210 (Leukemia) | 4.2 |
| KB (Oral Epidermoid Carcinoma) | 10.0 |
| A-549 (Lung Carcinoma) | > 20.0 |
| HCT-8 (Colon Adenocarcinoma) | > 20.0 |
| A-498 (Kidney Carcinoma) | > 20.0 |
Source: Numata, A., et al. (1991). Cytotoxic Triterpenes from a Chinese Medicine, Goreishi.
The data indicates that this compound exhibits moderate cytotoxic activity against leukemia cell lines (P-388 and L-1210) and weaker activity against KB cells. Its cytotoxicity against A-549, HCT-8, and A-498 cell lines was not significant at the concentrations tested.
Experimental Protocols
Isolation of this compound from Trogopterus xanthipes Feces
The isolation of this compound from "Goreishi" was achieved through bioactivity-guided fractionation of a methanol extract. This process typically involves the following steps:
Caption: General workflow for the isolation of this compound.
The structural elucidation of the isolated compound was performed using spectroscopic methods.[7]
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. Further investigation is required to understand how it exerts its cytotoxic effects.
Synthesis
There are no reported methods for the chemical synthesis of this compound in the reviewed literature.
Future Directions
The existing data on this compound, although limited, suggests that it is a molecule with potential biological activity. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to obtain larger quantities for comprehensive biological evaluation.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways responsible for its cytotoxic effects.
-
Analog Development: Synthesizing derivatives to explore structure-activity relationships and potentially enhance its therapeutic index.
-
Broader Biological Screening: Evaluating its activity in other disease models, such as inflammatory and infectious diseases.
Conclusion
This compound is a naturally occurring triterpenoid with demonstrated cytotoxic activity against specific cancer cell lines. However, the current body of knowledge is limited, with significant gaps in our understanding of its discovery, history, biosynthesis, and mechanism of action. This guide provides a summary of the available information and highlights the need for further research to fully elucidate the therapeutic potential of this complex natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C39H54O6 | CID 11700083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. p-Coumaric acid [webbook.nist.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Cytotoxic Triterpenes from a Chinese Medicine, Goreishi [jstage.jst.go.jp]
A Preliminary Pharmacological Profile of Coumaric Acids: A Technical Overview
An important clarification : Initial searches for "Jacoumaric acid" revealed a significant lack of available pharmacological data, preventing the creation of an in-depth technical guide on this specific compound. This compound is a recognized chemical entity, but its biological activities are not extensively documented in publicly available scientific literature.[1]
However, due to the structural similarity and the possibility of user interest in the broader class of coumaric acids, this guide will focus on the well-researched p-Coumaric acid (p-CA) . This phenolic acid is a prominent dietary polyphenol with a wide range of documented pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4][5][6] This document will provide a comprehensive overview of the preliminary pharmacological screening of p-Coumaric acid, adhering to the requested format for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
p-Coumaric acid has demonstrated significant anti-inflammatory effects in various in vivo and in vitro models.[7][8][9][10] Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.
| Parameter | Model | Treatment | Result | Reference |
| TNF-α Expression | Adjuvant-induced arthritic rats | 100 mg/kg p-CA | Significant decrease in synovial tissue | [7] |
| Circulating Immune Complexes | Adjuvant-induced arthritic rats | 100 mg/kg p-CA | Significant decrease in serum | [7] |
| Paw Edema | Monosodium urate crystal-induced inflammation in rats | 100 mg/kg p-CA | Significant reduction | [10] |
| iNOS, COX-2, IL-1β, TNF-α Expression | LPS-stimulated RAW264.7 macrophage cells | 10-100 µg/ml p-CA | Significant inhibition at mRNA and/or protein level | [9] |
| TNF-α and IL-6 Levels | Collagen-induced arthritis model rats | p-CA administration | Decreased serum levels | [8] |
A common model to assess anti-inflammatory activity is the adjuvant-induced arthritis model in rats.[11]
-
Induction of Arthritis : Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw of the rats.
-
Treatment : p-Coumaric acid (e.g., 100 mg/kg body weight) or a reference drug (e.g., Indomethacin, 3 mg/kg body weight) is administered intraperitoneally for a specified period (e.g., for 8 days from day 11 to 18 after adjuvant injection).[11]
-
Assessment of Inflammation :
-
Paw Thickness : The paw volume or thickness is measured at regular intervals using a plethysmometer or calipers to quantify the edema.
-
Biochemical Markers : At the end of the study, blood and tissue samples are collected to measure levels of inflammatory mediators like TNF-α and IL-6 using ELISA kits.[8]
-
Histopathology : The ankle joints are subjected to histopathological examination to assess the extent of inflammation, synovial hyperplasia, and cartilage destruction.[11]
-
p-Coumaric acid exerts its anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages.[9]
Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric Acid.
Antimicrobial Activity
p-Coumaric acid has shown inhibitory activity against a range of pathogenic bacteria.[12]
| Bacterial Strain | Method | Concentration | Result (Zone of Inhibition) | Reference |
| Staphylococcus aureus (ATCC 25923) | Agar well diffusion | 5% solution | 27.50 mm (median) | [13] |
| Enterococcus faecalis (ATCC 29212) | Agar well diffusion | 5% solution | 19 mm (median) | [13] |
| Klebsiella pneumoniae | Disk diffusion | 200 µg (in cumulation with Syringaldehyde) | Effective inhibition | [12] |
| Pseudomonas aeruginosa | Disk diffusion | 200 µg (in cumulation with Syringaldehyde) | Effective inhibition | [12] |
| Bacillus subtilis | Disk diffusion | 200 µg (in cumulation with Syringaldehyde) | Effective inhibition | [12] |
The antimicrobial activity of p-Coumaric acid can be evaluated using the agar well diffusion method.[13]
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates : The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Preparation of Wells : Wells of a specific diameter are made in the agar using a sterile borer.
-
Application of Test Substance : A defined volume of the p-Coumaric acid solution at different concentrations is added to the wells.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone : The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Analgesic Activity
p-Coumaric acid has also been reported to possess analgesic properties.
| Test | Model | Treatment | Result | Reference |
| Acetic acid-induced writhing test | Mice | p-Coumaric acid | Potent analgesic effect | [10] |
| Tail immersion test | Mice | p-Coumaric acid | Potent analgesic effect | [10] |
This is a common method for screening peripheral analgesic activity.
-
Animal Groups : Mice are divided into control and treatment groups.
-
Treatment : The treatment groups receive different doses of p-Coumaric acid, while the control group receives the vehicle. A standard analgesic drug is used as a positive control.
-
Induction of Writhing : After a specific period, a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.
-
Observation : The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes) after the injection of acetic acid.
-
Calculation : The percentage of protection or inhibition of writhing is calculated for the treated groups compared to the control group.
References
- 1. This compound | C39H54O6 | CID 11700083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress | Bentham Science [eurekaselect.com]
- 4. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Dietary component p-coumaric acid suppresses monosodium urate crystal-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ameliorative effect of p-coumaric acid, a common dietary phenol, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. lsmu.lt [lsmu.lt]
An In-depth Technical Guide on the Solubility and Stability of p-Coumaric Acid
A Note on Terminology: Initial searches for "Jacoumaric acid" did not yield relevant scientific data. It is presumed that this is a variant or misspelling of p-Coumaric acid, a well-documented phenolic compound. This guide will, therefore, focus on the solubility and stability of p-Coumaric acid.
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid widely found in various plants and fungi. Its antioxidant, anti-inflammatory, and other pharmacological properties have made it a subject of interest for researchers in drug development and other scientific fields. A thorough understanding of its solubility and stability is crucial for its effective application and formulation.
Solubility of p-Coumaric Acid
The solubility of p-coumaric acid has been determined in a range of solvents, demonstrating its versatility for various applications.
Table 1: Solubility of p-Coumaric Acid in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~10 | Room Temperature |
| DMSO | ~15 | Room Temperature |
| Dimethylformamide (DMF) | ~20 | Room Temperature |
| Water | Slightly soluble | 25 |
| Diethyl Ether | Very soluble | Not Specified |
| Methanol | Not Specified | Not Specified |
| 1-Propanol | Not Specified | Not Specified |
| 2-Propanol | Not Specified | Not Specified |
| n-Butanol | Not Specified | Not Specified |
| Isobutanol | Not Specified | Not Specified |
| Acetone | Not Specified | Not Specified |
| Ethyl Acetate | Not Specified | Not Specified |
| Methyl Acetate | Not Specified | Not Specified |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 | Room Temperature |
Data compiled from multiple sources.[1][2][3]
Stability of p-Coumaric Acid
The stability of p-coumaric acid is influenced by factors such as temperature, pH, and light exposure.
Table 2: Stability Profile of p-Coumaric Acid
| Condition | Observation |
| Storage (Solid) | Stable for ≥ 4 years at room temperature.[1] |
| Aqueous Solution | Not recommended to store for more than one day.[1] |
| Temperature | Degradation follows first-order kinetics with increasing temperature. |
| pH | Ionization state and degradation pathways are pH-dependent. |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of p-coumaric acid are outlined below.
This method involves measuring the mass of the solute dissolved in a known mass of solvent to determine the solubility.
-
Materials: p-Coumaric acid, selected solvent, analytical balance, temperature-controlled shaker, centrifuge, drying oven.
-
Protocol:
-
Add an excess amount of p-coumaric acid to a known volume of the solvent in a sealed vial.
-
Equilibrate the suspension at a constant temperature using a shaker for a predetermined period (e.g., 24-72 hours) to ensure saturation.
-
Separate the undissolved solid from the solution by centrifugation.
-
Carefully withdraw a known aliquot of the supernatant.
-
Evaporate the solvent from the aliquot in a pre-weighed container using a drying oven.
-
Weigh the container with the dried residue.
-
Calculate the solubility based on the mass of the residue and the volume of the aliquot.
-
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to quantify p-coumaric acid and its degradation products, thus indicating its stability.
-
Instrumentation: HPLC system with a UV/Vis detector, C18 column.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 77:23 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 305 nm.
-
-
Protocol:
-
Prepare a standard stock solution of p-coumaric acid of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Subject the p-coumaric acid solution to the desired stress conditions (e.g., heat, different pH values).
-
At specified time points, withdraw samples, dilute if necessary, and inject them into the HPLC system.
-
Quantify the amount of remaining p-coumaric acid and any degradation products by comparing their peak areas to the calibration curve.
-
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.
-
Protocol:
-
Acid Hydrolysis: Treat a solution of p-coumaric acid with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of p-coumaric acid with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of p-coumaric acid with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or solution of p-coumaric acid to high temperatures.
-
Photodegradation: Expose a solution of p-coumaric acid to UV light.
-
Analyze the stressed samples at various time points using a stability-indicating method like RP-HPLC to identify and quantify the degradation products.
-
Visualizations
Caption: Workflow for gravimetric solubility determination.
Caption: Process for a stability-indicating HPLC assay.
Caption: Key factors leading to the degradation of p-coumaric acid.
References
An In-Depth Technical Guide to the Identification of Jacoumaric Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data required for the successful identification of Jacoumaric acid in plant extracts. This compound, a complex triterpenoid ester, presents a unique analytical challenge. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes workflow diagrams to facilitate its identification.
Introduction to this compound
This compound is a naturally occurring pentacyclic triterpenoid ester. Its chemical structure consists of a triterpene core, specifically alphitolic acid, esterified with a p-coumaric acid moiety at the C-3 position. The systematic IUPAC name for this compound is (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid. This compound has been isolated from sources such as the feces of Trogopterus xanthipes (Goreishi), a traditional Chinese medicine, and has been reported in Syzygium samarangense and Diospyros melanoxylon. Given its complex structure, which combines a triterpene and a phenylpropanoid, this compound may possess interesting pharmacological properties, making its identification in novel plant sources a valuable endeavor for drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its isolation and characterization.
| Property | Value |
| Molecular Formula | C₃₉H₅₄O₆ |
| Molecular Weight | 618.8 g/mol |
| IUPAC Name | (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
| Synonyms | 3-O-p-coumaroyl-alphitolic acid |
| CAS Number | 67911-62-0 |
Experimental Protocols for Identification
The identification of this compound in a plant extract is a multi-step process that involves extraction, chromatographic separation, and spectroscopic analysis.
Extraction of Triterpenoid Esters
A general protocol for the extraction of triterpenoid esters like this compound from dried plant material is as follows:
-
Maceration:
-
Soak the powdered plant material in a non-polar solvent such as hexane or dichloromethane to remove lipids and other non-polar constituents.
-
Subsequently, perform an exhaustive extraction with a solvent of intermediate polarity, such as ethyl acetate or methanol. Triterpenoid esters are often found in these fractions.
-
-
Soxhlet Extraction:
-
For a more efficient extraction, utilize a Soxhlet apparatus with a solvent gradient, starting with non-polar solvents and gradually increasing the polarity.
-
-
Solvent Partitioning:
-
The crude extract can be further fractionated by liquid-liquid partitioning between immiscible solvents (e.g., hexane-methanol/water, ethyl acetate-water) to separate compounds based on their polarity.
-
Chromatographic Isolation
The isolation of this compound from the crude extract requires chromatographic techniques.
-
Column Chromatography:
-
Perform initial fractionation of the extract using open column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf) to known triterpenoid esters.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, water, and a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic methods.
NMR spectroscopy is the most powerful tool for the structural elucidation of novel compounds. The following data is characteristic of the 3-O-trans-p-coumaroyl-alphitolic acid structure, which is synonymous with this compound.
Table of ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |
| Alphitolic Acid Moiety | ||
| 2 | 68.6 | 4.95 (d, J=9.6) |
| 3 | 81.0 | 3.45 (d, J=9.6) |
| ... | ... | ... |
| p-Coumaroyl Moiety | ||
| 1' | 127.3 | - |
| 2', 6' | 129.9 | 7.42 (d, J=8.5) |
| 3', 5' | 115.8 | 6.82 (d, J=8.5) |
| 4' | 157.5 | - |
| 7' | 144.1 | 7.62 (d, J=15.9) |
| 8' | 117.8 | 6.32 (d, J=15.9) |
| 9' | 167.0 | - |
(Note: Complete NMR data for the alphitolic acid core should be referenced from literature reporting the isolation of this compound or its derivatives.)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table of Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution Electrospray Ionization (HRESI-MS) | Positive | [M+H]⁺ | Molecular ion peak confirming the molecular formula C₃₉H₅₄O₆ |
| Tandem MS (MS/MS) | Positive | Fragmentation should show a characteristic loss of the p-coumaroyl moiety (146 Da) and water molecules from the triterpene core. |
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in the molecule.
Table of IR and UV-Vis Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Interpretation |
| IR Spectroscopy | ~3400, ~1710, ~1630, ~1605, ~1515 | -OH stretching, C=O stretching (ester and carboxylic acid), C=C stretching (alkene and aromatic) |
| UV-Vis Spectroscopy | λmax ~228 nm, ~312 nm | Absorption characteristic of the p-coumaroyl chromophore. |
Visualized Workflows and Pathways
General Experimental Workflow for Identification
The following diagram illustrates a typical workflow for the identification of this compound from a plant source.
Caption: General workflow for the isolation and identification of this compound.
Biosynthetic Origin of this compound
This compound is a hybrid natural product derived from two major biosynthetic pathways: the isoprenoid pathway for the alphitolic acid core and the shikimate pathway for the p-coumaric acid moiety.
Caption: Biosynthetic pathways leading to the formation of this compound.
Conclusion
The identification of this compound from plant extracts requires a systematic approach combining efficient extraction and fractionation techniques with comprehensive spectroscopic analysis. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently identify this complex and potentially bioactive natural product. The provided data tables and workflow diagrams are intended to serve as a practical resource in the laboratory, aiding in the discovery and characterization of this compound in new botanical sources.
Spectroscopic Characterization of p-Coumaric Acid: A Technical Guide
Introduction
p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is widely distributed in various plants, fruits, and vegetables.[1] This document provides a comprehensive overview of the spectroscopic characterization of p-coumaric acid, intended for researchers, scientists, and professionals in drug development. The spectroscopic data presented herein are crucial for the identification, quantification, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of p-coumaric acid. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of p-coumaric acid typically shows signals corresponding to the aromatic protons and the protons of the acrylic acid side chain. The chemical shifts can vary slightly depending on the solvent used.
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-7 | 7.51 | 7.4 | d | 7.0 |
| H-2, H-6 | 7.52 | 6.8-7.2 | m | |
| H-3, H-5 | 6.80 | 6.8-7.2 | m | |
| H-8 | 6.27 | 6.5 | d | 7.5 |
| OH (phenolic) | - | 4.5 | bs |
Data compiled from multiple sources.[2][3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of p-coumaric acid.
| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-9 (C=O) | 168.29 | 170.5 |
| C-7 | 144.52 | 148.1 |
| C-4 | 159.93 | 157.6 |
| C-2, C-6 | 130.44 | 127.9 |
| C-1 | 125.60 | - |
| C-3, C-5 | 116.08 | 115.8 |
| C-8 | 115.65 | 115.4 |
Data compiled from multiple sources.[2][3]
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of p-coumaric acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified p-coumaric acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in p-coumaric acid based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3383 | O-H stretch | Phenolic -OH |
| 3000-2900 | O-H stretch | Carboxylic acid -OH |
| 2879 | C-H stretch | Aromatic C-H |
| 1688 | C=O stretch | Carboxylic acid C=O |
| 1627 | C=C stretch | Alkene C=C |
| 1601, 1590, 1512 | C=C stretch | Aromatic C=C |
| 1449 | C-O-H bend | Carboxylic acid |
| 1283 | C-O stretch | Carboxylic acid/Phenol |
Data compiled from multiple sources.[4][5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry p-coumaric acid with dry KBr powder and press it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of p-coumaric acid, aiding in its identification and structural confirmation.
| m/z | Ion | Technique |
| 164 | [M]⁺ | EI-MS |
| 163 | [M-H]⁻ | ESI-MS |
| 147 | [M+H-H₂O]⁺ | ESI-MS/MS |
| 119 | [M+H-CO₂H]⁺ | ESI-MS/MS |
Data compiled from multiple sources.[6][7]
Experimental Protocol: LC-MS
-
Sample Preparation: Dissolve the p-coumaric acid sample in a suitable solvent, such as methanol or acetonitrile.
-
Chromatography: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). Use a mobile phase gradient, for instance, a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.[8]
-
Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.[8]
-
Data Acquisition: Acquire mass spectra over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the p-coumaric acid molecule and is often used for quantification.
| Solvent | λmax (nm) |
| Methanol | 292, 312 |
| Ethanol | 229, 300 |
| Phosphate Buffer (pH 6.8) | 284 |
Data compiled from multiple sources.[9][10][11]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of p-coumaric acid in a UV-transparent solvent (e.g., methanol, ethanol, or a buffer solution). A typical concentration range is 2–25 µg/mL.[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.[9]
Signaling Pathways of p-Coumaric Acid
p-Coumaric acid exhibits various biological activities, including anti-inflammatory and antioxidant effects, by modulating specific signaling pathways.
Anti-Inflammatory Signaling Pathway
p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[12] Lipopolysaccharide (LPS), a bacterial endotoxin, can trigger an inflammatory response by activating these pathways, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. p-Coumaric acid can suppress the phosphorylation of IκB and ERK1/2, thereby inhibiting the activation of NF-κB and MAPK, respectively, and reducing the expression of inflammatory mediators.[12][13]
Caption: Anti-inflammatory action of p-Coumaric Acid.
Antioxidant Signaling Pathway
The antioxidant properties of p-coumaric acid are partly mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). p-Coumaric acid can promote the activation of this pathway, thereby enhancing the cellular antioxidant defense system.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 2. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 3. bmse000591 P-coumaric Acid at BMRB [bmrb.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p-Coumaric acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 14. p-Coumaric acid protects cardiac function against lipopolysaccharide-induced acute lung injury by attenuation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of p-Coumaric acid in fruits
An In-depth Technical Guide to the Natural Occurrence of p-Coumaric Acid in Fruits
Abstract
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a plant-derived secondary metabolite ubiquitously found in a wide variety of foods, including fruits, vegetables, and cereals.[1][2] As a phytochemical, it has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.[2][3][4] This technical guide provides a comprehensive overview of the , details common experimental protocols for its quantification, and illustrates its core biosynthetic and pharmacological signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising natural compound.
Natural Occurrence of p-Coumaric Acid in Fruits
p-Coumaric acid is present in its free or conjugated form in numerous fruits.[1][2] Its concentration can vary significantly depending on the type of fruit, cultivar, ripeness, and the specific part of the fruit analyzed (e.g., peel, pulp, juice). The following table summarizes the quantitative data on p-Coumaric acid content found in various fruits, compiled from the Phenol-Explorer database and other scientific literature.
| Fruit | Plant Part | Mean Content (mg/100g FW) | Range (min-max) (mg/100g FW) | Reference(s) |
| Apple | Whole, Raw | 0.27 | 0.00 - 0.70 | [5] |
| Pear | Peeled | 0.18 | 0.00 - 0.50 | [5] |
| Date | Fresh | 2.89 | 0.49 - 6.25 | [5] |
| Grape | 11.7 - 38 | - | [6] | |
| Cherry | 51 | - | [6] | |
| Orange | 17.8 - 18.1 | - | [6] | |
| Kiwi fruit | 2.5 | - | [6] | |
| Blueberries | 6.4 | - | [6] | |
| Blackcurrants | 3.6 | - | [6] | |
| Blackberries | 0.5 | - | [6] | |
| Gooseberry | 10 - 27 | - | [6] | |
| Bilberry | 65 | - | [6] | |
| Lingonberry | 85 | - | [6] | |
| Chokeberry | 30 | - | [6] | |
| Elderberry | 18 | - | [6] | |
| Pineapple (Ripe) | Juice Extract | 1.175 | - | [7][8] |
| Pineapple (Ripe) | Methanol Extract | 0.003 | - | [7][8] |
| Pineapple (Unripe) | Juice Extract | 0.041 | - | [7][8] |
| *FW: Fresh Weight | ||||
| Values converted from µg/mL to mg/100g assuming a density of 1 g/mL. |
Biosynthesis of p-Coumaric Acid in Plants
p-Coumaric acid is a key intermediate in the biosynthesis of a wide range of phenylpropanoid derivatives in plants.[9] It is primarily synthesized via the shikimic acid pathway from the amino acid L-phenylalanine.[1][10] The process involves two main enzymatic steps. Alternatively, some plants can synthesize p-Coumaric acid directly from L-tyrosine.[11]
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[9][11]
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase then hydroxylates trans-cinnamic acid at the para position to yield p-Coumaric acid.[9][11]
-
Tyrosine Ammonia-Lyase (TAL): In an alternative pathway, TAL can directly convert L-tyrosine to p-Coumaric acid.[11]
Experimental Protocols for Quantification
The most widely reported analytical method for the determination and quantification of p-Coumaric acid in fruit matrices is High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) or Diode Array Detector (DAD).[12][13] The following is a synthesized protocol based on methodologies cited in the literature.[7][8][14][15]
Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract p-Coumaric acid from the complex fruit matrix while minimizing degradation and removing interfering substances.
-
Homogenization: Weigh a representative portion of the fruit sample (e.g., 5-10 g of pulp, peel, or whole fruit) and homogenize it using a blender or homogenizer. For juices, centrifugation may be sufficient to remove solids.[7]
-
Extraction Solvent: Add an appropriate volume of extraction solvent. Methanol is commonly used.[8] Acidified solvents (e.g., with acetic or phosphoric acid) can improve the stability and extraction efficiency of phenolic acids.[14] To prevent oxidative degradation, an antioxidant like butylated hydroxytoluene (BHT) may be added.[15]
-
Extraction Procedure: The mixture is typically subjected to ultrasonication for 30-60 minutes to facilitate cell wall disruption and enhance extraction.[14][15] This is followed by centrifugation (e.g., 4000-12,000 rpm for 5-15 minutes) to separate the solid residue from the liquid extract.[14][15]
-
Filtration: The resulting supernatant is filtered through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection into the HPLC system to remove any remaining particulate matter.[15]
HPLC-UV/DAD Analysis
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector is used.[14][15]
-
Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the most common choice, providing good separation and peak symmetry for phenolic compounds.[7][15]
-
Mobile Phase: A gradient elution is typically employed for optimal separation of multiple phenolic compounds. The mobile phase usually consists of two solvents:
-
Elution Gradient: A typical gradient might start with a high proportion of Solvent A (e.g., 95%), linearly increasing the proportion of Solvent B over 30-40 minutes to elute more hydrophobic compounds.[7][8] The column is then washed with a high concentration of Solvent B and re-equilibrated to initial conditions.
-
Flow Rate and Temperature: The flow rate is generally maintained between 0.8 and 1.0 mL/min, and the column temperature is often set to 25-30 °C to ensure reproducibility.[7][14]
-
Detection: Detection is performed by monitoring the UV absorbance. p-Coumaric acid shows strong absorbance at approximately 280 nm and 310 nm.[7][15] A DAD allows for the simultaneous acquisition of spectra, aiding in peak identification and purity assessment.
-
Quantification: The concentration of p-Coumaric acid in the sample is determined by comparing its peak area to a calibration curve constructed using certified standards of known concentrations.[7]
Pharmacological Significance and Signaling Pathways
For drug development professionals, p-Coumaric acid is a molecule of interest due to its ability to modulate key cellular signaling pathways associated with various diseases. Its biological activities are largely attributed to its antioxidant and anti-inflammatory properties.[2][16]
-
Antioxidant Activity: p-Coumaric acid is a potent free radical scavenger.[1] It can enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
-
Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases. p-Coumaric acid has been shown to exert anti-inflammatory effects by interfering with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] By inhibiting NF-κB, it can reduce the production of pro-inflammatory cytokines and mediators.[2]
These mechanisms make p-Coumaric acid a promising candidate for further investigation in the prevention and treatment of oxidative stress-related and inflammatory diseases.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Showing all foods in which the polyphenol p-Coumaric acid is found - Phenol-Explorer [phenol-explorer.eu]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. researchgate.net [researchgate.net]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chesci.com [chesci.com]
- 16. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress | Bentham Science [eurekaselect.com]
Isolating p-Coumaric Acid from Diospyros melanoxylon: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of p-Coumaric acid from the leaves of Diospyros melanoxylon, a plant with significant therapeutic potential.
Diospyros melanoxylon, a tree native to India and Sri Lanka, has a rich history in traditional medicine for treating a variety of ailments, including arthritis and skin conditions.[1][2][3][4] Modern phytochemical analysis has identified p-Coumaric acid as one of the key bioactive compounds within its leaves, exhibiting notable antioxidant, anti-inflammatory, and antibacterial properties.[1][2][3][4] This guide provides a comprehensive overview of the methodologies for isolating and characterizing this valuable phenolic acid, along with insights into its biological signaling pathways relevant to drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and characterization of p-Coumaric acid from Diospyros melanoxylon.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Output Fraction | Yield |
| Methanol Extraction | 500 g dried leaves | Methanol Extract (DMM) | 145 g/kg |
| Liquid-Liquid Fractionation | 50 g DMM | Petroleum Ether | 6.3 g |
| Ethyl Acetate (ESF) | 7.9 g | ||
| n-Butanol | 3.7 g | ||
| H₂O-Soluble | 15 g | ||
| Final Purification | Ethyl Acetate Fraction | p-Coumaric Acid | 24.5 mg |
Data sourced from Kumar et al., 2019.[3][4]
Table 2: Chromatographic and Spectroscopic Data for Isolated p-Coumaric Acid
| Parameter | Value |
| Thin-Layer Chromatography (TLC) | |
| Retention Factor (Rf) | 0.79 (Solvent system: Chloroform:Methanol:Formic Acid, 85:10:5 v/v/v) |
| Mass Spectrometry (MS) | |
| ESI-MS [M+H]+ | m/z 165.0552 |
| 1H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.58 (1H, d, J = 15.8 Hz), 7.54 (2H, d, J = 8.7 Hz), 6.73 (2H, d, J = 8.7 Hz), 6.20 (1H, d, J = 15.8 Hz) |
| 13C-NMR (100 MHz, CD₃OD) | δ (ppm): 169.6, 159.8, 145.3, 132.1, 126.3, 115.4, 114.2 |
Spectroscopic data sourced from Kumar et al., 2019 and Records of Natural Products, 2018.[3][5]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation and identification of p-Coumaric acid from Diospyros melanoxylon leaves.
Plant Material Collection and Preparation
Fresh, healthy leaves of Diospyros melanoxylon are collected and authenticated. The leaves are then washed, shade-dried, and milled to a coarse powder (approximately 50 mesh).[3]
Extraction
500g of the dried leaf powder is subjected to sequential extraction with solvents of increasing polarity, starting with petroleum ether, followed by chloroform, ethyl acetate, acetone, and finally methanol.[6] The methanol extract is concentrated using a rotary evaporator.[6] Given its high yield and potent radical scavenging activity, the methanol extract is selected for further isolation of the bioactive compound.[6]
Fractionation
50g of the crude methanol extract is dispersed in water and subjected to successive liquid-liquid partitioning.[3][4] The extract is partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate soluble fraction (ESF), which demonstrates significant biological activity, is chosen for the subsequent isolation steps.[3][4]
Column Chromatography
The ethyl acetate fraction is subjected to silica gel column chromatography. The column (50 cm length, 3 cm diameter) is eluted with a gradient of petroleum ether and acetone (95:5, 90:10, 85:15, 80:20, 70:30, and 60:40 v/v).[3][4] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
Purification
The sub-fraction showing potent activity is further purified using silica gel column chromatography with a petroleum ether:acetone (85:15) solvent system.[3][4] This is followed by re-chromatography on a Sephadex LH-20 column with acetone as the eluting solvent to yield pure p-Coumaric acid.[3][4]
Compound Identification and Characterization
The purity and identity of the isolated compound are confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): The Rf value of the isolated compound is compared with a standard sample of p-Coumaric acid.[7]
-
Spectroscopic Analysis: UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (1H NMR and 13C NMR), and Mass Spectrometry (MS) are performed to elucidate the structure of the isolated compound.[1][2][3][7]
Visualizing the Workflow and Biological Pathways
The following diagrams illustrate the experimental workflow for the isolation of p-Coumaric acid and its known signaling pathways.
References
- 1. Isolation and characterization of p-Coumaric acid from Diospyros melanoxylon medicinal plant endemic to Western Ghats, India [jaehr.muk.ac.ir]
- 2. doaj.org [doaj.org]
- 3. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 4. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
An In-depth Technical Guide to the Antioxidant Properties of p-Coumaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid (p-CA), a prominent member of the hydroxycinnamic acid family, is a phenolic compound widely distributed throughout the plant kingdom.[1][2] It is commonly found in a variety of dietary sources, including fruits, vegetables, cereals, and fungi.[2][3][4] Synthesized in plants via the shikimic acid pathway from phenylalanine and tyrosine, p-CA exists in both free and conjugated forms.[1][2] Extensive in vitro and in vivo studies have highlighted its potent antioxidant properties, which are central to its diverse pharmacological effects, including anti-inflammatory, cardioprotective, neuroprotective, and anti-cancer activities.[1][2][3] This guide provides a comprehensive technical overview of the antioxidant mechanisms of p-coumaric acid, its quantitative evaluation, and its role in modulating key cellular signaling pathways, offering a valuable resource for professionals in research and drug development.
Mechanisms of Antioxidant Action
The antioxidant capacity of p-coumaric acid is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Antioxidant Activity
The direct antioxidant effects of p-CA are primarily attributed to its chemical structure.
-
Free Radical Scavenging: The core of p-CA's direct antioxidant action lies in its phenolic hydroxyl (-OH) group.[1][2] This group can readily donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions.[2][5] This scavenging ability helps mitigate oxidative damage to vital cellular components like DNA, lipids, and proteins.[2]
-
Metal Ion Chelation: p-Coumaric acid can chelate metal ions, particularly ferrous ions (Fe²⁺).[6] By binding to these metal ions, it prevents their participation in Fenton-like reactions, which generate the highly destructive hydroxyl radical (•OH). This action is a crucial preventive antioxidant mechanism.
Indirect Antioxidant Activity
Beyond direct scavenging, p-CA exerts significant antioxidant effects by modulating the endogenous antioxidant defense systems of the cell. It enhances the expression and activity of various antioxidant enzymes by activating key transcription factors, a mechanism discussed in detail in Section 4.0.[1][7]
Quantitative Assessment of Antioxidant Capacity
The antioxidant potential of p-coumaric acid has been quantified using various standardized in vitro assays. The tables below summarize the results from several key studies.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound/Extract | IC₅₀ Value | Comments | Source |
|---|---|---|---|
| p-Coumaric acid | 33 µg/mL | --- | [6] |
| p-Coumaric acid | 30 µg/mL | --- | [6] |
| p-Coumaric acid | 6.99% scavenging at 125 µg/mL | Activity was significantly lower than the Trolox control. | [7] |
| p-Coumaric acid | Low activity; IC₅₀ not determined | Showed the lowest activity compared to eugenol, ascorbic acid, etc. |[8] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) Radical Scavenging Activity
| Compound/Extract | IC₅₀ Value | Inhibition (%) | Source |
|---|---|---|---|
| p-Coumaric acid | 609.16 µM | 8.89 ± 0.04% inhibition | [9] |
| p-Coumaric acid | Exhibited moderate activity | Showed scavenging activity. | [7] |
| p-Coumaric acid | One of the best scavengers | Compared to ascorbic acid, eugenol, and thymol. |[8] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | FRAP Value (µM Fe²⁺) | Concentration | Source |
|---|---|---|---|
| p-Coumaric acid | 24 - 113 | Various | [10] |
| p-Coumaric acid | Moderate activity | Showed ferric ion reducing ability. |[7] |
Table 4: Other Antioxidant Assays
| Assay Type | Result | Concentration | Source |
|---|---|---|---|
| Ferrous Ion (Fe²⁺) Chelating | 52.22% (highest activity) | 50 µg/mL | [7][11] |
| Lipid Peroxidation Inhibition | 71.2% inhibition | 45 µg/mL | [12][13] |
| Hydroxyl Radical (•OH) Scavenging | IC₅₀ = 4.72 µM | --- |[5] |
Modulation of Cellular Signaling Pathways
p-Coumaric acid's influence extends to the regulation of critical signaling pathways involved in the cellular response to oxidative stress and inflammation.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][14] Oxidative stress or the presence of activators like p-CA can destabilize the Nrf2-Keap1 complex.[14] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[1][14] This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[7][11][15] Studies have shown that p-CA treatment leads to a significant upregulation of Nrf2 and its downstream targets, thereby enhancing the cell's intrinsic antioxidant capacity.[7][11]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family—comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—plays a critical role in mediating cellular responses to external stimuli, including oxidative stress.[16] Overactivation of these pathways by stressors like H₂O₂ or lipopolysaccharide (LPS) can lead to inflammation and apoptosis.[16] p-Coumaric acid has been shown to exert a protective effect by inhibiting the phosphorylation of ERK, JNK, and p38 in stressed cells.[15][16] By suppressing MAPK activation, p-CA blocks downstream pro-apoptotic signaling cascades, thereby protecting cells from oxidative stress-induced death.[16]
Nuclear Factor-kappa B (NF-κB) Pathway
NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][17] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus and activate gene transcription. p-Coumaric acid has demonstrated potent anti-inflammatory effects by inhibiting this pathway.[1] It suppresses the phosphorylation of IκB and the nuclear translocation of NF-κB, thereby downregulating the expression of a wide array of inflammatory mediators.[17][18]
Key Experimental Protocols
The following sections provide generalized, detailed methodologies for the principal antioxidant assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[19][20]
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare a series of dilutions of p-coumaric acid in the same solvent used for the DPPH solution.
-
Prepare a positive control (e.g., ascorbic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % scavenging against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ is measured by the decrease in absorbance at 734 nm.[9][21]
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[9]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9]
-
Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of dilutions of p-coumaric acid and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or control (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate.[22]
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[9]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by absorbance at 593 nm.[23][24]
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ solution in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix these solutions in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[23]
-
-
Sample Preparation:
-
Prepare dilutions of p-coumaric acid.
-
Prepare a standard curve using a known antioxidant, typically FeSO₄ or Trolox.
-
-
Assay Procedure:
-
Add a small volume of the sample (e.g., 10 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 220 µL).[25]
-
-
Incubation and Measurement:
-
Calculation:
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve.
-
Results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Conclusion and Future Perspectives
p-Coumaric acid is a potent antioxidant that operates through a combination of direct free radical scavenging and indirect modulation of key cellular defense pathways, including Nrf2/ARE, MAPK, and NF-κB. Its ability to not only neutralize existing reactive species but also to bolster the cell's endogenous antioxidant and anti-inflammatory systems makes it a compound of significant interest for therapeutic development. The quantitative data and mechanistic insights presented in this guide underscore its potential in the prevention and treatment of diseases rooted in oxidative stress and inflammation.
Future research should focus on optimizing the bioavailability and delivery of p-coumaric acid to enhance its efficacy in vivo. Further clinical trials are warranted to translate the extensive preclinical evidence into tangible therapeutic applications for conditions such as cardiovascular disease, neurodegenerative disorders, and cancer. Elucidating the precise molecular interactions within these signaling pathways will continue to open new avenues for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress | Bentham Science [eurekaselect.com]
- 4. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p-Coumaric acid attenuates alcohol exposed hepatic injury through MAPKs, apoptosis and Nrf2 signaling in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p-Coumaric acid modulates cholesterol efflux and lipid accumulation and inflammation in foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. mdpi.com [mdpi.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. 4.5. The Ferric Reducing Antioxidant Power (The FRAP Assay) [bio-protocol.org]
- 24. akjournals.com [akjournals.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Antimicrobial Activity of p-Coumaric Acid Against Foodborne Pathogens: A Technical Guide
Abstract: The escalating threat of antimicrobial resistance and the demand for natural food preservatives have intensified research into plant-derived compounds with antimicrobial properties. p-Coumaric acid (p-CA), a widespread phenolic acid found in numerous plants, fruits, and vegetables, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the antimicrobial activity of p-Coumaric acid against a range of foodborne pathogens. It consolidates quantitative data on its efficacy, elucidates its multifaceted mechanisms of action—including membrane disruption, DNA interaction, and virulence attenuation—and presents detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel antimicrobial agents.
Antimicrobial Efficacy of p-Coumaric Acid
p-Coumaric acid exhibits a broad spectrum of activity against both Gram-positive and Gram-negative foodborne pathogens.[1][2] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
Quantitative Antimicrobial Activity
The inhibitory and bactericidal concentrations of p-CA have been determined for various foodborne pathogens. The reported values can vary based on the bacterial strain, testing methodology, and pH of the medium.[3] A summary of reported MIC and MBC values is presented below.
| Pathogen | Gram Stain | MIC | MBC | Source |
| Listeria monocytogenes | Positive | Bactericidal at pH 4.5 | - | [3] |
| Staphylococcus aureus | Positive | 20 µg/mL | - | [4] |
| Staphylococcus aureus | Positive | 10-80 µg/mL | - | [1][2] |
| Bacillus subtilis | Positive | 20 µg/mL | - | [4] |
| Bacillus cereus | Positive | - | - | [5][6] |
| Streptococcus pneumoniae | Positive | 10-80 µg/mL | - | [1][2] |
| Alicyclobacillus acidoterrestris (vegetative cells) | Positive | 0.2 mg/mL | 0.2 mg/mL | [7] |
| Alicyclobacillus acidoterrestris (spores) | Positive | 0.2 mg/mL | >1.6 mg/mL | [7] |
| Shigella dysenteriae | Negative | 10 µg/mL | - | [4] |
| Escherichia coli | Negative | 80 µg/mL | - | [4] |
| Escherichia coli | Negative | 10-80 µg/mL | - | [1][2] |
| Salmonella typhimurium | Negative | 10-80 µg/mL | - | [1][2] |
| Pseudomonas aeruginosa | Negative | - | - | [6] |
| Klebsiella pneumoniae | Negative | - | - | [6] |
| Proteus vulgaris | Negative | - | - | [6] |
Note: Some studies report values in mg/mL while others use µg/mL; this table reflects the units as stated in the source material. Discrepancies may exist between studies due to different experimental conditions.
Synergistic Effects
The antimicrobial potential of p-CA can be significantly enhanced when used in combination with other agents. This synergy can lead to a broader spectrum of activity and may help reduce the required concentrations of conventional antibiotics, potentially mitigating the development of resistance.
-
With Antibiotics: p-Coumaric acid potentiates the activity of ciprofloxacin against Listeria monocytogenes by inhibiting DNA repair mechanisms.[8][9] It also shows synergistic effects when combined with ampicillin against S. aureus.[10]
-
With Other Natural Compounds: A combination of p-CA and the bacteriocin nisin demonstrates synergistic antibacterial and antibiofilm activity against Bacillus cereus and Salmonella typhimurium.[5] When combined with chlorogenic acid, it shows enhanced activity against Shigella dysenteriae.[11] It has also been shown to work in cumulation with syringaldehyde.[6]
Mechanisms of Antimicrobial Action
p-Coumaric acid employs a multi-targeted approach to exert its antimicrobial effects, making it difficult for bacteria to develop resistance. The primary mechanisms involve the simultaneous disruption of the cell envelope and interference with critical intracellular processes.
Dual Damage Mechanism: Cell Membrane and DNA
The most widely reported mechanism is a dual-damage effect where p-CA both disrupts the bacterial cell membrane and binds to genomic DNA.[3][9][12][13] This two-pronged attack leads to a cascade of events culminating in cell death.
Disruption of Cell Membrane Integrity
p-CA compromises the structural and functional integrity of the bacterial cell membrane.[4][12] This interaction leads to several detrimental effects:
-
Increased Permeability: It significantly increases the permeability of both the outer and inner membranes, causing the loss of the cell's barrier function.[4][12][14]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cytoplasmic contents, including ions, ATP, nucleic acids, and proteins.[11][12][15]
-
Membrane Hyperpolarization: Treatment with p-CA causes hyperpolarization of the cell membrane, disrupting the membrane potential and affecting cellular energy metabolism.[7][13][16]
-
ATP Depletion: A significant decrease in intracellular ATP concentration is observed, further crippling cellular processes.[7][17]
-
Morphological Changes: Microscopic analysis reveals severe malformation of cell morphology following p-CA treatment.[7][16]
DNA Interaction and Inhibition of the SOS Response
Beyond the cell membrane, p-CA targets the bacterial chromosome and its associated repair systems.
-
DNA Binding: p-CA can bind to bacterial genomic DNA, potentially by intercalating into the DNA double helix and interacting with phosphate anions.[7][12] This binding can interfere with essential cellular functions like DNA replication and transcription.[4][12]
-
Inhibition of RecA and the SOS Response: In a significant mechanism against Listeria monocytogenes, p-CA acts as a potent inhibitor of the RecA protein.[8][9] RecA is central to the SOS response, a critical DNA repair mechanism that bacteria use to survive DNA damage from antibiotics or other stressors.[8] By inhibiting RecA's functions—such as ssDNA binding, ATP hydrolysis, and strand exchange—p-CA effectively suppresses the SOS response, preventing the bacteria from repairing its DNA and increasing its susceptibility to other DNA-damaging agents like ciprofloxacin.[8][9]
Attenuation of Virulence
p-Coumaric acid can also disarm pathogens by interfering with cell-to-cell communication systems that regulate virulence.
-
Quorum Sensing (QS) Inhibition: p-CA has been shown to inhibit QS systems in several bacteria, including Chromobacterium violaceum and Pseudomonas chlororaphis.[18][19] QS allows bacteria to coordinate gene expression based on population density, often controlling the production of virulence factors and biofilm formation.[20] By disrupting QS, p-CA can reduce pathogenicity without directly killing the bacteria, which may exert less selective pressure for resistance.[19]
-
Biofilm Inhibition: As a consequence of QS inhibition, p-CA can effectively inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antimicrobial treatments.[5][11]
-
Type III Secretion System (T3SS) Repression: In the plant pathogen Dickeya dadantii, p-CA represses the expression of T3SS genes.[21] The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject virulence proteins directly into host cells.[21]
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the antimicrobial activity of p-Coumaric acid.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation: A two-fold serial dilution of p-CA is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of p-CA at which no visible bacterial growth (turbidity) is observed.[22]
Assessment of Cell Membrane Damage
Cell membrane integrity can be assessed using fluorescent dyes and flow cytometry.
Methodology:
-
Treatment: Bacterial cells in the logarithmic growth phase are harvested, washed, and resuspended in a buffer (e.g., PBS). The suspension is treated with p-CA at various concentrations (e.g., 1x and 2x MIC) for a defined period.
-
Staining: The cells are stained with a combination of SYTO 9 and propidium iodide (PI). SYTO 9 is a green fluorescent dye that stains all bacterial cells, while PI is a red fluorescent dye that only penetrates cells with damaged membranes.
-
Analysis: The stained cells are analyzed using a flow cytometer. An increase in the population of red-fluorescing cells (PI-positive) indicates a loss of membrane integrity.[16]
Analysis of p-CA Interaction with DNA
Agarose gel electrophoresis can be used to visualize the interaction between p-CA and bacterial genomic DNA.
Methodology:
-
DNA Extraction: High-quality genomic DNA is extracted from the target bacterium.
-
Interaction: Constant amounts of the extracted DNA are incubated with increasing concentrations of p-CA in a suitable buffer for a set time at room temperature or 37°C.
-
Electrophoresis: The mixtures are loaded onto an agarose gel. An appropriate DNA ladder is also loaded. The gel is run under standard conditions.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Binding of p-CA to the DNA may cause a shift in the migration pattern or degradation of the DNA, which can be observed on the gel.[7][11]
Quorum Sensing Inhibition Assay
The anti-QS activity of p-CA can be evaluated using a reporter strain like Chromobacterium violaceum. This bacterium produces a purple pigment, violacein, which is under the control of a QS system.
Methodology:
-
Preparation: A petri dish containing solid growth medium is prepared. A lawn of the C. violaceum reporter strain is spread across the surface.
-
Application: A sterile paper disc is placed in the center of the plate, and a specific amount of p-CA (at a sub-inhibitory concentration) is applied to the disc. A control disc with the solvent is also used.
-
Incubation: The plate is incubated until the lawn shows dense growth and purple pigment production in the control.
-
Observation: Inhibition of QS is observed as a zone of colorless (non-pigmented) growth around the disc containing p-CA, indicating that violacein production was blocked. The diameter of this inhibition zone can be measured.[22]
Conclusion and Future Perspectives
p-Coumaric acid demonstrates significant potential as a natural antimicrobial agent for application in the food industry and as a lead compound for drug development. Its efficacy against a wide range of critical foodborne pathogens is driven by a robust, multi-targeted mechanism of action that includes severe membrane damage, DNA interaction, and the suppression of key bacterial defense and virulence systems. This multifaceted attack profile is advantageous as it may slow the emergence of microbial resistance.
Future research should focus on in vivo studies to validate its efficacy and safety in complex food matrices and clinical models.[8] Further investigation into its synergistic interactions with other antimicrobials could lead to the development of highly effective combination therapies. Additionally, the use of novel delivery systems, such as nanoemulsions or quantum dots, could enhance the solubility and bioavailability of p-Coumaric acid, further broadening its application in food preservation and clinical settings.[2][23]
References
- 1. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Coumaric acid inhibits the Listeria monocytogenes RecA protein functions and SOS response: An antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Investigating the synergistic antibacterial effects of chlorogenic and p-coumaric acids on Shigella dysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial effect of 3- p-trans -coumaroyl-2-hydroxyquinic acid, a phenolic compound from needles of Cedrus deodara , on cellular functions of Stap ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13457F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Quorum sensing inhibition activity of garlic extract and p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The plant phenolic compound p-coumaric acid represses gene expression in the Dickeya dadantii type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Effects of p-Coumaric Acid in Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a phenolic compound ubiquitously found in a wide variety of plants, including fruits, vegetables, and cereals. As a common dietary component, p-CA has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, antimicrobial, and immunomodulatory effects. Extensive research has highlighted its potent anti-inflammatory properties, demonstrated in both in vivo and in vitro models. This technical guide provides a comprehensive overview of the anti-inflammatory effects of p-CA in various cell models, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The primary focus is on its ability to modulate key inflammatory signaling pathways, such as Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), making it a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory activity of p-Coumaric acid is primarily attributed to its ability to suppress key signaling pathways that orchestrate the inflammatory response. In various cell models, particularly in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), p-CA has been shown to inhibit the production of a wide array of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inhibition is achieved by targeting the upstream signaling cascades that control the expression of genes encoding these mediators.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, acting as a critical transcription factor for numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β. In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target inflammatory genes.
p-Coumaric acid intervenes in this pathway by markedly inhibiting the LPS-induced phosphorylation and subsequent degradation of IκBα. By preventing IκBα degradation, p-CA effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.
Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, are also crucial regulators of inflammatory gene expression. These pathways can modulate NF-κB activation and are involved in the transcriptional and post-transcriptional regulation of cytokines like TNF-α and IL-6. Studies have shown that p-CA can suppress the LPS-induced phosphorylation of ERK1/2 and JNK in RAW 264.7 macrophages, while the effect on p38 can vary. By attenuating the activation of these MAPK pathways, p-CA adds another layer of control over the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The efficacy of p-Coumaric acid has been quantified in several key cell models of inflammation. The data consistently demonstrate a dose-dependent inhibitory effect on the production of inflammatory mediators.
Table 1: Inhibition of Inflammatory Mediators by p-Coumaric Acid in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µg/mL) | Biomarker | Method | % Inhibition / Effect | Reference |
| 10 - 100 | iNOS mRNA | RT-PCR | Significant, dose-dependent inhibition | |
| 50 - 100 | iNOS Protein | Western Blot | Significant decrease (p<0.01) | |
| 10 - 100 | COX-2 mRNA | RT-PCR | Significant, dose-dependent inhibition | |
| 50 - 100 | COX-2 Protein | Western Blot | Significant decrease (p<0.05) | |
| 10 - 100 | TNF-α mRNA | RT-PCR | Significant, dose-dependent inhibition | |
| 10 - 100 | IL-1β mRNA | RT-PCR | Significant, dose-dependent inhibition | |
| 10 - 100 | IκBα Phosphorylation | Western Blot | Marked inhibition | |
| 10 - 100 | ERK1/2 Phosphorylation | Western Blot | Obvious inhibition | |
| 10 - 100 | JNK Phosphorylation | Western Blot | Obvious inhibition |
Table 2: Effects of p-Coumaric Acid in Other Cell Models
| Cell Model | Inflammatory Stimulus | Concentration | Key Findings | Reference |
| Rat Chondrocytes | Interleukin-1β (IL-1β) | 10, 20, 40 µg/mL | Downregulated COX-2, iNOS, MMPs, ADAMTSs; Inhibited MAPK and NF-κB activation. | |
| Nucleus Pulposus Cells | Hydrogen Peroxide (H₂O₂) | 10, 50 µg/mL | Reduced gene expression of COX-2 and iNOS; Suppressed cellular senescence. | |
| THP-1 Macrophages | ox-LDL and LPS | 5 - 20 µM | Reduced NF-κB expression and nuclear translocation; Downregulated COX-2 and TNF-α. | |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS/IFN-γ | 10, 50, 100 µmol/L | Decreased M1 macrophage markers (TNF-α, IL-6, iNOS); Promoted M2 polarization. |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the standard methodologies used to investigate the anti-inflammatory effects of p-Coumaric acid.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Plating: For experiments, cells are seeded into appropriate plates (e.g., 96-well for viability/Griess assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of p-Coumaric acid (e.g., 10-100 µg/mL) for a specified period (e.g., 2-12 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 1-24 hours depending on the endpoint).
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO in culture supernatant.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
-
Protocol:
-
Collect 50-150 µL of cell culture supernatant from each well of a 96-well plate.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (typically a 1:1 mixture of sulfanilamide in acid and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels (e.g., TNF-α, IL-6) in the culture supernatant.
-
Principle: A "sandwich" ELISA uses two antibodies that bind to different epitopes on the cytokine. A capture antibody is coated onto the plate, which binds the cytokine from the sample. A biotinylated detection antibody then binds to the captured cytokine, followed by an enzyme-conjugated streptavidin which binds to the biotin. Finally, a substrate is added, which is converted by the enzyme into a colored product, and the absorbance is measured.
-
Protocol (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.
-
Add cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour.
-
Wash the plate thoroughly and add a substrate solution (e.g., TMB). Incubate until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Determine cytokine concentrations from the standard curve.
-
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the levels of specific proteins within cell lysates, making it ideal for examining the phosphorylation status and expression levels of key signaling molecules like p65, IκBα, and MAPKs.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.
-
Protocol (General):
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system. Analyze band intensity using densitometry software.
-
Conclusion and Future Directions
The evidence from in vitro cell models strongly supports the anti-inflammatory properties of p-Coumaric acid. Its ability to dose-dependently inhibit the production of key inflammatory mediators is directly linked to its modulation of the critical NF-κB and MAPK signaling pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals. p-CA's well-defined mechanism of action makes it a compelling natural compound for further preclinical and clinical investigation as a potential therapeutic agent for a variety of inflammatory diseases. Future research should focus on optimizing delivery systems to enhance bioavailability and conducting rigorous in vivo studies to translate these promising cellular effects into tangible therapeutic outcomes.
p-Coumaric Acid as a Precursor for Resveratrol Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol, has garnered significant scientific interest due to its wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. While resveratrol is found in various plants, most notably grapes and Polygonum cuspidatum, its extraction from natural sources is often inefficient and unsustainable. Consequently, microbial biosynthesis has emerged as a promising alternative for the large-scale production of this high-value compound. This technical guide provides a comprehensive overview of the synthesis of resveratrol from the precursor p-coumaric acid, with a focus on the heterologous expression of the biosynthetic pathway in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.
The Biosynthetic Pathway from p-Coumaric Acid to Resveratrol
The conversion of p-coumaric acid to resveratrol is a two-step enzymatic process. This pathway is not naturally present in most commonly used industrial microorganisms and therefore needs to be introduced through genetic engineering.
The two key enzymes involved in this pathway are:
-
4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA) to form p-coumaroyl-CoA. This activation step is crucial for the subsequent condensation reaction. The 4CL enzyme can be sourced from various plants, such as Arabidopsis thaliana and Petroselinum crispum.[1]
-
Stilbene Synthase (STS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce one molecule of resveratrol.[1] STS is a polyketide synthase and is the rate-limiting enzyme in resveratrol biosynthesis in plants. Like 4CL, STS genes have been isolated from various plant species, including Vitis vinifera (grapevine) and Arachis hypogaea (peanut).
Data Presentation: Resveratrol Production in Engineered Microorganisms
The heterologous expression of 4CL and STS genes in microbial hosts has been a successful strategy for resveratrol production. The choice of host organism, the source of the biosynthetic genes, and the cultivation conditions all significantly impact the final product titer. The following tables summarize quantitative data from various studies on resveratrol production from p-coumaric acid in engineered E. coli and S. cerevisiae.
Table 1: Resveratrol Production in Engineered Escherichia coli
| E. coli Strain | 4CL Gene Source | STS Gene Source | Precursor (p-Coumaric Acid) Conc. | Resveratrol Titer (mg/L) | Reference |
| BL21(DE3) | Nicotiana tabacum | Vitis vinifera | 5 mM | 16 | [2] |
| BL21 Star | Petroselinum crispum | Arachis hypogaea | Not specified | 33 | |
| BW27784 | Arabidopsis thaliana | Arachis hypogaea | 1 mM | 105 | [3] |
| BW27784 | Not specified | Not specified | Not specified | 2300 (with cerulenin) | [3] |
Table 2: Resveratrol Production in Engineered Saccharomyces cerevisiae
| S. cerevisiae Strain | 4CL Gene Source | STS Gene Source | Precursor (p-Coumaric Acid) Conc. | Resveratrol Titer (mg/L) | Reference |
| CEN.PK 113-3b | Nicotiana tabacum | Vitis vinifera | 5 mM | 5.8 | |
| W303-1A | Arabidopsis thaliana | Arachis hypogaea | 15.3 mg/L | 3.1 | |
| Industrial Strain | Arabidopsis thaliana | Vitis vinifera | 2.46 g/L | 391 | [1] |
| FY23 | Populus trichocarpa | Vitis vinifera | Not specified | 1450 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the production and analysis of resveratrol from p-coumaric acid in a microbial host, with a focus on Saccharomyces cerevisiae.
Plasmid Construction for Heterologous Expression in S. cerevisiae
A crucial first step is the construction of an expression vector containing the genes for 4CL and STS. Homologous recombination in yeast is a highly efficient method for assembling plasmids.[4]
Materials:
-
Yeast expression vector (e.g., pRS series)[4]
-
DNA fragments of 4CL and STS genes with flanking homologous regions to the vector
-
Competent S. cerevisiae cells
-
Yeast transformation reagents (e.g., LiAc/SS carrier DNA/PEG method)[5]
-
Selective growth media
Protocol:
-
Vector Linearization: Linearize the yeast expression vector at the desired integration site using restriction enzymes.
-
Gene Amplification: Amplify the 4CL and STS genes from their respective sources using PCR. Design primers to include 40-60 bp of homology to the ends of the linearized vector and to each other if assembling multiple fragments.
-
Yeast Transformation: Co-transform the linearized vector and the PCR-amplified gene fragments into competent S. cerevisiae cells using a standard yeast transformation protocol.[5]
-
Selection of Transformants: Plate the transformed cells on a selective medium that allows for the growth of only those cells that have successfully taken up and assembled the plasmid.
-
Verification: Isolate the plasmid DNA from the yeast colonies and verify the correct assembly by restriction digestion and DNA sequencing.
Resveratrol Production in Engineered S. cerevisiae
Materials:
-
Engineered S. cerevisiae strain harboring the 4CL and STS expression plasmid
-
Yeast extract Peptone Dextrose (YPD) medium
-
p-Coumaric acid stock solution
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Main Culture: Inoculate a larger volume of YPD medium with the overnight culture to an initial OD600 of 0.1.
-
Induction and Precursor Feeding: When the culture reaches an OD600 of approximately 1.0, induce gene expression if using an inducible promoter (e.g., by adding galactose for a GAL promoter). Add p-coumaric acid from a sterile stock solution to the desired final concentration (e.g., 1-5 mM).
-
Fermentation: Continue the cultivation at 30°C with shaking for 48-72 hours.
-
Sampling: At regular intervals, withdraw samples for OD600 measurement and resveratrol analysis.
Enzyme Assay for 4-Coumaroyl-CoA Ligase (4CL)
The activity of 4CL can be determined spectrophotometrically by monitoring the formation of p-coumaroyl-CoA, which has a characteristic absorbance at 333 nm.[6][7]
Materials:
-
Crude enzyme extract from the engineered yeast strain
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6)
-
p-Coumaric acid
-
ATP
-
MgCl₂
-
Coenzyme A (CoA)
-
Spectrophotometer
Protocol:
-
Enzyme Extraction: Harvest the yeast cells from the culture by centrifugation, wash with buffer, and lyse the cells to obtain a crude enzyme extract.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, p-coumaric acid, ATP, and MgCl₂.
-
Initiate Reaction: Start the reaction by adding CoA to the mixture.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 333 nm over time.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-coumaroyl-CoA.
Enzyme Assay for Stilbene Synthase (STS)
The activity of STS is determined by measuring the formation of resveratrol from p-coumaroyl-CoA and malonyl-CoA. The product is typically quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude or purified STS enzyme extract
-
Reaction buffer
-
p-Coumaroyl-CoA
-
Malonyl-CoA
-
HPLC system with a UV detector
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme extract, reaction buffer, p-coumaroyl-CoA, and malonyl-CoA.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases and collect the organic layer containing the resveratrol.
-
Sample Preparation: Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
HPLC Analysis: Inject the sample into the HPLC system and quantify the resveratrol peak by comparing its area to a standard curve of known resveratrol concentrations.
HPLC Analysis of Resveratrol
Materials:
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Resveratrol standard
-
Culture or enzyme assay samples
Protocol:
-
Sample Preparation:
-
From Culture: Centrifuge the yeast culture to pellet the cells. The resveratrol is often secreted into the medium, so the supernatant can be used directly or after extraction with an organic solvent like ethyl acetate.[2]
-
From Enzyme Assay: Follow the extraction procedure described in the STS enzyme assay protocol.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with or without an acid modifier like formic acid or phosphoric acid) is commonly used.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at approximately 306 nm, which is the absorption maximum for trans-resveratrol.[8]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a standard curve by injecting known concentrations of a resveratrol standard. Quantify the resveratrol in the samples by comparing the peak areas to the standard curve.
Metabolic Engineering Strategies to Enhance Resveratrol Production
A key limiting factor in the biosynthesis of resveratrol is the availability of the precursor malonyl-CoA. In most microorganisms, the intracellular pool of malonyl-CoA is tightly regulated as it is a primary building block for fatty acid synthesis. Therefore, metabolic engineering strategies are often employed to increase the supply of malonyl-CoA and channel it towards resveratrol production.
One common approach is the overexpression of acetyl-CoA carboxylase (ACC) , the enzyme responsible for the synthesis of malonyl-CoA from acetyl-CoA. Overexpression of the ACC1 gene in S. cerevisiae has been shown to significantly enhance resveratrol titers.
Another strategy involves the inhibition of competing pathways that consume malonyl-CoA. For instance, the use of cerulenin , an inhibitor of fatty acid synthase, can increase the availability of malonyl-CoA for resveratrol synthesis in E. coli.[3]
Conclusion
The synthesis of resveratrol from p-coumaric acid using engineered microorganisms is a well-established and highly promising approach for the sustainable production of this valuable nutraceutical. This technical guide has provided an in-depth overview of the core biosynthetic pathway, quantitative production data, detailed experimental protocols, and metabolic engineering strategies. By leveraging the principles and methodologies outlined herein, researchers and drug development professionals can further optimize and scale up the microbial production of resveratrol, thereby facilitating its broader application in human health and wellness.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 4. General method for plasmid construction using homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 酵母转化实验方法 [sigmaaldrich.com]
- 6. sunlongbiotech.com [sunlongbiotech.com]
- 7. realgenelabs.com [realgenelabs.com]
- 8. globalresearchonline.net [globalresearchonline.net]
The Isomeric Landscape of p-Coumaric Acid: A Technical Guide to Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found throughout the plant kingdom. It serves as a key biosynthetic precursor to a vast array of natural products, including flavonoids, stilbenes, and lignin. The presence of a carbon-carbon double bond in its acrylic acid side chain gives rise to cis-trans isomerism, resulting in two distinct geometric isomers: trans-p-coumaric acid and cis-p-coumaric acid. While the trans isomer is the more abundant and stable form in nature, the reversible isomerization to the cis form, often triggered by ultraviolet radiation, plays a crucial role in various biological and chemical processes.[1] Understanding the nuanced differences in the chemical structure and properties of these isomers is paramount for researchers in fields ranging from phytochemistry and food science to pharmacology and drug development. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, spectroscopic signatures, and interconversion of p-coumaric acid isomers, supplemented with detailed experimental protocols and visual representations of relevant biological pathways.
Chemical Structure and Isomerism
p-Coumaric acid consists of a phenol ring substituted with a propenoic acid group at the para (4-) position. The geometric isomerism arises from the restricted rotation around the double bond of the acrylic acid moiety. The trans isomer, designated as (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, has the carboxyl and phenyl groups on opposite sides of the double bond, leading to a more linear and stable conformation. Conversely, the cis isomer, or (Z)-3-(4-hydroxyphenyl)prop-2-enoic acid, has these groups on the same side, resulting in a sterically hindered and less stable structure.
Cis-trans isomerization of p-Coumaric acid.
Physicochemical Properties
The geometric differences between the cis and trans isomers of p-coumaric acid give rise to distinct physicochemical properties. These differences can significantly impact their solubility, stability, and biological activity. The following table summarizes key quantitative data for the two isomers.
| Property | trans-p-Coumaric Acid | cis-p-Coumaric Acid |
| Melting Point (°C) | 210–213[2] | 134–134.5[3] |
| Solubility in Water | Slightly soluble[2] | More soluble than the trans isomer (qualitative) |
| Solubility in Ethanol | Very soluble[2] | Soluble |
| Solubility in Diethyl Ether | Very soluble[2] | Soluble |
| pKa | 4.65 (predicted)[4] | Data not readily available |
Spectroscopic Characterization
The distinct spatial arrangement of atoms in cis- and trans-p-coumaric acid leads to unique spectroscopic fingerprints, which are instrumental for their identification and quantification.
UV-Visible Spectroscopy
The UV-Vis spectra of the two isomers show characteristic differences in their absorption maxima (λmax). The trans isomer typically exhibits a λmax at a longer wavelength compared to the cis isomer.
| Isomer | λmax (nm) |
| trans-p-Coumaric Acid | 310[5] |
| cis-p-Coumaric Acid | ~285 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The coupling constant (J-value) between the vinylic protons is a key diagnostic feature. In the trans isomer, this coupling constant is typically larger (around 16 Hz) compared to the cis isomer (around 12 Hz).
¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | trans-p-Coumaric Acid (ppm) | cis-p-Coumaric Acid (ppm) |
| H-7 | 7.58 (d, J = 15.8 Hz) | 6.77 (d, J = 12.9 Hz) |
| H-8 | 6.20 (d, J = 15.8 Hz) | 5.74 (d, J = 12.9 Hz) |
| H-2, H-6 | 6.73 (d, J = 8.7 Hz) | 6.71 (d, J = 8.7 Hz) |
| H-3, H-5 | 7.54 (d, J = 8.7 Hz) | 7.35 (d, J = 8.7 Hz) |
¹³C NMR Chemical Shifts (δ) in CD₃OD
| Carbon | trans-p-Coumaric Acid (ppm) | cis-p-Coumaric Acid (ppm) |
| C-1 | 159.8 | 158.5 |
| C-2 | 115.4 | 114.4 |
| C-3 | 132.1 | 129.7 |
| C-4 | 126.3 | 125.8 |
| C-5 | 132.1 | 129.7 |
| C-6 | 115.4 | 114.4 |
| C-7 | 145.3 | 142.7 |
| C-8 | 114.2 | 115.9 |
| C-9 | 169.6 | 168.9 |
Experimental Protocols
Synthesis of trans-p-Coumaric Acid via Knoevenagel Condensation
This protocol describes a general and environmentally friendly method for the synthesis of trans-p-coumaric acid.[6]
Materials:
-
4-Hydroxybenzaldehyde
-
Malonic acid
-
L-proline
-
Ethanol
-
Deionized water
-
Methanol
-
C-18 reverse phase silica gel
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent), malonic acid (1 equivalent), and L-proline (0.1 equivalents) in ethanol (to a concentration of 0.5 M).
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on C-18 reverse phase silica gel, eluting with a gradient of water and methanol (e.g., starting with 80:20 water:methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield trans-p-coumaric acid as a solid.
Isomerization of trans- to cis-p-Coumaric Acid
This protocol outlines the photoisomerization of the trans isomer to the cis isomer using ultraviolet irradiation, followed by purification.[1]
Materials:
-
trans-p-Coumaric acid
-
Methanol
-
Cellulose for column chromatography
-
0.1% Trifluoroacetic acid (TFA) in deionized water
Procedure:
-
Prepare a solution of trans-p-coumaric acid in methanol.
-
Irradiate the solution with a UV lamp (e.g., a mercury vapor lamp) in a quartz or Pyrex vessel. The optimal wavelength and duration will depend on the specific setup, but irradiation in the range of 254-365 nm is effective.
-
Monitor the isomerization process by HPLC or TLC until a desired ratio of cis to trans isomer is achieved.
-
Concentrate the resulting mixture of isomers under reduced pressure.
-
Purify the cis isomer from the unreacted trans isomer using cellulose column chromatography.
-
Pack a column with cellulose and equilibrate with the mobile phase: a mixture of 0.1% aqueous TFA and methanol (90:10, v/v).
-
Load the concentrated isomer mixture onto the column and elute with the mobile phase.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure cis-p-coumaric acid.
-
Combine the pure fractions and remove the solvent to obtain the isolated cis isomer.
Biological Signaling Pathways
p-Coumaric acid has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, primarily through the actions of its more prevalent trans isomer.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals like p-coumaric acid, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant and cytoprotective enzymes.
Modulation of the Nrf2 signaling pathway by p-Coumaric acid.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit this pathway by preventing the degradation of IκB.
Inhibition of the NF-κB signaling pathway by p-Coumaric acid.
Conclusion
The cis-trans isomerism of p-coumaric acid imparts distinct chemical, physical, and spectroscopic properties to each isomer. A thorough understanding of these differences is critical for the accurate identification, quantification, and biological evaluation of this important phenolic compound. The provided experimental protocols offer a foundation for the synthesis and isolation of both trans- and cis-p-coumaric acid, enabling further investigation into their respective biological activities. The elucidation of how p-coumaric acid modulates key signaling pathways, such as Nrf2 and NF-κB, underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases underpinned by oxidative stress and inflammation. This guide serves as a comprehensive resource for researchers and scientists seeking to explore the multifaceted nature of p-coumaric acid and its isomers.
References
- 1. Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 3. Cis-P-Coumaric Acid | C9H8O3 | CID 1549106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of p-Coumaric Acid in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid, a hydroxycinnamic acid derived from the shikimate pathway, occupies a pivotal position in the intricate network of plant secondary metabolism. As a key intermediate in the phenylpropanoid pathway, it serves as a fundamental building block for a vast array of phenolic compounds crucial for plant growth, development, and defense. This technical guide provides an in-depth exploration of the biosynthesis of p-coumaric acid, its metabolic fate into major classes of secondary metabolites including lignin and flavonoids, and its role in mediating plant responses to environmental stimuli. Detailed experimental protocols for the extraction, quantification, and functional analysis of p-coumaric acid are presented, alongside a comprehensive summary of its quantitative distribution in various plant species. Furthermore, this guide illustrates the key metabolic and signaling pathways involving p-coumaric acid through detailed diagrams, offering a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.
Introduction
p-Coumaric acid (4-hydroxycinnamic acid) is a ubiquitous phenolic compound in the plant kingdom, acting as a central hub in the biosynthesis of numerous secondary metabolites.[1][2][3][4] Its strategic position as a precursor to lignins, flavonoids, stilbenes, and other phenylpropanoids underscores its importance in plant physiology and adaptation.[5][6][7] This guide delves into the multifaceted role of p-coumaric acid, providing a technical overview of its biochemistry, physiological functions, and the methodologies used for its study.
Biosynthesis of p-Coumaric Acid: The Phenylpropanoid Pathway
The primary route for p-coumaric acid biosynthesis is the general phenylpropanoid pathway, which commences with the amino acid L-phenylalanine.[8][9]
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.[5][10]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[8][10]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate for various downstream pathways.[7][11]
In some monocots, an alternative pathway exists where L-tyrosine is directly converted to p-coumaric acid by a bifunctional enzyme, Phenylalanine/Tyrosine Ammonia-Lyase (PTAL).[5][12]
Metabolic Fates of p-Coumaric Acid
p-Coumaroyl-CoA, the activated form of p-coumaric acid, is the precursor to a diverse range of secondary metabolites.[5][7]
Lignin Biosynthesis
Lignin, a complex polymer deposited in the secondary cell walls of vascular plants, provides structural support and hydrophobicity.[13][14] p-Coumaric acid is a precursor to the monolignols, the building blocks of lignin.[13][14][15] The pathway involves a series of hydroxylations, methylations, and reductions to form p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[12] p-Coumaric acid can also be directly incorporated into the lignin polymer through ester linkages, particularly in grasses.[16][17]
Flavonoid Biosynthesis
Flavonoids are a large class of polyphenolic compounds with diverse functions, including pigmentation, UV protection, and defense.[8] The biosynthesis of flavonoids begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone.[5] This is then isomerized to naringenin, the precursor for all major classes of flavonoids.
Other Derivatives
p-Coumaric acid also serves as a precursor for a variety of other secondary metabolites, including:
-
Stilbenes: Synthesized via stilbene synthase.[18]
-
Coumarins: Formed through ortho-hydroxylation of cinnamic acid derivatives.[5]
-
Hydroxycinnamic acid amides (HCAAs): Conjugates with polyamines or amino acids, involved in plant defense and development.[19]
Physiological Roles of p-Coumaric Acid
Beyond its role as a biosynthetic precursor, p-coumaric acid and its derivatives play significant roles in plant physiology.
-
Plant Defense: p-Coumaric acid and its derivatives exhibit antimicrobial and antifungal properties.[2][20] It can also act as a signaling molecule in plant-pathogen interactions, for instance, by repressing the expression of virulence factors in some bacteria.[21][22][23]
-
Stress Response: Exogenous application of p-coumaric acid has been shown to enhance tolerance to abiotic stresses such as salinity by modulating ion homeostasis and antioxidant systems.[24][25][26]
-
Growth and Development: While high concentrations can be inhibitory, at certain levels, p-coumaric acid can promote plant growth, possibly through the activation of reactive oxygen species (ROS) signaling pathways.[24][27]
-
Structural Integrity: As a key component of lignin, it is essential for the structural integrity of the plant body.[13][14]
Quantitative Data on p-Coumaric Acid in Plants
The concentration of p-coumaric acid varies significantly among plant species, tissues, and developmental stages. The following table summarizes some reported quantitative data.
| Plant Species | Tissue | Concentration | Reference |
| Ananas comosus (Pineapple) | Ripe juice extract | 11.76 µg/mL | [28][29] |
| Ananas comosus (Pineapple) | Ripe methanol extract | 0.03 µg/mL | [28][29] |
| Ananas comosus (Pineapple) | Unripe juice extract | 0.41 µg/mL | [28][29] |
| Cynodon dactylon (Durva grass) | Methanolic extract | 0.48 mg/100 mL | [30] |
| Bidens pilosa | 19.43 mg/100 g | [2] |
Experimental Protocols
Extraction of p-Coumaric Acid from Plant Material
This protocol provides a general method for the extraction of phenolic compounds, including p-coumaric acid, from plant tissues.
Materials:
-
Fresh or lyophilized plant material
-
Methanol (HPLC grade)
-
0.5% Phosphoric acid in water (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Homogenize 1 g of fresh plant material or 0.1 g of dried material in 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
-
Re-dissolve the aqueous residue in a known volume of the mobile phase (e.g., 1 mL).
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
Quantification of p-Coumaric Acid by High-Performance Liquid Chromatography (HPLC)
HPLC is the most commonly reported method for the quantification of p-coumaric acid.[1][2][30]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Gemini C18).[28][29]
-
Mobile Phase: A gradient of 0.5% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[28][29]
-
Gradient Program: A typical gradient might be: 0-30 min, 5% to 80% B; 30-33 min, 80% B; 33-35 min, 80% to 5% B; 35-40 min, 5% B.[28][29]
-
Injection Volume: 10 µL.[29]
Quantification:
-
Prepare a stock solution of p-coumaric acid standard in methanol.
-
Create a series of standard dilutions to generate a calibration curve.
-
Inject the standards and the prepared plant extracts into the HPLC system.
-
Identify the p-coumaric acid peak in the chromatograms based on the retention time of the standard.
-
Quantify the amount of p-coumaric acid in the samples by comparing the peak area to the calibration curve.
Conclusion and Future Perspectives
p-Coumaric acid stands as a cornerstone of plant secondary metabolism, with its influence extending from fundamental structural components to intricate signaling networks. A thorough understanding of its biosynthesis, metabolic fate, and physiological roles is paramount for advancements in plant science, agriculture, and the development of novel pharmaceuticals and nutraceuticals. Future research should focus on elucidating the regulatory mechanisms governing p-coumaric acid homeostasis, its transport within the plant, and its precise mode of action in various signaling cascades. Such knowledge will be instrumental in harnessing the full potential of this versatile biomolecule for human benefit.
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 6. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 7. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p-Coumaric acid increases lignin content and reduces hyperhydricity in in vitro-grown Arabidopsis seedlings | International Society for Horticultural Science [ishs.org]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The Plant Phenolic Compound p-Coumaric Acid Represses Gene Expression in the Dickeya dadantii Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. The plant phenolic compound p-coumaric acid represses gene expression in the Dickeya dadantii type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of p-coumaric acid on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]
- 25. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Exogenous p-Coumaric Acid Improves Salvia hispanica L. Seedling Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. phcogres.com [phcogres.com]
- 30. 2024.sci-hub.st [2024.sci-hub.st]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Jacoumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a key late-stage chemical synthesis step envisioned for the production of jacoumaric acid. Due to the absence of a published total synthesis of this compound, this protocol focuses on a critical transformation: the coupling of a complex, sterically hindered alcohol (representing the this compound aglycone) with a protected p-coumaric acid derivative, followed by deprotection. This approach is a common and effective strategy in the final stages of natural product synthesis.
The presented methodologies, primarily the Steglich and Yamaguchi esterifications, are selected for their mild reaction conditions and tolerance of complex molecular architectures, making them highly suitable for sensitive substrates.
Experimental Protocols
The synthesis is proposed as a three-step sequence:
-
Protection of p-Coumaric Acid: The phenolic hydroxyl group of p-coumaric acid is protected as an acetate ester to prevent side reactions during the subsequent esterification.
-
Esterification: The resulting 4-acetoxycinnamic acid is coupled with a complex, sterically hindered alcohol (referred to herein as "Aglycone-OH") using either the Steglich or Yamaguchi esterification protocol.
-
Deprotection: The acetate protecting group is removed to yield the final this compound analogue.
Step 1: Synthesis of 4-Acetoxycinnamic Acid (Protection of p-Coumaric Acid)
This procedure protects the phenolic hydroxyl group of p-coumaric acid by acetylation.
Materials:
-
p-Coumaric acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend p-coumaric acid (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (2.0 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-acetoxycinnamic acid can be purified by recrystallization or column chromatography.
Step 2: Esterification of 4-Acetoxycinnamic Acid with a Complex Alcohol (Aglycone-OH)
Two alternative protocols are provided for this crucial coupling step. The choice of method may depend on the specific nature of the aglycone.
Protocol 2A: Steglich Esterification
This method utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2][3][4]
Materials:
-
4-Acetoxycinnamic acid (from Step 1)
-
Aglycone-OH (a complex, sterically hindered alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Standard inert atmosphere glassware
Procedure:
-
Dissolve 4-acetoxycinnamic acid (1.2 eq), Aglycone-OH (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude protected this compound by column chromatography.
Protocol 2B: Yamaguchi Esterification
This method is particularly effective for the formation of esters from sterically hindered alcohols and involves the in situ formation of a mixed anhydride.[5][6][7][8][9]
Materials:
-
4-Acetoxycinnamic acid (from Step 1)
-
Aglycone-OH (a complex, sterically hindered alcohol)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Procedure:
-
Dissolve 4-acetoxycinnamic acid (1.5 eq) in anhydrous toluene or THF under an inert atmosphere.
-
Add triethylamine (1.6 eq) and stir for 10 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the Aglycone-OH (1.0 eq) and DMAP (3.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the mixed anhydride to the solution of the alcohol and DMAP at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected this compound by column chromatography.
Step 3: Deprotection of the Acetate Group
This final step removes the acetyl protecting group to yield the target molecule.
Materials:
-
Protected this compound (from Step 2)
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the protected this compound (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (3.0 eq) or lithium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final this compound product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the proposed synthesis. Note that yields are highly dependent on the specific substrate and optimization of reaction conditions.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Protection | p-Coumaric acid, Acetic anhydride, Pyridine | DCM | 0 to RT | 4 - 6 | 90 - 98 |
| 2A | Steglich Esterification | 4-Acetoxycinnamic acid, Aglycone-OH, DCC/EDC, DMAP | DCM | 0 to RT | 12 - 24 | 60 - 90 |
| 2B | Yamaguchi Esterification | 4-Acetoxycinnamic acid, Aglycone-OH, Yamaguchi reagent, Et₃N, DMAP | Toluene or THF | RT | 2 - 12 | 70 - 95 |
| 3 | Deprotection | Protected this compound, K₂CO₃ or LiOH | MeOH/H₂O | RT | 1 - 4 | 85 - 95 |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed three-step synthesis of a this compound analogue.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 8. scilit.com [scilit.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Extraction and Purification of p-Coumaric Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a widespread phenolic compound in the plant kingdom, found in a variety of fruits, vegetables, and cereals. It exists in both free and conjugated forms, often esterified to cell wall components like lignin and polysaccharides.[1][2] This document provides detailed protocols for the extraction and purification of p-coumaric acid from plant materials, targeting researchers and professionals in drug development and natural product chemistry. The methodologies described are based on established scientific literature and are designed to yield p-coumaric acid with high purity suitable for further analysis and application.
Data Presentation: Quantitative Analysis of p-Coumaric Acid Extraction
The selection of an appropriate extraction method is critical and depends on the plant matrix and the desired scale of production. Below is a summary of reported yields and purity levels of p-coumaric acid from various plant sources using different extraction and purification techniques.
| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Sugarcane Bagasse | Alkaline Hydrolysis (2M NaOH, 16h) | Sugaring Out | 2.0 g/L | >90% | [3][4] |
| Sugarcane Bagasse | Sequential Alkaline and Acid Hydrolysis | Solvent Extraction (Ethyl Acetate) | 4.38% (of total extract) | Not Specified | [5] |
| Sugarcane Bagasse | Alkaline Hydrolysis, Ultrafiltration | Anion Exchange Resin | Not Specified | 89.7% | [6] |
| Corn GVL-Lignin | Base Hydrolysis | Liquid-Liquid Extraction & Crystallization | 8.3 wt% (crude) | 95% | [7] |
| Corn GVL-Lignin | Base Hydrolysis | Recrystallization from Water | 4.8 wt% | 97% | [7] |
| Corn GVL-Lignin | Base Hydrolysis | Clean-up & Recrystallization | Not Specified | 99.5% | [7] |
| Bagasse | Alkaline Hydrolysis (1M NaOH, 100°C, 4h) | Gas Chromatography | 39.8 mg/g | Not Specified | [8][9] |
| Wheat Straw | Alkaline Hydrolysis (1M NaOH, 100°C, 4h) | Gas Chromatography | 13.7 mg/g | Not Specified | [8][9] |
| Corn Straw | Alkaline Hydrolysis (1M NaOH, 100°C, 4h) | Gas Chromatography | 28.0 mg/g | Not Specified | [8][9] |
| Corncob | Alkaline Hydrolysis (1M NaOH, 100°C, 4h) | Gas Chromatography | 35.1 mg/g | Not Specified | [8][9] |
| Durva Grass (Cynodon dactylon) | Methanolic Extraction (Soxhlet) | Preparative TLC | 0.48 mg/100 mL | Not Specified | [10] |
| Pineapples (ripe, juice extract) | Juice Extraction | RP-HPLC | 11.75 µg/mL | Not Specified | [11] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis for Extraction of p-Coumaric Acid from Lignocellulosic Biomass (e.g., Sugarcane Bagasse, Corn Stover)
This protocol is effective for releasing p-coumaric acid that is ester-linked to the plant cell wall.
Materials:
-
Dried and ground plant material (e.g., sugarcane bagasse, corn stover)
-
Sodium hydroxide (NaOH) solution (1 M or 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Hydrolysis: Suspend the ground plant material in a 1 M or 2 M NaOH solution. A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is recommended. The reaction can be carried out at room temperature for 16 hours or at 100°C for 4 hours for more rapid extraction.[4][8][9]
-
Filtration: After hydrolysis, filter the mixture to separate the solid residue from the alkaline hydrolysate.
-
Acidification: Cool the filtrate and acidify to a pH of approximately 2-3 using concentrated HCl. This will precipitate the lignin and protonate the p-coumaric acid.
-
Centrifugation: Centrifuge the acidified solution to pellet the precipitated lignin.
-
Liquid-Liquid Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent using a rotary evaporator to obtain the crude p-coumaric acid extract.
Protocol 2: Solvent Extraction for Free p-Coumaric Acid from Plant Material
This protocol is suitable for extracting the free, unbound form of p-coumaric acid.
Materials:
-
Fresh or dried and powdered plant material
-
Methanol or ethanol (80-100%)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.
-
Maceration: Alternatively, soak the plant material in the solvent (1:10 w/v) for 24-48 hours with occasional agitation.
-
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of p-Coumaric Acid by Recrystallization
This is a common and effective method for purifying the crude extract.
Materials:
-
Crude p-coumaric acid extract
-
Distilled water or a suitable solvent system (e.g., ethanol/water)
-
Heating plate with magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude extract in a minimal amount of hot distilled water or another suitable solvent.
-
Cooling and Crystallization: Slowly cool the solution to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum. A purity of up to 97% can be achieved with this method.[7] For higher purity (up to 99.5%), a preliminary clean-up step involving dissolution in aqueous NaOH, extraction with an immiscible organic solvent to remove neutral impurities, followed by re-acidification and crystallization can be employed.[7]
Visualizations
Experimental Workflow for Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of p-coumaric acid from plant material.
Caption: General workflow for p-coumaric acid extraction and purification.
Logical Relationship of Purification Techniques
The choice of purification technique depends on the initial purity of the extract and the desired final purity.
References
- 1. p-coumaric-acid-and-its-conjugates-dietary-sources-pharmacokinetic-properties-and-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. [PDF] Extraction of p-coumaric acid from agricultural residues and separation using ‘sugaring out’ | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JRM | Quantitative Extraction of p-Coumaric Acid and Ferulic Acid in Different Gramineous Materials and Structural Changes of Residual Alkali Lignin [techscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogres.com [phcogres.com]
Application Note: Quantification of Jacoumaric Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Jacoumaric acid. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and reproducible method for the determination of this compound in various sample matrices. The method utilizes a C18 column with a gradient elution of acetonitrile and water, with UV detection. All experimental protocols and data are presented to ensure straightforward implementation.
Introduction
This compound, a complex coumarin derivative, has garnered interest for its potential therapeutic properties. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to a robust HPLC method for the determination of this compound. The underlying principles are adapted from established methods for related coumarin compounds.[1][2][3][4]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C39H54O6 | --INVALID-LINK--[5] |
| Molecular Weight | 622.8 g/mol | --INVALID-LINK-- |
| Structure | (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | --INVALID-LINK--[5] |
| Predicted Properties | ||
| Polarity | Moderately Polar | Based on structure |
| UV Absorbance | ~280-320 nm | Estimated from coumarin and p-coumaric acid structures[3][6] |
Experimental Protocols
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (or Acetic Acid), HPLC grade
-
0.45 µm syringe filters (e.g., PTFE or PVDF)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B |
| Flow Rate | 1.0 mL/min[1][6] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 310 nm (or determined by UV scan)[6] |
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 60% B). Recommended concentrations for a calibration curve are: 1, 5, 10, 25, 50, and 100 µg/mL.
The sample preparation will vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Extraction: Accurately weigh a known amount of the homogenized sample. Add a suitable volume of methanol and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| R² | >0.999 |
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| 10 | [Example Value] | [Example Value] | [Example Value] |
| 50 | [Example Value] | [Example Value] | [Example Value] |
| 80 | [Example Value] | [Example Value] | [Example Value] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC method parameters.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound. The method is specific, accurate, and precise, making it suitable for a wide range of applications in pharmaceutical and scientific research. Users can adapt the sample preparation protocol based on their specific matrix.
References
- 1. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C39H54O6 | CID 11700083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Coumaric Acid in Cell Viability Assays
A Representative Study Using p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of coumaric acid in cell viability assays. Initial searches for "Jacoumaric acid" did not yield specific data regarding its application in this context. Therefore, this document focuses on a well-researched and structurally related compound, p-Coumaric acid (p-CA) , as a representative example. p-Coumaric acid is a hydroxycinnamic acid naturally found in a variety of plants and has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] These notes are intended to guide researchers in designing and executing cell viability experiments to evaluate the cytotoxic potential of compounds like p-Coumaric acid.
p-Coumaric acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through multiple signaling pathways, including the generation of reactive oxygen species (ROS) and modulation of the mitochondrial pathway.[4][5] Its effects are dose- and time-dependent, making it a compound of interest in cancer research and drug development.[6]
Data Presentation: Cytotoxicity of p-Coumaric Acid
The cytotoxic effect of p-Coumaric acid is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The IC50 values for p-Coumaric acid vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |
| HCT-15 | Human Colorectal Carcinoma | Not Specified | 1400 µmol/L | [5] |
| HT-29 | Human Colorectal Carcinoma | Not Specified | 1600 µmol/L | [5] |
| HT-29 | Human Colorectal Carcinoma | 24 | 150 µM | [6] |
| HT-29 | Human Colorectal Carcinoma | 72 | 125 µM | [6] |
| HT-29 | Human Colorectal Carcinoma | 120 | 100 µM | [6] |
| A375 | Human Melanoma | 24 | 4.4 mM | [7] |
| A375 | Human Melanoma | 48 | 2.5 mM | [7] |
| B16 | Murine Melanoma | 24 | 4.1 mM | [7] |
| B16 | Murine Melanoma | 48 | 2.8 mM | [7] |
| N2a | Neuroblastoma | 72 | 150 µmol/L | [8] |
Experimental Protocols
A common method to assess the effect of p-Coumaric acid on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
1. Materials:
-
p-Coumaric acid (p-CA)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Target cancer cell line (e.g., HT-29)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of p-Coumaric acid in DMSO.
-
Prepare serial dilutions of p-CA in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 150, 200 µM).[6]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of p-CA.
-
Include a control group with medium and a vehicle control group with the highest concentration of DMSO used.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6]
-
-
MTT Assay:
-
After the incubation period, remove the medium from each well.
-
Add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]
-
Incubate the plate for 3 hours at 37°C in the dark.[6]
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Alternative Protocol: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability.
1. Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
CCK-8 Assay:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as described for the MTT assay.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of p-Coumaric acid on cell viability.
Mechanism of Action: Signaling Pathways
p-Coumaric acid induces apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).
Key Signaling Events:
-
ROS Generation: Treatment with p-CA leads to an increase in intracellular ROS.[4][5]
-
Mitochondrial Dysfunction: The elevated ROS levels cause a decrease in the mitochondrial membrane potential.[4][5]
-
Bcl-2 Family Protein Regulation: p-CA upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[7] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.
-
Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[4][5]
Signaling Pathway Diagram
The diagram below illustrates the key steps in the p-Coumaric acid-induced apoptotic pathway.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 8. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Capacity of Jacoumaric Acid
Introduction
Jacoumaric acid, a novel compound with potential therapeutic applications, has garnered interest for its putative antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established and widely accepted antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[1][2][3]
Data Presentation
The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting the results for this compound against a standard antioxidant like Trolox or Ascorbic Acid.
Table 1: Radical Scavenging Activity of this compound
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH | |
| ABTS | ||
| Standard (e.g., Trolox) | DPPH | |
| ABTS |
IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial radicals.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound
| Compound | Assay | Value | Units |
| This compound | FRAP | µM Fe(II) Equivalents/mg | |
| ORAC | µM Trolox Equivalents/mg | ||
| Standard (e.g., Trolox) | FRAP | µM Fe(II) Equivalents/mg | |
| ORAC | µM Trolox Equivalents/mg |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4][5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol.[5] Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions of the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.[4]
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the control, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4] The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.[7][8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[9]
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of different concentrations of this compound or the standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-probe complex.[11][12][13][14]
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
This compound
-
Standard (FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[11] Warm the solution to 37°C before use.
-
Standard Curve: Prepare a series of dilutions of FeSO₄·7H₂O to create a standard curve.
-
Assay:
-
Add 180 µL of the FRAP working solution to each well.
-
Add 20 µL of this compound, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.[14]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve and expressed as µM Fe(II) equivalents per mg of this compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals generated by AAPH.[15][16][17][18]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Standard Curve: Prepare a series of Trolox dilutions for the standard curve.
-
Assay:
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.[15]
-
Measurement: Measure the fluorescence every 1-5 minutes for at least 60 minutes at 37°C.[15]
-
Calculation: The ORAC value is calculated based on the area under the fluorescence decay curve (AUC). The results are expressed as µM Trolox Equivalents per mg of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. assaygenie.com [assaygenie.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. bmglabtech.com [bmglabtech.com]
Application of Jacoumaric Acid in Enzyme Inhibition Studies: Data Unavailability and a Path Forward
Initial research indicates that while Jacoumaric acid is a recognized chemical entity, there is currently no publicly available scientific literature detailing its specific applications in enzyme inhibition studies. Consequently, quantitative data such as IC50 or Ki values, as well as established experimental protocols for its use as an enzyme inhibitor, could not be found.
This compound, identified in sources like PubChem, possesses a distinct and complex chemical structure (C39H54O6), differentiating it from the more extensively researched p-coumaric acid (C9H8O3). Despite its identification and reported presence in certain plant species, its biochemical activity, particularly concerning enzyme inhibition, remains uncharacterized in published studies.
This lack of available data prevents the creation of the detailed Application Notes and Protocols as initially requested. To proceed, further information or clarification would be essential.
For Researchers, Scientists, and Drug Development Professionals interested in exploring the potential of this compound as an enzyme inhibitor, we propose the following strategic approach:
Proposed Research Workflow for Investigating this compound's Enzyme Inhibition Potential
This workflow outlines the necessary steps to characterize the inhibitory activity of this compound against a target enzyme.
Caption: A proposed workflow for the systematic evaluation of this compound as a novel enzyme inhibitor.
Clarification Requested
To provide the detailed Application Notes and Protocols as originally envisioned, we kindly request further clarification on the following points:
-
Is there a specific target enzyme or enzyme class of interest for the application of this compound?
-
Is there any available preliminary or unpublished data regarding the enzyme inhibitory properties of this compound?
-
Could there have been a typographical error in the compound name? If so, please provide the correct name.
Upon receiving more specific information, we would be pleased to proceed with a targeted literature search and the subsequent generation of the requested detailed documentation. Without this crucial information, any provided protocols would be generic and not specific to the unique properties of this compound.
Application Notes & Protocols: p-Coumaric Acid as a Standard for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic acid widely distributed in the plant kingdom.[1] Its well-characterized physical and chemical properties, including its distinct UV absorbance, make it an ideal analytical standard for various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). These application notes provide detailed protocols for the use of p-coumaric acid as a standard for the identification and quantification of this compound in diverse sample matrices. Its relevance to drug development is underscored by its known biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties.[2]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₉H₈O₃[3] |
| Molecular Weight | 164.16 g/mol [4] |
| Melting Point | 214-217 °C (decomposes) |
| Appearance | White to off-white solid[5] |
| Solubility | Soluble in ethanol (50 mg/mL) |
| CAS Number | 501-98-4 |
Experimental Protocols
Protocol 1: Quantification of p-Coumaric Acid in Plant Extracts by Gradient RP-HPLC
This protocol is adapted from a method for the determination of p-coumaric acid in pineapple extracts.[6]
1. Standard Preparation:
-
Stock Solution (0.5 mg/mL): Accurately weigh 50 mg of p-coumaric acid standard and dissolve it in 100 mL of methanol.[6]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range of 0.1–400 µg/mL.[6]
-
Filter all standard solutions through a 0.45-µm syringe filter before use.[6]
2. Sample Preparation (Pineapple Extract Example):
-
Juice Extract: Dilute 500 µL of the juice extract with 500 µL of distilled water.[6]
-
Methanol Extract: Dissolve the freeze-dried plant extract in methanol to a final concentration of 5 mg/mL.[6]
-
Filter the prepared sample through a 0.45-µm syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis or DAD detector |
| Column | Gemini C18, 250 mm × 4.6 mm, 3 µm[6] |
| Mobile Phase A | 0.5% Phosphoric Acid in Water[6] |
| Mobile Phase B | 100% Acetonitrile[6] |
| Gradient Elution | 0–30 min: 5% to 80% B30–33 min: 80% B33–35 min: 80% to 5% B35–40 min: 5% B[6] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 20°C[6] |
| Detection Wavelength | 280 nm[6] |
| Injection Volume | 10 µL[6] |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the p-coumaric acid standard against its concentration.
-
Determine the concentration of p-coumaric acid in the samples by comparing their peak areas to the calibration curve. The concentration can be calculated using the formula: Concentration = Peak Area / Slope of the calibration curve.[6]
Protocol 2: Isocratic RP-HPLC Method for p-Coumaric Acid Estimation
This protocol is based on a method for estimating p-coumaric acid in durva grass extract.[7]
1. Standard Preparation:
-
Stock Solution (1000 µg/mL): Dissolve 100 mg of p-coumaric acid in a 100 mL volumetric flask with the mobile phase, sonicate for 10 minutes, and then make up the volume with the mobile phase.[7]
-
Working Standards (2–10 µg/mL): Prepare working standards by further diluting the stock solution with the mobile phase.[7]
2. Sample Preparation (Herbal Extract):
-
Extract the powdered plant material with methanol using a Soxhlet apparatus.[7]
-
Concentrate the extract using a rotary evaporator and store it in a desiccator.
-
Dissolve a known amount of the dried extract in the mobile phase for analysis.
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a UV-visible detector |
| Column | RP-C18, 250 mm × 4.6 mm, 5 µm[7] |
| Mobile Phase | Water : Methanol : Glacial Acetic Acid (65:34:1 v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 310 nm[7] |
| Injection Volume | 20 µL[7] |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the p-coumaric acid standards.
-
Quantify the amount of p-coumaric acid in the sample extract by using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes quantitative data from the cited HPLC methods for p-coumaric acid analysis.
| Parameter | Method 1 (Gradient)[6][8] | Method 2 (Isocratic)[7] | Method 3 (Wine Analysis)[9] |
| Retention Time (min) | 16.16 | 6.617 | Not Specified |
| Linearity Range (µg/mL) | 0.1 - 400 | 2 - 10 | 0.5 - 15 (mg/L) |
| Correlation Coefficient (R²) | 0.9973 | 0.999 | Not Specified |
| LOD (µg/mL) | 0.0208 | 0.302 | 0.01 (mg/L) |
| LOQ (µg/mL) | 0.0694 | 0.99 | 0.04 (mg/L) |
Visualizations
Experimental Workflow for Chromatographic Analysis
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric acid [webbook.nist.gov]
- 4. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. phcogres.com [phcogres.com]
- 7. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of p-Coumaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid, a phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3][4] To accurately assess its efficacy and safety in preclinical animal models, appropriate formulation strategies are crucial to ensure consistent and adequate bioavailability. p-Coumaric acid is characterized by its poor solubility in water, which presents a significant challenge for in vivo administration, particularly for achieving desired systemic exposure.[5]
These application notes provide a comprehensive guide to formulating p-Coumaric acid for in vivo studies. They detail various formulation strategies to enhance its solubility and bioavailability, along with step-by-step protocols for their preparation and characterization. The information is intended to assist researchers in selecting and preparing the most suitable formulation for their specific research needs.
Physicochemical Properties of p-Coumaric Acid
A thorough understanding of the physicochemical properties of p-Coumaric acid is fundamental for developing an effective formulation.
| Property | Value | References |
| Molecular Formula | C₉H₈O₃ | [5][6][7] |
| Molecular Weight | 164.16 g/mol | [5][6] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Melting Point | 214-215 °C (decomposes) | [6] |
| Solubility in Water | Slightly soluble (~0.72 mg/mL with warming) | [5][8] |
| Solubility in Organic Solvents | Soluble in ethanol (~14.7-50 mg/mL), DMSO (~15-19.8 mg/mL), and DMF (~20 mg/mL) | [7][8] |
Formulation Strategies for In Vivo Studies
Given the poor aqueous solubility of p-Coumaric acid, several formulation strategies can be employed to enhance its bioavailability for in vivo administration. The choice of formulation will depend on the intended route of administration (e.g., oral, parenteral), the desired dose, and the specific requirements of the animal study.
Here, we present protocols for three common formulation approaches:
-
Aqueous Suspension (for oral administration): A straightforward approach for initial in vivo screening.
-
Co-solvent-based Solution (for oral or parenteral administration): Utilizes water-miscible organic solvents to dissolve the compound.
-
Nanoemulsion (for oral or parenteral administration): A lipid-based formulation that can significantly enhance solubility and absorption.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension
This protocol describes the preparation of a simple aqueous suspension of p-Coumaric acid suitable for oral gavage in rodents.
Materials:
-
p-Coumaric acid powder
-
Suspending agent (e.g., 0.5% w/v carboxymethyl cellulose sodium - CMC-Na)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile containers
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in purified water. This can be achieved by slowly adding the CMC-Na powder to the water while stirring continuously with a magnetic stirrer until a clear solution is formed.
-
Particle Size Reduction (Optional but Recommended): To improve the stability and uniformity of the suspension, it is advisable to reduce the particle size of the p-Coumaric acid powder. This can be done by grinding the powder in a mortar and pestle.
-
Wetting the Powder: In a clean container, add a small amount of the 0.5% CMC-Na vehicle to the accurately weighed p-Coumaric acid powder to form a smooth paste. This step is crucial to ensure proper dispersion of the drug particles.
-
Suspension Formation: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring or homogenizing.
-
Final Mixing: Continue stirring the suspension for at least 30 minutes to ensure uniform distribution of the drug particles.
-
Storage: Store the suspension in a tightly sealed, sterile container at 2-8°C. Shake well before each use.
Characterization:
-
Visual Inspection: The suspension should be uniform in appearance, with no signs of large aggregates or precipitation.
-
pH Measurement: The pH of the final formulation should be recorded.
-
Particle Size Analysis (Optional): Particle size distribution can be determined using techniques like laser diffraction to ensure consistency between batches.
Protocol 2: Preparation of a Co-solvent-based Solution
This protocol details the preparation of a solution of p-Coumaric acid using a co-solvent system, which can be suitable for both oral and, with appropriate sterile filtration, parenteral administration.
Materials:
-
p-Coumaric acid powder
-
Co-solvent (e.g., Dimethyl sulfoxide - DMSO, Polyethylene glycol 400 - PEG 400)
-
Vehicle (e.g., Saline, Phosphate-buffered saline - PBS)
-
Sterile filters (0.22 µm) for parenteral formulations
-
Sterile vials
Procedure:
-
Solubilization: Accurately weigh the required amount of p-Coumaric acid and dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO). Gentle warming or sonication can be used to facilitate dissolution.
-
Dilution: Once the p-Coumaric acid is completely dissolved, slowly add the vehicle (e.g., saline) dropwise while continuously vortexing or stirring to prevent precipitation of the drug. The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity.
-
Sterilization (for parenteral administration): If the formulation is intended for injection, it must be sterilized by passing it through a 0.22 µm sterile filter into a sterile vial.[9]
-
Storage: Store the solution in a tightly sealed, sterile container, protected from light, at an appropriate temperature (e.g., 2-8°C).
Characterization:
-
Visual Inspection: The solution should be clear and free of any visible particles.
-
pH Measurement: The pH of the final formulation should be measured and adjusted if necessary.
-
Drug Concentration: The final concentration of p-Coumaric acid in the formulation can be confirmed using a suitable analytical method like HPLC-UV.
Protocol 3: Preparation of a Nanoemulsion
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion of p-Coumaric acid, a formulation strategy known to enhance the oral bioavailability of poorly soluble drugs.[10]
Materials:
-
p-Coumaric acid powder
-
Oil phase (e.g., Medium-chain triglycerides - MCT oil, Labrafac™)
-
Surfactant (e.g., Polysorbate 80 - Tween® 80, Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP, Propylene glycol)
-
Aqueous phase (e.g., Purified water, PBS)
-
High-shear homogenizer or microfluidizer
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Oil Phase: Dissolve the accurately weighed p-Coumaric acid in the oil phase. Gentle heating may be required to facilitate dissolution.
-
Preparation of the Aqueous Phase: In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.
-
Formation of the Primary Emulsion: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Nanoemulsification: Subject the primary emulsion to high-energy emulsification using a high-shear homogenizer or a microfluidizer. The processing time and intensity will need to be optimized to achieve the desired droplet size.
-
Storage: Store the nanoemulsion in a tightly sealed container at room temperature or 2-8°C, protected from light.
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS). A smaller droplet size (<200 nm) and a low PDI (<0.3) are generally desirable.
-
Zeta Potential: Measured to assess the stability of the nanoemulsion.
-
Drug Entrapment Efficiency and Loading Capacity: Determined by separating the free drug from the nanoemulsion and quantifying the amount of encapsulated drug.
-
Morphology: Can be visualized using transmission electron microscopy (TEM).
Data Presentation
The following table summarizes the key parameters for the described formulations. Researchers should aim to characterize their specific formulations and record the data in a similar format for comparison and reproducibility.
| Formulation Type | Composition | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Drug Loading (% w/w) |
| Aqueous Suspension | p-Coumaric acid, 0.5% CMC-Na in water | > 1000 (variable) | High | Target concentration dependent |
| Co-solvent Solution | p-Coumaric acid, DMSO, Saline | Not Applicable (Solution) | Not Applicable | Target concentration dependent |
| Nanoemulsion | p-Coumaric acid, MCT oil, Tween® 80, Transcutol® HP, Water | < 200 | < 0.3 | To be determined experimentally |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Formulation and In Vivo Evaluation
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Techniques of Jacoumaric Acid Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacoumaric acid, a complex natural product, is characterized as a triterpenoid ester of p-coumaric acid. Its intricate structure, featuring a bulky triterpenoid core linked to a phenolic acid moiety, presents unique challenges and opportunities for its analysis and characterization. The p-coumaric acid component is a well-studied phenolic compound known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The triterpenoid backbone also contributes to the potential pharmacological profile of the molecule.
These application notes provide a comprehensive overview of the primary analytical techniques suitable for the qualitative and quantitative analysis of this compound and its derivatives. The methodologies detailed herein are based on established analytical strategies for p-coumaric acid, triterpenoids, and other complex natural product esters.
Analytical Techniques Overview
The analysis of this compound and its derivatives typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the principal separation techniques, often coupled with various detectors for identification and quantification. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for structural elucidation and confirmation.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of this compound derivatives. Reversed-phase chromatography is the most common mode.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for the detection and identification of this compound and its metabolites in complex matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of novel this compound derivatives.
Data Presentation
The following tables summarize typical quantitative data for the analysis of p-coumaric acid and related triterpenoid compounds, which can serve as a starting point for the method development and validation for this compound analysis.
Table 1: HPLC-UV Quantitative Parameters for p-Coumaric Acid Analysis
| Parameter | Value | Reference |
| Linearity Range | 2–10 μg/mL | [1] |
| Regression Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.0208 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.0694 µg/mL | [2] |
| Recovery | 97.7% - 101.4% | |
| Precision (RSD) | < 3.0% |
Table 2: LC-MS Quantitative Parameters for p-Coumaric Acid Analysis in Biological Matrices
| Parameter | Value | Reference |
| Linearity Range | 0.01-15 μg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.01 μg/mL | |
| Intraday Precision (RSD %) | < 10% | |
| Interday Precision (RSD %) | < 10% | |
| Accuracy (RE%) | 97.1 to 103.2% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Derivatives by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of this compound derivatives in plant extracts or other sample matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and purify this compound derivatives from a complex matrix.
-
Materials:
-
C18 SPE Cartridge
-
Methanol
-
Water (HPLC grade)
-
Formic acid
-
-
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the pre-treated sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound derivatives with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
2. HPLC Method
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of the p-coumaroyl moiety, typically around 310 nm.
-
Injection Volume: 10-20 µL.
-
3. Quantification
-
Prepare a series of standard solutions of a purified this compound derivative of known concentration.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Identification and Structural Confirmation of this compound Derivatives by LC-MS
This protocol outlines a general approach for the identification and structural confirmation of this compound derivatives.
1. LC-MS Method
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Utilize the same HPLC conditions as described in Protocol 1, or a UHPLC system for higher resolution and faster analysis times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in both positive and negative ion modes to obtain comprehensive information.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1500) to detect the parent ion and potential fragments.
-
MS/MS Analysis: Perform fragmentation of the parent ion to obtain structural information. The fragmentation of the ester linkage will likely yield a characteristic fragment corresponding to p-coumaric acid (m/z 163 in negative mode).
-
Protocol 3: Structural Elucidation of this compound Derivatives by NMR Spectroscopy
This protocol provides a general workflow for the structural elucidation of isolated this compound derivatives.
1. Sample Preparation
-
Dissolve a purified sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
2. NMR Experiments
-
Acquire a series of 1D and 2D NMR spectra:
-
¹H NMR: To determine the number and type of protons.
-
¹³C NMR and DEPT: To determine the number and type of carbons (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting the p-coumaroyl moiety to the triterpenoid backbone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound derivative analysis.
Caption: Potential signaling pathways modulated by the p-coumaroyl moiety of this compound.
References
- 1. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Jacoumaric Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacoumaric acid, a complex natural product, presents a promising scaffold for the development of novel therapeutic agents. Its intricate structure offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships and the potential enhancement of its biological properties. This document provides detailed protocols for the synthesis of novel this compound esters and amides. While specific literature on the derivatization of this compound is limited, the following protocols are based on well-established and robust methods for the esterification and amidation of complex carboxylic acids, providing a strong foundation for researchers to develop specific applications.
I. Synthesis of this compound Esters
The synthesis of this compound esters can be achieved through several established methods. The choice of method will depend on the specific alcohol to be esterified and the desired reaction conditions. Two common and effective methods are Fischer-Speier esterification and carbodiimide-mediated esterification.
A. Fischer-Speier Esterification
This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward method, particularly suitable for simple, unhindered alcohols.
Experimental Protocol: Fischer-Speier Esterification of this compound
-
Reagents and Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., Dichloromethane (DCM), Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in the desired alcohol (used as both reactant and solvent, typically in large excess), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Hypothetical Fischer-Speier Esterification of this compound
| Entry | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 12 | 85 |
| 2 | Ethanol | H₂SO₄ | 18 | 82 |
| 3 | n-Propanol | HCl in dioxane | 24 | 78 |
B. Carbodiimide-Mediated Esterification
This method is milder than Fischer esterification and is suitable for a wider range of alcohols, including more complex and acid-sensitive substrates. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used coupling agents, often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Experimental Protocol: DCC/DMAP-Mediated Esterification of this compound
-
Reagents and Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Hypothetical DCC/DMAP-Mediated Esterification of this compound
| Entry | Alcohol | Coupling Agent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | DCC | DMAP | 16 | 92 |
| 2 | Phenethyl alcohol | EDC | DMAP | 18 | 89 |
| 3 | Cyclohexanol | DCC | DMAP | 24 | 85 |
II. Synthesis of this compound Amides
The synthesis of amides from carboxylic acids typically involves the activation of the carboxyl group followed by reaction with an amine. Carbodiimide-mediated coupling is a widely used and effective method.
A. Carbodiimide-Mediated Amidation
Similar to esterification, DCC or EDC can be used to facilitate the formation of an amide bond between this compound and a primary or secondary amine. The addition of an activating agent such as N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can improve yields and reduce side reactions.
Experimental Protocol: EDC/HOBt-Mediated Amidation of this compound
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Add the amine (1.1 equivalents) and a base such as DIPEA (2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If using DCM, dilute the reaction mixture and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. If using DMF, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation: Hypothetical EDC/HOBt-Mediated Amidation of this compound
| Entry | Amine | Coupling System | Base | Reaction Time (h) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | 18 | 88 |
| 2 | Benzylamine | EDC/HOBt | TEA | 20 | 91 |
| 3 | Morpholine | EDC/HOBt | DIPEA | 24 | 86 |
III. Visualizations
Diagram of Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of this compound esters via Fischer-Speier esterification.
Diagram of Carbodiimide-Mediated Amidation Workflow
Caption: Workflow for the synthesis of this compound amides via carbodiimide-mediated coupling.
Signaling Pathway (Logical Relationship) for Drug Discovery
Caption: Logical workflow from a natural product to preclinical drug development.
Solid-Phase Synthesis of p-Coumaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of p-Coumaric acid. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods, facilitating purification and enabling the potential for combinatorial library synthesis of p-Coumaric acid derivatives. This methodology is particularly valuable in drug discovery and development, where p-Coumaric acid and its analogs are investigated for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Introduction to Solid-Phase Synthesis of p-Coumaric Acid
Solid-phase synthesis (SPS) involves the attachment of a starting material, in this case, p-Coumaric acid, to an insoluble polymer support (resin). Subsequent chemical transformations are carried out on the resin-bound molecule. The key advantage of this approach is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, eliminating the need for complex purification steps between reactions. The final product is then cleaved from the solid support in the last step.
Several types of resins are commonly used for the solid-phase synthesis of carboxylic acids like p-Coumaric acid, including Wang resin, Merrifield resin, and Rink Amide resin (for the synthesis of p-Coumaric acid amides). The choice of resin depends on the desired C-terminal functionality and the cleavage conditions required. While specific literature on the solid-phase synthesis of p-Coumaric acid is limited, a high-yield synthesis on a solid support has been reported, demonstrating the viability of this approach[1][2]. The protocols provided below are based on well-established solid-phase synthesis techniques for carboxylic acids and can be adapted for p-Coumaric acid.
Quantitative Data
Detailed quantitative data for the solid-phase synthesis of p-Coumaric acid, such as reaction yields, purity, and reaction times, are not extensively reported in publicly available literature. The efficiency of the synthesis is highly dependent on the choice of resin, coupling agents, and reaction conditions. Researchers are encouraged to optimize these parameters for their specific applications. The following table provides a template for recording and comparing experimental data.
| Resin Type | Loading Efficiency (%) | Coupling Efficiency (%) | Cleavage Yield (%) | Final Purity (%) | Key Reaction Times (h) |
| Wang Resin | e.g., 70-90% | e.g., >95% | e.g., 80-95% | e.g., >90% | Loading: 12-24, Cleavage: 1-2 |
| Merrifield Resin | e.g., 60-80% | e.g., >95% | e.g., 70-90% | e.g., >90% | Loading: 24, Cleavage: 1-2 |
| Rink Amide Resin | e.g., 80-95% | e.g., >95% | e.g., 85-98% | e.g., >90% | Loading: 2-4, Cleavage: 1-2 |
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of p-Coumaric acid using Wang, Merrifield, and Rink Amide resins.
Protocol 1: Synthesis of p-Coumaric Acid using Wang Resin
Wang resin is a popular choice for the synthesis of C-terminal carboxylic acids due to its mild cleavage conditions.
Materials:
-
Wang Resin
-
p-Coumaric acid
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to reduce racemization)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection if derivatives are synthesized)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Acetic Anhydride and N,N-Diisopropylethylamine (DIPEA) for capping
Procedure:
-
Resin Swelling: Swell the Wang resin in DCM or a mixture of DCM and DMF (9:1, v/v; 10 mL/g of resin) for 1-2 hours in a reaction vessel.
-
Loading of p-Coumaric Acid:
-
Dissolve p-Coumaric acid (2-4 equivalents relative to the resin loading capacity) and HOBt (2-4 equivalents, if used) in a minimum amount of DMF.
-
Add DIC or DCC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated p-Coumaric acid solution to the swollen resin.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Capping of Unreacted Hydroxyl Groups:
-
After the loading step, filter the resin and wash with DMF, DCM, and MeOH.
-
To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (5 equivalents) and DIPEA (5 equivalents) in DCM for 30-60 minutes.
-
Wash the resin thoroughly with DCM, DMF, and MeOH, and dry under vacuum.
-
-
Cleavage of p-Coumaric Acid from the Resin:
-
Swell the resin in DCM.
-
Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). For sensitive compounds, scavengers like water or triisopropylsilane (TIS) can be added.
-
Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA/DCM.
-
Evaporate the solvent from the combined filtrates to obtain the crude p-Coumaric acid.
-
Purify the crude product by recrystallization or chromatography.
-
Protocol 2: Synthesis of p-Coumaric Acid using Merrifield Resin
Merrifield resin is a robust support for solid-phase synthesis, typically requiring stronger acidic conditions for cleavage.
Materials:
-
Merrifield Resin (chloromethylated polystyrene)
-
p-Coumaric acid
-
Cesium carbonate (Cs₂CO₃) or Potassium Fluoride (KF)
-
DMF
-
Methanol (MeOH)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for 1-2 hours.
-
Preparation of p-Coumaric Acid Cesium Salt:
-
Dissolve p-Coumaric acid in methanol.
-
Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness to obtain the cesium salt of p-Coumaric acid.
-
-
Loading of p-Coumaric Acid (Cesium Salt Method): [3]
-
Add the dry p-Coumaric acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen Merrifield resin in DMF.
-
Shake the mixture at 50°C for 24 hours.
-
Filter the resin and wash thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol. Dry the resin under vacuum.
-
-
Cleavage of p-Coumaric Acid from the Resin:
-
Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus.
-
Place the dried resin in a cleavage vessel.
-
Add appropriate scavengers (e.g., anisole).
-
Add HF or TFMSA and stir at 0°C for 1-2 hours.
-
Remove the acid under a stream of nitrogen or by vacuum.
-
Wash the resin with an appropriate solvent (e.g., ether) to precipitate the crude p-Coumaric acid.
-
Purify the crude product.
-
Protocol 3: Synthesis of p-Coumaric Acid Amides using Rink Amide Resin
Rink Amide resin is used to synthesize C-terminal amides. The synthesis starts with the deprotection of the Fmoc group on the linker, followed by coupling of the desired amine, and then coupling of p-Coumaric acid.
Materials:
-
Rink Amide Resin (Fmoc-protected)
-
Piperidine
-
Primary or secondary amine
-
p-Coumaric acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM
-
TFA
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1-2 hours.
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Amine:
-
Dissolve the desired primary or secondary amine (5 equivalents) in DMF.
-
Add the amine solution to the deprotected resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Coupling of p-Coumaric Acid:
-
Dissolve p-Coumaric acid (3 equivalents), HBTU or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated p-Coumaric acid solution to the amine-functionalized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage of the p-Coumaric Acid Amide:
-
Treat the resin with a cleavage cocktail of TFA/water/TIS (95:2.5:2.5 v/v/v) for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Collect the precipitate by centrifugation or filtration and purify as needed.
-
Visualizations
The following diagrams illustrate the general workflows for the solid-phase synthesis of p-Coumaric acid.
Caption: General workflow for solid-phase synthesis of p-Coumaric acid.
Caption: Workflow for p-Coumaric acid amide synthesis on Rink Amide resin.
References
Application Notes and Protocols for Enzymatic Hydrolysis of p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enzymatic Extraction of p-Coumaric Acid
p-Coumaric acid, a hydroxycinnamic acid, is a valuable phenolic compound with a wide range of applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant, anti-inflammatory, and antimicrobial properties. It is abundantly found in the cell walls of various plants, particularly in lignocellulosic biomass such as agricultural residues. In these plant materials, p-coumaric acid is typically ester-linked to arabinose residues of arabinoxylans, which are major components of hemicellulose.
Traditional chemical methods for extracting p-coumaric acid often involve harsh alkaline or acidic conditions, which can be environmentally hazardous and may lead to the degradation of the target compound. Enzymatic hydrolysis presents a green and efficient alternative, utilizing specific enzymes to break down the complex plant cell wall structure under mild conditions, leading to the targeted release of p-coumaric acid.
The primary enzymes employed for this purpose are feruloyl esterases (FAEs), also known as cinnamoyl esterases. These enzymes specifically catalyze the cleavage of the ester bonds linking hydroxycinnamic acids, like p-coumaric acid and ferulic acid, to polysaccharides. To enhance the accessibility of these ester linkages to FAEs, a synergistic approach involving other cell wall degrading enzymes is often employed. Cellulases and xylanases are commonly used to depolymerize the cellulose and hemicellulose backbones, respectively. This enzymatic consortium works in concert to deconstruct the lignocellulosic matrix, thereby improving the overall yield of p-coumaric acid.
These application notes provide an overview of the enzymatic hydrolysis process for p-coumaric acid extraction, including key experimental parameters, and detailed protocols for researchers.
Data Presentation: Quantitative Insights into Enzymatic Hydrolysis
The efficiency of p-coumaric acid extraction is influenced by several factors, including the choice of enzymes, substrate type, and reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Effect of Different Enzymes on p-Coumaric Acid Yield from Various Lignocellulosic Feedstocks
| Feedstock | Enzyme(s) | Enzyme Loading | p-Coumaric Acid Yield (mg/g of substrate) | Reference |
| Sugarcane Bagasse | Feruloyl Esterase | Not Specified | ~17.6 | |
| Corn Stover | Feruloyl Esterase producing Lactobacillus strains | Not Specified | Not Quantified, but release confirmed | |
| Wheat Straw | Cellulase and Xylanase | Not Specified | Not directly quantified for p-coumaric acid, but significant release of reducing sugars indicating cell wall degradation | |
| Corncob | Feruloyl Esterase (FAE) and Xylanase | Not Specified | Significant release, enhanced by the combination of enzymes |
Table 2: Optimal Reaction Conditions for Enzymatic Release of p-Coumaric Acid
| Feedstock | Enzyme(s) | Optimal pH | Optimal Temperature (°C) | Incubation Time (h) | Reference |
| General | Feruloyl Esterase producing Lactobacillus strains | 7.0 - 8.0 | 34 - 37 | 168 (7 days) | |
| Corn Stover | Feruloyl Esterase from Lactobacillus | 7.0 | 37 | Not Specified | |
| Sugarcane Bagasse | Alkaline Hydrolysis (for comparison) | Alkaline | 30 | 4 | |
| Wheat Straw | Cellulase and Xylanase | Not Specified | Not Specified | Not Specified |
Table 3: Comparison of p-Coumaric Acid Yields from Different Gramineous Materials Using Alkaline Hydrolysis (for baseline comparison)
| Raw Material | p-Coumaric Acid Yield (mg/g of dry material) | Ferulic Acid Yield (mg/g of dry material) | Reference |
| Sugarcane Bagasse | 39.8 | 11.5 | |
| Wheat Straw | 13.7 | 11.0 | |
| Corn Stover | 28.0 | 11.0 | |
| Corncob | 35.1 | 14.5 |
Experimental Protocols
This section provides a generalized protocol for the enzymatic hydrolysis of lignocellulosic biomass to extract p-coumaric acid. Researchers should optimize the specific conditions based on their substrate and available enzymes.
1. Materials and Reagents
-
Lignocellulosic Biomass: Sugarcane bagasse, corn stover, wheat straw, etc. (dried and milled to a uniform particle size, e.g., 40-60 mesh).
-
Enzymes:
-
Feruloyl Esterase (FAE)
-
Cellulase
-
Xylanase
-
-
Buffers: Sodium phosphate buffer or citrate buffer (e.g., 50 mM, pH adjusted to the optimum for the enzyme cocktail).
-
Reagents for Analysis:
-
p-Coumaric acid standard
-
Solvents for extraction (e.g., ethyl acetate)
-
Reagents for quantification (e.g., HPLC grade solvents)
-
2. Pretreatment of Lignocellulosic Biomass (Optional but Recommended)
While enzymatic hydrolysis can be performed on untreated biomass, a pretreatment step can significantly improve enzyme accessibility and product yield.
-
Milling: Reduce the particle size of the biomass to increase the surface area.
-
Autohydrolysis (Hot Water Pretreatment): Suspend the biomass in water and heat at a high temperature (e.g., 121°C) for a specific duration (e.g., 60 minutes). This helps to remove some hemicellulose and open up the plant cell wall structure.
-
Mild Alkali or Acid Pretreatment: A mild chemical pretreatment can also be effective but requires careful control to avoid degradation of p-coumaric acid.
3. Enzymatic Hydrolysis Protocol
-
Prepare the Substrate Slurry: Suspend the pretreated (or untreated) lignocellulosic biomass in the appropriate buffer to a desired solid loading (e.g., 5-10% w/v).
-
Enzyme Addition: Add the enzyme cocktail to the substrate slurry. The enzyme loading should be optimized, but a starting point could be in the range of 10-50 U per gram of dry substrate for each enzyme.
-
Incubation: Incubate the mixture in a shaking water bath or incubator at the optimal temperature and pH for the enzyme cocktail (e.g., 37-50°C, pH 5.0-7.0). The incubation time can range from a few hours to several days (e.g., 24-72 hours).
-
Enzyme Inactivation: After incubation, heat the mixture (e.g., at 100°C for 10 minutes) to inactivate the enzymes and stop the reaction.
-
Separation of Liquid and Solid Fractions: Centrifuge the reaction mixture to separate the supernatant (containing the released p-coumaric acid) from the solid residue.
4. Extraction and Quantification of p-Coumaric Acid
-
Acidification: Adjust the pH of the supernatant to ~2.0 with an appropriate acid (e.g., HCl). This protonates the p-coumaric acid, making it more soluble in organic solvents.
-
Solvent Extraction: Extract the acidified supernatant with an organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Solvent Evaporation: Pool the organic fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) and quantify the p-coumaric acid content using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the peak retention time and area to a standard curve of p-coumaric acid.
Visualization of Processes
Diagram 1: Experimental Workflow for Enzymatic Extraction of p-Coumaric Acid
Caption: Workflow for p-Coumaric acid extraction.
Application Note: Analysis of p-Coumaric Acid in Wine Samples by RP-HPLC
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of p-Coumaric acid in red and white wine samples. p-Coumaric acid is a significant phenolic compound in wine, influencing its sensory characteristics and potential health benefits. The described protocol provides a reliable and reproducible workflow for researchers, scientists, and professionals in the food and beverage industry and drug development to accurately determine the concentration of this key analyte.
Introduction
p-Coumaric acid is a hydroxycinnamic acid naturally present in a wide variety of plants, including grapes. In winemaking, it is a precursor to volatile phenols that can significantly impact the aroma profile of the wine.[1] Furthermore, as a phenolic compound, p-Coumaric acid contributes to the antioxidant properties of wine.[2] Accurate quantification of p-Coumaric acid is therefore crucial for quality control, understanding wine aging processes, and evaluating its potential health effects. This document provides a detailed protocol for the analysis of p-Coumaric acid in wine using RP-HPLC with UV detection, a widely used and reliable analytical technique for this purpose.[3][4]
Experimental Protocols
Materials and Reagents
-
p-Coumaric acid standard (Sigma-Aldrich or equivalent)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (or acetic acid/phosphoric acid)
-
Wine samples (red and white)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of p-Coumaric acid and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 15 µg/mL.[5] These will be used to construct the calibration curve.
Sample Preparation
-
Dilution: For direct analysis, dilute the wine sample with water by a factor of three.[6]
-
Filtration: Filter the diluted wine sample through a 0.45 µm syringe filter into an HPLC vial.[5] For more complex matrices or for pre-concentration, a solid-phase extraction (SPE) protocol may be employed.[6][7]
HPLC Conditions
The following HPLC conditions have been shown to be effective for the separation and quantification of p-Coumaric acid in wine:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 8% to 60% B over 45 minutes |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 30 °C[5][8] |
| Detection Wavelength | 305 nm[5][8] |
| Injection Volume | 20 µL |
Note: Both isocratic and gradient elution methods can be used. An isocratic method with a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v) has also been reported.[2][9] The detection wavelength can be optimized between 270 nm and 310 nm.[2][10]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure reliability. Key validation parameters include:
-
Linearity: Assessed by injecting the working standard solutions and plotting the peak area against concentration. A correlation coefficient (R²) > 0.999 is desirable.[2][4]
-
Precision: Evaluated by repeatedly injecting a standard solution and expressing the result as the relative standard deviation (RSD). An RSD of < 2% is generally acceptable.[2]
-
Accuracy: Determined by spiking a known amount of p-Coumaric acid into a wine sample and calculating the percent recovery. Recoveries between 80-120% are typically considered acceptable.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Method Validation Parameters
The following table summarizes typical validation parameters for the RP-HPLC analysis of p-Coumaric acid.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 15 mg/L | [5][8] |
| Correlation Coefficient (R²) | > 0.999 | [2][4] |
| Limit of Detection (LOD) | 0.01 mg/L | [5][8] |
| Limit of Quantitation (LOQ) | 0.04 mg/L | [5][8] |
| Precision (%RSD) | < 2.6% | [3][4] |
| Accuracy (% Recovery) | 80 - 120% | [4] |
Concentration of p-Coumaric Acid in Wine Samples
The concentration of p-Coumaric acid can vary significantly between different types of wine. The following table provides a summary of reported concentrations.
| Wine Type | p-Coumaric Acid Concentration (mg/L) | Reference |
| Red Wine | 8.73 | [1] |
| Rosé Wine | 22.30 | [1] |
| White Wine | 1.32 | [1] |
| Msalais Wine (during aging) | 7.38 | [11] |
Visualizations
Experimental Workflow
References
- 1. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of some phenolic compounds in red wine by RP-HPLC: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Analysis of p-Coumaric Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the structural analysis of p-Coumaric acid, a phenolic compound of interest in various fields including pharmaceuticals, food science, and materials science. The following sections detail the chemical structure, expected NMR spectral data, and standardized protocols for acquiring high-quality NMR spectra for structural verification and analysis.
Chemical Structure of p-Coumaric Acid
The structure of p-Coumaric acid, with standardized atom numbering for NMR signal assignment, is presented below. This numbering scheme is used consistently in the data tables that follow.
Caption: Chemical structure of p-Coumaric acid with IUPAC numbering.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for p-Coumaric acid in commonly used deuterated solvents. These values are crucial for the verification of the compound's identity and purity.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | DMSO-d₆ | CDCl₃ | CD₃OD |
| H2, H6 | 7.51 | 6.73 | 7.54 |
| H3, H5 | 6.79 | 7.54 | 6.80 |
| H7 | 7.50 | 7.58 | 7.60 |
| H8 | 6.29 | 6.20 | 6.31 |
| OH (Phenolic) | 9.95 | Not specified | Not specified |
| OH (Carboxylic) | 12.08 | Not specified | Not specified |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | DMSO-d₆[1] | CDCl₃ | CD₃OD[2] |
| C1 | 125.30 | Not specified | 159.8 |
| C2, C6 | 130.13 | 115.4 | 132.1 |
| C3, C5 | 115.76 | 132.1 | 115.4 |
| C4 | 159.61 | Not specified | 126.3 |
| C7 | 144.21 | 145.3 | 145.5 |
| C8 | 115.35 | 114.2 | 115.1 |
| C9 | 167.98 | 169.6 | 169.9 |
Experimental Protocols
A generalized workflow for the NMR analysis of p-Coumaric acid is depicted below, followed by detailed experimental protocols.
Caption: General workflow for NMR-based structural analysis.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of p-Coumaric acid.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Ensure the solvent is of high purity (≥99.8 atom % D).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3][4] It can be added directly to the solvent by the manufacturer or introduced separately.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.[3][4]
-
Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Protocol 2: 1D ¹H NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[2][3][4]
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Receiver Gain: Adjust automatically.
Protocol 3: 1D ¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.[2][3][4]
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
Protocol 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
For unambiguous signal assignment, 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings. Use a standard gradient-enhanced COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond J-coupling (~145 Hz).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds. Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range J-couplings (4-10 Hz).
For all 2D experiments, typical parameters include 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function followed by Fourier transformation to convert the raw data (FID) into a frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or referencing the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative ratios of different protons.
-
Structural Assignment: Use the chemical shifts, coupling constants (from ¹H NMR), and correlations from 2D NMR spectra (COSY, HSQC, HMBC) to assign each signal to a specific nucleus in the p-Coumaric acid molecule.
These protocols and data provide a comprehensive guide for the accurate and efficient structural analysis of p-Coumaric acid using NMR spectroscopy, ensuring reliable and reproducible results for research and development applications.
References
Application Notes and Protocols: DPPH Assay for p-Coumaric Acid Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid is a phenolic compound and a hydroxy derivative of cinnamic acid found in various plants.[1] It is recognized for its antioxidant properties, which are linked to its ability to scavenge free radicals, thereby reducing oxidative stress.[1][2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, simple, and rapid spectrophotometric method used to evaluate the antioxidant activity of compounds.[3][4] This document provides a detailed protocol for conducting the DPPH assay to determine the antioxidant capacity of p-Coumaric acid.
Principle of the DPPH Assay
The DPPH radical is a stable free radical with a deep purple color, exhibiting a strong absorbance maximum around 517 nm.[4] When an antioxidant, such as p-Coumaric acid, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to form the reduced, stable molecule DPPH-H.[5][6] This reduction results in a color change from purple to yellow, which is measured as a decrease in absorbance. The degree of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured and is indicative of the antioxidant's scavenging potential.[5]
Quantitative Data Summary
The antioxidant activity of p-Coumaric acid, as determined by the DPPH assay, is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | IC50 Value (µg/mL) | Reference |
| p-Coumaric Acid | 33 | [7] |
| p-Coumaric Acid | 30 | [8] |
| Caffeic Acid (for comparison) | 4 | [7] |
| Ascorbic Acid (Standard) | - | [5] |
| Trolox (Standard) | - | [9] |
Note: IC50 values can vary slightly depending on the specific experimental conditions.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and steps to perform the DPPH assay for p-Coumaric acid.
Materials and Reagents
-
p-Coumaric acid (analytical grade)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Vortex mixer
Reagent Preparation
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve the desired concentration. For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle and at 4°C to protect it from light.
-
p-Coumaric Acid Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve p-Coumaric acid in methanol to prepare a stock solution.
-
Working Solutions: Prepare a series of dilutions of p-Coumaric acid and the positive control (e.g., Ascorbic acid) from their respective stock solutions using methanol. The concentration range should be chosen to bracket the expected IC50 value.
Assay Procedure
-
Control Preparation: Add a specific volume of the DPPH working solution to a well or cuvette containing the same volume of methanol. This will serve as the control (A_control).
-
Sample Preparation: In separate wells or cuvettes, add the same volume of the DPPH working solution to each of the different concentrations of p-Coumaric acid and the positive control solutions.
-
Incubation: Mix the solutions thoroughly and incubate the plate or cuvettes in the dark at room temperature for a specified period (typically 30 minutes).[4]
-
Absorbance Measurement: After incubation, measure the absorbance of the control and all sample solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a microplate reader or spectrophotometer.[5][10]
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of p-Coumaric acid and the positive control using the following formula[6][10]:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 value: Plot a graph of the percentage of scavenging activity against the corresponding concentrations of p-Coumaric acid. The IC50 value is the concentration of p-Coumaric acid that causes 50% inhibition of the DPPH radical and can be determined by interpolation from the graph.[11]
Visualizations
Experimental Workflow
Caption: Workflow for DPPH antioxidant assay of p-Coumaric acid.
DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. japer.in [japer.in]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. researchgate.net [researchgate.net]
Application Note: Cytotoxicity Testing of p-Coumaric Acid using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid (p-CA) is a phenolic acid compound found in a wide variety of plants and is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Evaluating the cytotoxic effects of compounds like p-Coumaric acid is a critical first step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This application note provides a detailed protocol for determining the cytotoxic effects of p-Coumaric acid on cancer cell lines using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570-590 nm). The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[4]
Experimental Protocol
This protocol provides a step-by-step guide for assessing the cytotoxicity of p-Coumaric acid.
1. Materials and Reagents
-
p-Coumaric acid (p-CA) powder
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HT-29, HCT-15, A375)[5][6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
CO₂ incubator (37°C, 5% CO₂)
2. Preparation of p-Coumaric Acid Stock Solution
-
Prepare a high-concentration stock solution of p-Coumaric acid (e.g., 100 mM) by dissolving the powder in DMSO.[2] Vortex or sonicate if necessary to ensure it is fully dissolved.
-
Filter-sterilize the stock solution using a 0.2 µm syringe filter.
-
Store the stock solution in aliquots at -20°C, protected from light.
3. Experimental Procedure
Day 1: Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells using trypsin and perform a cell count to determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 8 x 10³ to 1 x 10⁴ cells/well).[6][8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[5][8]
Day 2: Treatment with p-Coumaric Acid
-
Prepare serial dilutions of p-Coumaric acid from the stock solution in a complete culture medium to achieve the desired final concentrations. For example, for HT-29 cells, concentrations could range from 10 to 200 µM.[5] For A375 cells, a range of 1.5 to 5 mM might be used.[6]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of p-Coumaric acid to the respective wells.
-
Include appropriate controls:
-
Untreated Control: Wells with cells treated with culture medium only.
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., <0.1%).
-
Blank Control: Wells containing culture medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][6]
Day 4/5: MTT Assay and Absorbance Reading
-
After the incubation period, carefully remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[3][4]
-
Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4]
4. Data Analysis
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve with p-Coumaric acid concentration on the x-axis and % cell viability on the y-axis.
-
Determine the IC₅₀ value (the concentration of p-Coumaric acid that inhibits 50% of cell growth) from the curve using regression analysis.
Data Presentation: Cytotoxicity of p-Coumaric Acid
The following table summarizes results from studies investigating the cytotoxic effects of p-Coumaric acid on various cancer cell lines.
| Cell Line | Assay Used | Incubation Time | IC₅₀ Value (µM) | Reference |
| HT-29 (Colon) | MTT | 24 hours | 150 | [5] |
| HT-29 (Colon) | MTT | 72 hours (3 days) | 125 | [5] |
| HT-29 (Colon) | MTT | 120 hours (5 days) | 100 | [5] |
| HCT-15 (Colon) | Antiproliferative | Not Specified | 1400 | [7] |
| HT-29 (Colon) | Antiproliferative | Not Specified | 1600 | [7] |
| A375 (Melanoma) | CCK-8 | 48 hours | ~2500 (2.5 mM) | [6] |
| B16 (Melanoma) | CCK-8 | 48 hours | ~3000 (3.0 mM) | [6] |
| N2a (Neuroblastoma) | Not Specified | 72 hours | 150 | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for p-Coumaric acid cytotoxicity testing using the MTT assay.
p-Coumaric Acid - Proposed Signaling Pathway for Cytotoxicity
References
- 1. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 7. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for Utilizing p-Coumaric Acid in Microbial Growth Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid, a phenolic compound widely distributed in the plant kingdom, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] Its potential as a natural antimicrobial agent makes it a subject of interest for researchers in microbiology and drug development. These application notes provide a comprehensive overview of the use of p-Coumaric acid in microbial growth inhibition assays, detailing its mechanism of action, quantitative efficacy, and standardized experimental protocols.
Mechanism of Antimicrobial Action
p-Coumaric acid exhibits a dual mechanism of bactericidal activity, targeting fundamental cellular components.[3] This dual action minimizes the likelihood of microbial resistance development. The primary mechanisms are:
-
Cell Membrane Disruption: p-Coumaric acid increases the permeability of both the outer and inner bacterial membranes.[3][4] This leads to a loss of the membrane's barrier function, resulting in the leakage of essential cytoplasmic contents, such as potassium ions, and a decrease in intracellular ATP levels.[3][4][5] This disruption of membrane integrity is a key factor in its antimicrobial effect.[4]
-
DNA Intercalation: p-Coumaric acid can bind to the phosphate anions and intercalate into the grooves of the bacterial genomic DNA double helix.[3][5] This interaction can interfere with crucial cellular processes like DNA replication and transcription, ultimately inhibiting cell growth and leading to cell death.[3][4]
Some studies also suggest that p-Coumaric acid can inhibit quorum sensing, a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[6][7]
Quantitative Data: Antimicrobial Efficacy of p-Coumaric Acid
The antimicrobial activity of p-Coumaric acid has been evaluated against a variety of pathogenic microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric. The following table summarizes the reported MIC values for p-Coumaric acid against several bacterial strains.
| Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Alicyclobacillus acidoterrestris (vegetative cells) | Gram-positive | 200 | [5] |
| Alicyclobacillus acidoterrestris (spores) | Gram-positive | 200 | [5] |
| Bacillus subtilis | Gram-positive | 20 | [3][8] |
| Staphylococcus aureus | Gram-positive | 20 | [3][8] |
| Streptococcus pneumoniae | Gram-positive | 20 | [8] |
| Escherichia coli | Gram-negative | 80 | [3][8] |
| Salmonella typhimurium | Gram-negative | 80 | [8] |
| Shigella dysenteriae | Gram-negative | 10 | [3][8] |
| Pseudomonas aeruginosa | Gram-negative | >100 | [1] |
| Serratia marcescens | Gram-negative | 700 | [6] |
Experimental Protocols
Herein, we provide detailed protocols for key assays to evaluate the antimicrobial properties of p-Coumaric acid.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of p-Coumaric acid required to inhibit the growth of a specific microorganism. The tube dilution method is a standard approach.[9]
Materials:
-
p-Coumaric acid stock solution (e.g., in DMSO or ethanol)
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of the p-Coumaric acid stock solution in sterile nutrient broth in a set of test tubes.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate each tube containing the p-Coumaric acid dilution with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control tube (broth with inoculum, no p-Coumaric acid) and a negative control tube (broth only).
-
Incubate the tubes at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[10]
-
After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of p-Coumaric acid in which there is no visible growth.[10]
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic effect of p-Coumaric acid over time.
Materials:
-
p-Coumaric acid solution at desired concentrations (e.g., MIC, 2x MIC, 4x MIC)
-
Bacterial culture in logarithmic growth phase
-
Sterile nutrient broth
-
Sterile saline solution (0.9% NaCl)
-
Nutrient agar plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare flasks with nutrient broth containing different concentrations of p-Coumaric acid (e.g., 0x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Inoculate each flask with the bacterial culture to a starting density of approximately 10⁵-10⁶ CFU/mL.
-
Incubate the flasks at the appropriate temperature with shaking.
-
At specific time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto nutrient agar plates and incubate for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each p-Coumaric acid concentration. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Biofilm Inhibition Assay
This protocol assesses the ability of p-Coumaric acid to prevent the formation of biofilms. The crystal violet staining method is commonly used.
Materials:
-
p-Coumaric acid at various concentrations
-
Bacterial culture
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Add the bacterial suspension (adjusted to a specific OD) and different concentrations of p-Coumaric acid to the wells of a 96-well plate. Include a control well with no p-Coumaric acid.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.
-
After incubation, gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).
-
Fix the remaining biofilm by adding methanol to each well for 15 minutes.
-
Stain the biofilm by adding 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the excess stain by washing the wells with water.
-
Solubilize the bound crystal violet by adding 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.
-
A reduction in absorbance in the presence of p-Coumaric acid indicates biofilm inhibition.
Visualizations
Caption: Dual-damage mechanism of p-Coumaric acid.
Caption: Workflow for MIC determination.
Caption: Biofilm inhibition assay workflow.
References
- 1. primescholars.com [primescholars.com]
- 2. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic In-Silico Insights into the Anti-quorum Sensing Potential of Coumaric Acid and Syringic Acid in Serratia marcescens with Invitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum sensing inhibition activity of garlic extract and p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of p-Coumaric Acid Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a wide variety of plants, fruits, and vegetables. It has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. As a result, p-CA is increasingly utilized in cell culture-based research to investigate its mechanisms of action and potential therapeutic applications. The proper preparation of p-Coumaric acid stock solutions is a critical first step to ensure accurate and reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and use of p-Coumaric acid stock solutions in cell culture applications.
Properties of p-Coumaric Acid
A thorough understanding of the physicochemical properties of p-Coumaric acid is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% |
Solubility and Stock Solution Preparation
p-Coumaric acid exhibits poor solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for cell culture applications.
Solubility Data
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~32 mg/mL (~195 mM)[1] |
| Ethanol | ~32 mg/mL (~195 mM) |
| Dimethylformamide (DMF) | ~20 mg/mL |
Recommended Stock Solution Concentrations
For most cell culture applications, a stock solution of 10 mM to 100 mM in DMSO is recommended. This allows for convenient dilution to final working concentrations while minimizing the final concentration of DMSO in the cell culture medium (typically ≤ 0.1%).
Experimental Protocols
Protocol for Preparation of a 100 mM p-Coumaric Acid Stock Solution in DMSO
Materials:
-
p-Coumaric acid powder (MW: 164.16 g/mol )
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 16.42 mg of p-Coumaric acid powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the p-Coumaric acid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. However, for critical applications, the stock solution can be sterilized by filtration through a 0.2 µm PTFE or nylon syringe filter.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions
Materials:
-
100 mM p-Coumaric acid stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM p-Coumaric acid stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in sterile cell culture medium if necessary. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. This can be done by adding 1 µL of the 100 mM stock to 999 µL of cell culture medium.
-
Final Concentration: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of p-Coumaric acid stock solutions.
| Storage Condition | Stability |
| Solid p-Coumaric Acid | Stable for years at room temperature when protected from light and moisture. |
| Stock Solution in DMSO (-20°C) | Stable for at least one month.[1] |
| Stock Solution in DMSO (-80°C) | Stable for at least one year.[1] |
Note: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.
Application in Cell Culture
p-Coumaric acid has been utilized in a variety of cell lines at a range of concentrations to study its biological effects. The optimal concentration is cell-type and assay-dependent and should be determined empirically.
| Cell Line | Experimental Context | Working Concentration | Reference |
| Human Lens Epithelial (HLE) cells | Protection against oxidative stress | 3, 10, and 30 µM | [3][4] |
| Murine and Human Melanoma Cells | Antitumor activity | 0.1 mM to 1 mM | [5] |
| Human Glioblastoma Cells | Cytotoxicity | 1.0 and 5.0 mM | [6] |
| ECV304 cells | Anti-angiogenic effects | 0-5 mM | [1] |
Signaling Pathways Modulated by p-Coumaric Acid
p-Coumaric acid exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Signaling pathways modulated by p-Coumaric Acid.
Conclusion
This application note provides a comprehensive guide for the preparation and use of p-Coumaric acid stock solutions in cell culture. Adherence to these protocols will help ensure the consistency and reliability of experimental results. Researchers are encouraged to optimize working concentrations and incubation times for their specific cell lines and experimental designs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Method Validation for the Quantification of p-Coumaric Acid using RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction p-Coumaric acid is a prevalent hydroxycinnamic acid found in a wide variety of plants, fruits, and grains.[1][2] Its antioxidant, anti-inflammatory, and other pharmacological properties have made it a subject of interest in pharmaceutical and nutraceutical research.[2] Accurate and reliable quantification of p-Coumaric acid in various matrices—from raw plant materials to finished products and biological samples—is crucial for quality control, stability testing, and pharmacokinetic studies.
This application note provides a comprehensive protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of p-Coumaric acid. The validation process is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the method is fit for its intended purpose.[3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended use, ensuring data integrity and reliability.[5]
Analytical Method Overview
The described method utilizes RP-HPLC with UV detection, a technique widely employed for its high sensitivity, specificity, and resolution in quantifying phenolic compounds like p-Coumaric acid.[2]
1.1 Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]
-
Reagents:
1.2 Example Chromatographic Conditions
-
Mobile Phase: An isocratic mixture of Water:Methanol:Glacial Acetic Acid (65:34:1, v/v/v).[1][6] Note: Gradient elution can also be used for complex matrices.[7]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.
-
Expected Retention Time: Approximately 6.6 minutes.[1]
Method Validation Workflow
The validation of an analytical method is a sequential process designed to test and document the performance characteristics of the procedure.
Caption: General workflow for analytical method validation.
Experimental Protocols and Data Presentation
3.1 System Suitability
-
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of p-Coumaric acid (e.g., 10 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the mean, standard deviation (SD), and percentage relative standard deviation (%RSD) for retention time and peak area.
-
Determine the theoretical plates and tailing factor for the p-Coumaric acid peak.
-
-
Data Presentation:
Table 1: System Suitability Results (n=6)
Parameter Mean %RSD Acceptance Criteria Retention Time (min) 6.62 0.25% %RSD ≤ 1.0% Peak Area 1254321 0.75% %RSD ≤ 2.0% Tailing Factor 1.1 - ≤ 2.0 | Theoretical Plates | >5000 | - | > 2000 |
3.2 Specificity
-
Protocol:
-
Prepare and inject a blank solution (diluent/mobile phase).
-
Prepare and inject a standard solution of p-Coumaric acid.
-
If validating for a specific matrix (e.g., plant extract), prepare and inject a placebo/matrix blank.
-
Spike the placebo/matrix with the p-Coumaric acid standard and inject.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of p-Coumaric acid.
-
3.3 Linearity and Range
-
Protocol:
-
Prepare a stock solution of p-Coumaric acid (e.g., 100 µg/mL).
-
Perform serial dilutions to create at least five calibration standards across the desired range (e.g., 2, 4, 6, 8, 10 µg/mL).[1][6]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²).
-
-
Data Presentation:
Table 2: Linearity Data
Concentration (µg/mL) Mean Peak Area (n=3) 2.0 251050 4.0 501500 6.0 753000 8.0 1005500 | 10.0 | 1256000 |
Table 3: Linearity Summary
Parameter Result Acceptance Criteria Range 2 - 10 µg/mL - Regression Equation y = 125480x + 150 - | Correlation Coefficient (R²) | 0.9995 | R² ≥ 0.999 |
3.4 Accuracy (Recovery)
-
Protocol:
-
Prepare a sample solution of a known concentration (if using a matrix).
-
Spike the sample with the p-Coumaric acid standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each replicate.
-
-
Data Presentation:
Table 4: Accuracy/Recovery Results
Spiking Level Amount Added (µg/mL) Amount Found (µg/mL, mean) % Recovery (mean) %RSD 80% 4.0 3.95 98.75% 1.2% 100% 5.0 5.05 101.0% 0.9% 120% 6.0 6.08 101.3% 1.1% | Acceptance Criteria | | | 98.0 - 102.0% | ≤ 2.0% |
3.5 Precision
-
Protocol:
-
Repeatability (Intra-day): Prepare and analyze six individual samples of p-Coumaric acid at 100% of the target concentration on the same day, under the same conditions. Calculate the %RSD.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets and calculate the cumulative %RSD.
-
-
Data Presentation:
Table 5: Precision Results | Parameter | Day 1 (Analyst 1) Assay (%) | Day 2 (Analyst 2) Assay (%) | | :--- | :--- | :--- | | Sample 1 | 99.5 | 100.2 | | Sample 2 | 100.1 | 101.1 | | Sample 3 | 100.5 | 99.8 | | Sample 4 | 99.8 | 100.5 | | Sample 5 | 101.0 | 101.3 | | Sample 6 | 100.3 | 100.8 | | Mean | 100.2 | 100.6 | | %RSD (Intra-day) | 0.55% | 0.58% | | Cumulative %RSD (Inter-day) | 0.71% | | Acceptance Criteria | %RSD ≤ 2.0% |
3.6 Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (SD of y-intercepts / Slope of calibration curve)
-
LOQ = 10 * (SD of y-intercepts / Slope of calibration curve)
-
Alternatively, analyze a series of low-concentration standards and determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
-
Data Presentation:
Table 6: LOD and LOQ
Parameter Result (µg/mL) Limit of Detection (LOD) 0.30 | Limit of Quantification (LOQ) | 0.99 |
Note: These values are consistent with published data.[1]
3.7 Robustness
-
Protocol:
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact of the changes on retention time, peak area, and tailing factor.
-
-
Data Presentation:
Table 7: Robustness Evaluation
Parameter Varied Modification Retention Time (min) Peak Area Tailing Factor Baseline - 6.62 1254321 1.1 Flow Rate +0.1 mL/min (1.1 mL/min) 6.01 1140100 1.1 -0.1 mL/min (0.9 mL/min) 7.35 1393200 1.1 Mobile Phase ±2% Methanol 6.45 1258900 1.1 Wavelength ±2 nm (312 nm) 6.62 1249500 1.1 | Acceptance Criteria | | System suitability criteria met |
Interrelationship of Validation Parameters
The validation parameters are not independent; they are logically interconnected to build a complete picture of a method's performance.
Caption: Logical relationships between key validation parameters.
Conclusion
The RP-HPLC method for the quantification of p-Coumaric acid has been successfully validated according to ICH guidelines. The results for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness were all within the acceptable limits. This demonstrates that the method is reliable, reproducible, and fit for the intended purpose of quantifying p-Coumaric acid in relevant samples. Proper validation is a critical component of the analytical procedure lifecycle and ensures the integrity of the generated data.[3][5]
References
- 1. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 11. researchgate.net [researchgate.net]
Application of p-Coumaric Acid in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: p-Coumaric acid (p-CA), a naturally occurring phenolic compound found in various plants, has garnered significant attention in the cosmetic industry for its multifaceted beneficial effects on the skin.[1][2][3][4][5] Its properties as an antioxidant, anti-inflammatory, and skin-lightening agent make it a promising active ingredient in formulations aimed at addressing hyperpigmentation, photoaging, and inflammatory skin conditions.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and a summary of efficacy data to guide researchers and formulation scientists in the evaluation and utilization of p-Coumaric acid.
p-Coumaric acid's primary mechanism for skin lightening involves the competitive inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][2][3][4] Its chemical structure closely resembles that of L-tyrosine, the natural substrate for tyrosinase, allowing it to effectively block melanin production.[1][6][7] Furthermore, its antioxidant properties help to mitigate oxidative stress induced by ultraviolet (UV) radiation, a primary trigger for melanogenesis.[1][3][4][6] p-Coumaric acid has also been shown to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are implicated in skin inflammation and aging.[8][9][10]
Efficacy Data of p-Coumaric Acid
The following tables summarize the quantitative data on the efficacy of p-Coumaric acid from various in vitro and in vivo studies.
Table 1: Tyrosinase Inhibition by p-Coumaric Acid and its Derivatives
| Compound | Enzyme Source | Substrate | IC50 Value | Reference |
| p-Coumaric acid | Human Tyrosinase | L-Tyrosine | 2 µM | [11] |
| p-Coumaric acid | Human Tyrosinase | L-Tyrosine | 3 µM | [11] |
| Methyl p-coumarate | Human Tyrosinase | L-Tyrosine | 30 µM | [11] |
| p-Coumaric acid ethyl ester | Mushroom Tyrosinase | L-Tyrosine | 4.89 µg/ml | [12] |
| Arbutin (Reference) | Mushroom Tyrosinase | L-Tyrosine | 51.54 µg/ml | [12] |
Table 2: In Vivo Efficacy of p-Coumaric Acid Formulations
| Formulation | Model | Study Duration | Key Findings | Reference |
| 1.5% p-Coumaric acid cream | Melanin-possessing hairless mice (UVB-induced) | Not specified | Significantly reduced UV-induced changes in skin lightness (L* values) and erythema (a* values) compared to control cream. | [1][4] |
| 1.5% p-Coumaric acid cream | Human subjects (UV-induced) | 7 days (pre-treatment) | 77% reduction in UV-induced erythema formation compared to untreated skin (control cream showed a 31% reduction). | [13] |
| 1.5% p-Coumaric acid cream | Human subjects (UV-induced pigmentation) | 70 days | Significant decrease in the melanin index and a significant increase in the Individual Typology Angle (ITA°) value, indicating a depigmenting effect. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of p-Coumaric acid in a laboratory setting.
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from methodologies described in the literature.[12][14][15]
Objective: To determine the in vitro inhibitory effect of p-Coumaric acid on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, 250 U/mL)
-
L-tyrosine (substrate)
-
p-Coumaric acid (test compound)
-
Kojic acid or Arbutin (positive control)
-
Phosphate buffer (20 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of p-Coumaric acid and the positive control in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, add 40 µL of various concentrations of the test compound or positive control.
-
Add 80 µL of 20 mM phosphate buffer (pH 6.8) to each well.
-
Add 40 µL of mushroom tyrosinase solution (250 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes in the dark.
-
Initiate the reaction by adding 40 µL of 0.85 mM L-tyrosine to each well.
-
Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and after a set incubation period (e.g., 10-20 minutes) at 25°C using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antioxidant Activity Assays
Objective: To evaluate the free radical scavenging activity of p-Coumaric acid.
Materials:
-
DPPH solution in methanol
-
p-Coumaric acid
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of p-Coumaric acid and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test or control solutions (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
Objective: To further assess the antioxidant capacity of p-Coumaric acid.
Materials:
-
ABTS solution
-
Potassium persulfate
-
p-Coumaric acid
-
Ascorbic acid or Trolox (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours at room temperature.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of p-Coumaric acid and the positive control.
-
In a 96-well plate, add a small volume of the test or control solutions (e.g., 10 µL).
-
Add the diluted ABTS•+ solution to each well (e.g., 190 µL).
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of p-Coumaric acid on skin cells (e.g., B16F10 melanoma cells, HaCaT keratinocytes, or human epidermal melanocytes).
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
p-Coumaric acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of p-Coumaric acid for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by p-Coumaric acid and a typical experimental workflow for its evaluation.
Figure 1: Signaling pathways modulated by p-Coumaric acid in skin cells.
Figure 2: Experimental workflow for evaluating p-Coumaric acid's cosmetic potential.
Safety and Formulation Considerations
p-Coumaric acid has been shown to have a good safety profile in animal and human studies, with no significant cytotoxicity observed at effective concentrations.[1][3][4] However, as with any active ingredient, it is crucial to conduct thorough safety and stability testing of the final cosmetic formulation. Safety data sheets indicate that in its pure form, p-Coumaric acid can be a skin and eye irritant, necessitating appropriate handling during formulation development.[16][17][18]
For topical delivery, p-Coumaric acid has demonstrated the ability to permeate the skin when formulated in a cream.[1][3][4][19] Ex vivo skin permeation studies are recommended to optimize the delivery system and ensure the bioavailability of p-Coumaric acid to the target cells within the epidermis. The stability of p-Coumaric acid in the final formulation, particularly concerning exposure to light and air, should also be evaluated to ensure product efficacy and shelf-life.
Conclusion
p-Coumaric acid is a well-documented and effective active ingredient for cosmetic formulations, particularly for skin lightening, anti-aging, and anti-inflammatory applications. Its multifaceted mechanism of action, including tyrosinase inhibition, antioxidant activity, and modulation of key signaling pathways, provides a robust basis for its use. The provided efficacy data and experimental protocols offer a comprehensive guide for researchers and formulators to harness the potential of p-Coumaric acid in the development of innovative and effective cosmetic products. Further research should focus on optimizing formulations for enhanced skin delivery and long-term stability.[2][3][4]
References
- 1. P-Coumaric Acid in Cosmetics | Encyclopedia MDPI [encyclopedia.pub]
- 2. [PDF] p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <i>p</i>-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. p-coumaric acid, an active ingredient of Panax ginseng, ameliolates atopic dermatitis-like skin lesions through inhibition of thymic stromal lymphopoietin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jppres.com [jppres.com]
- 16. astechireland.ie [astechireland.ie]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. himediadownloads.com [himediadownloads.com]
- 19. tks | publisher, event organiser, media agency | p-Coumaric acid as a skin whitening agent - Novel findings on its ability to attenuate melanin synthesis - tks | publisher, event organiser, media agency [teknoscienze.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Coumaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of p-Coumaric acid synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of p-Coumaric acid via different methods.
Method 1: Basic Hydrolysis of Coumarin
Question: My p-Coumaric acid yield from coumarin hydrolysis is low. What are the critical parameters to optimize?
Answer: The conversion of coumarin to p-coumaric acid via basic hydrolysis is sensitive to several factors. To maximize the yield, which can reach up to 70%, consider the following optimal conditions[1]:
-
Temperature: The ideal temperature is 160°C. Temperatures above 180°C can lead to the formation of by-products like phenol, complicating purification[2].
-
NaOH Concentration: A 20% (w/w) aqueous solution of sodium hydroxide has been found to produce the best yield. Higher concentrations can promote the formation of by-products[2].
-
Reaction Time: A reaction time of 1 hour is recommended for optimal conversion[1][2].
-
Reaction Atmosphere: Conducting the reaction in an inert atmosphere (e.g., helium or nitrogen) is crucial to prevent oxidation and improve yield[1][2].
-
Solvent: Water is the preferred solvent. Alcohols may interfere with the reaction[1].
Question: I am observing unexpected by-products in my reaction mixture. How can I minimize them?
Answer: The formation of by-products during coumarin hydrolysis is often due to excessive temperatures or NaOH concentrations. To minimize them:
-
Strictly maintain the reaction temperature at or near 160°C[2].
-
Use a sodium hydroxide concentration of 20%[2].
-
Ensure an inert atmosphere to prevent oxidative side reactions[2].
Method 2: Biosynthesis of p-Coumaric Acid
Question: What are the common starting materials for the biosynthesis of p-Coumaric acid, and which one is more efficient?
Answer: p-Coumaric acid can be biosynthesized from either L-phenylalanine or L-tyrosine[3][4]. Studies have shown that the route starting from L-phenylalanine is superior in terms of yield[3]. The key enzymes involved are phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL)[4][5].
Question: My biocatalytic process is showing low conversion rates. How can I improve the yield?
Answer: To enhance the yield of biosynthesized p-Coumaric acid, several factors in the reaction conditions can be optimized:
-
pH: The deamination of amino acids occurs under alkaline conditions. A Glycine-NaOH buffer at pH 9.0 has been used effectively[5].
-
Temperature: While the enzyme may be active over a range of temperatures, 42°C was chosen as an optimal temperature for the stability and reusability of whole-cell catalysts[5].
-
Catalyst Concentration: The reaction rate is dependent on the concentration of the biocatalyst. An optimal cell concentration of 10 g/L has been reported to maximize the production of p-coumaric acid[5].
-
Nitrogen Source: The choice of nitrogen source can impact the efficiency of the pathway. Glutamate has been identified as a preferred nitrogen source for improving p-coumaric acid production in engineered yeast strains[3].
Method 3: Chemical Synthesis from p-Hydroxybenzaldehyde
Question: What is a reliable method for the chemical synthesis of p-Coumaric acid, and what yields can be expected?
Answer: A one-step process for synthesizing p-Coumaric acid involves the reaction of p-hydroxybenzaldehyde with a suitable reagent in the presence of a catalyst. One patented method utilizes sodium methoxide as a catalyst and ethyl acetate as a solvent. This process can achieve a molar yield of over 90% with a product purity higher than 99%[6].
Question: What are the key steps and conditions for the synthesis of p-Coumaric acid from p-hydroxybenzaldehyde?
Answer: The synthesis process generally involves the following steps[6]:
-
Dissolving p-hydroxybenzaldehyde in ethyl acetate and cooling the mixture.
-
Adding sodium methoxide while controlling the temperature between 20-50°C.
-
After an insulation period, water is added, followed by distillation to remove the ethyl acetate.
-
The reaction mixture is then cooled, and an alkaline solution (e.g., 20% liquid caustic soda) is added, followed by heating to reflux.
-
Finally, the solution is cooled, and the pH is adjusted to 1 with an acid (e.g., 30% hydrochloric acid) to precipitate the p-Coumaric acid product.
Data Presentation
Table 1: Optimization of Coumarin Hydrolysis for p-Coumaric Acid Synthesis
| Parameter | Optimal Condition | Expected Yield | Reference |
| Temperature | 160°C | ~70% | [1][2] |
| NaOH Concentration | 20% (w/w) | ~70% | [1][2] |
| Reaction Time | 1 hour | ~70% | [1][2] |
| Atmosphere | Inert (Helium) | ~70% | [1][2] |
| Solvent | Water | ~70% | [1] |
Table 2: Optimization of Biocatalytic Synthesis of p-Coumaric Acid
| Parameter | Optimal Condition | Product Yield | Reference |
| Temperature | 42°C | 525 mg/L | [5] |
| pH | 9.0 (Glycine-NaOH buffer) | 525 mg/L | [5] |
| Cell Amount | 10 g/L | 525 mg/L | [5] |
| Starting Material | L-phenylalanine | Higher than L-tyrosine | [3] |
Experimental Protocols
Protocol 1: Synthesis of p-Coumaric Acid by Hydrolysis of Coumarin
Materials:
-
Coumarin
-
Sodium Hydroxide (NaOH)
-
Water
-
Helium or Nitrogen gas
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
In a reaction vessel, prepare a 20% (w/w) aqueous solution of NaOH.
-
Add coumarin to the NaOH solution.
-
Flush the reaction vessel with an inert gas (e.g., helium).
-
Heat the reaction mixture to 160°C and maintain this temperature for 1 hour with continuous stirring.
-
After 1 hour, cool the reaction mixture.
-
Neutralize the mixture with concentrated hydrochloric acid to precipitate the p-coumaric acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Protocol 2: Whole-Cell Biocatalytic Synthesis of p-Coumaric Acid
Materials:
-
Engineered E. coli cells expressing Phenylalanine Ammonia-Lyase (PAL)
-
L-phenylalanine
-
Glycine-NaOH buffer (pH 9.0)
Procedure:
-
Prepare a reaction medium containing Glycine-NaOH buffer (pH 9.0) and L-phenylalanine (1 mg/mL).
-
Add the whole-cell biocatalyst (engineered E. coli) to the reaction medium to a final concentration of 10 g/L.
-
Incubate the reaction mixture at 42°C for 24 hours with agitation.
-
After the reaction, centrifuge the mixture to separate the cells.
-
The supernatant containing the p-coumaric acid can then be purified using appropriate chromatographic techniques.
Visualizations
Caption: Synthetic routes to p-Coumaric Acid.
Caption: Troubleshooting workflow for low p-Coumaric Acid yield.
References
- 1. scirp.org [scirp.org]
- 2. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 3. Optimisation of coumaric acid production from aromatic amino acids in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN102351689A - Preparation technique of p-hydroxy-cinnamic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of p-Coumaric Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of p-Coumaric acid.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of p-Coumaric acid.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of p-Coumaric Acid After Extraction | Incomplete hydrolysis of ester linkages if p-coumaric acid is in a bound form in the natural source. | Optimize hydrolysis conditions. For alkaline hydrolysis, consider increasing the concentration of the base (e.g., 2M NaOH) or the reaction time. For enzymatic hydrolysis, ensure the correct enzyme (e.g., cellulase, xylanase) and conditions (pH, temperature) are used.[1][2] |
| Inefficient solvent extraction. | Use a solvent with appropriate polarity. Methanol is often effective for extracting phenolic compounds like p-coumaric acid.[3][4] Sequential extraction with solvents of increasing polarity can also be beneficial.[5] | |
| Co-elution of Impurities During Column Chromatography | Poor separation on the selected stationary phase. | Try a different stationary phase. Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography can be used for coumarin purification.[3][6] |
| Inappropriate mobile phase composition. | Optimize the solvent gradient. For normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[7][8] For reverse-phase HPLC, a gradient of water (often with a small amount of acid like acetic acid) and methanol or acetonitrile is typically used.[3] | |
| Degradation of p-Coumaric Acid During Purification | Instability at high temperatures. | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.[9] |
| Instability in alkaline conditions. | While alkaline conditions are used for hydrolysis, prolonged exposure can lead to degradation. Neutralize the extract promptly after hydrolysis before proceeding with further purification steps.[10] | |
| Poor Crystallization or Precipitation | Supersaturation not achieved. | Concentrate the solution further. |
| Presence of impurities that inhibit crystal formation. | Perform an additional purification step, such as a different type of chromatography, before attempting crystallization. | |
| Incorrect solvent for crystallization. | Select a solvent system where p-coumaric acid has high solubility at high temperatures and low solubility at low temperatures. Hot water, ethanol, or mixtures of these can be effective.[2] | |
| Broad or Tailing Peaks in HPLC Analysis | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group of p-coumaric acid.[3] |
| Column overload. | Reduce the amount of sample injected onto the column. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for extracting p-Coumaric acid from natural sources?
The most common methods involve solvent extraction, often preceded by a hydrolysis step to release p-coumaric acid from its bound forms. Alkaline hydrolysis (using NaOH) and enzymatic hydrolysis are frequently employed.[1][2] Methanol is a widely used solvent for the initial extraction due to its ability to dissolve phenolic compounds.[3][4]
2. Which chromatographic techniques are most effective for purifying p-Coumaric acid?
A combination of chromatographic techniques is often used to achieve high purity. These include:
-
Column Chromatography: Using silica gel or alumina as the stationary phase.[6]
-
Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification and for determining the optimal solvent system for column chromatography.[3][8][11]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with a C18 column, is a powerful technique for final purification and analysis.[3]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective method for the separation of coumarins.[12]
3. What is the typical solubility of p-Coumaric acid?
p-Coumaric acid is slightly soluble in cold water but more soluble in hot water, ethanol, and ether.[2] Its solubility in aqueous solutions is pH-dependent, increasing with higher pH due to the ionization of the carboxylic acid group.[10]
4. How can I monitor the purity of my p-Coumaric acid sample?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring purity. On a TLC plate, a pure compound should appear as a single spot. In an HPLC chromatogram, purity is assessed by the presence of a single major peak. Spectroscopic methods like UV-Vis, IR, NMR, and Mass Spectrometry are used to confirm the structure of the purified compound.[3][8][11]
5. Are there any known stability issues with p-Coumaric acid?
Yes, p-Coumaric acid can be unstable under certain conditions. It is known to be sensitive to high temperatures and alkaline pH, which can cause degradation.[9][10] It is also light-sensitive.[13] Therefore, it is advisable to protect samples from light and avoid prolonged exposure to harsh conditions.
Quantitative Data
Table 1: Physical and Chemical Properties of p-Coumaric Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [13][14] |
| Molecular Weight | 164.16 g/mol | [13][14] |
| Melting Point | 214 °C (decomposes) | [13][14] |
| Water Solubility | Slightly soluble in cold water, soluble in hot water. | [2] |
| Solubility in Organic Solvents | Soluble in ethanol and ether. | [2] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis and Extraction of p-Coumaric Acid from Plant Material
-
Preparation of Plant Material: Dry the plant material and grind it into a fine powder.
-
Alkaline Hydrolysis:
-
Suspend the powdered plant material in 2M NaOH solution.
-
Stir the mixture at room temperature for a specified period (e.g., 6-16 hours) to release the bound p-coumaric acid.[1]
-
-
Acidification: After hydrolysis, acidify the mixture to a low pH (e.g., pH 2-3) using an acid like HCl. This will precipitate the p-coumaric acid.
-
Solvent Extraction:
-
Extract the acidified aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Repeat the extraction multiple times to ensure complete recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing p-coumaric acid.
-
Protocol 2: Purification of p-Coumaric Acid by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or toluene).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.
-
-
Fraction Collection:
-
Collect fractions of the eluate.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing p-coumaric acid.
-
Combine the pure fractions and evaporate the solvent to obtain the purified p-coumaric acid.
-
Visualizations
Caption: General workflow for the extraction and purification of p-Coumaric acid.
Caption: Troubleshooting logic for co-eluting impurities in column chromatography.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. CN105384626A - Method for separating and purifying p-coumaric acid in bamboo shavings - Google Patents [patents.google.com]
- 3. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. jrmds.in [jrmds.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jrmds.in [jrmds.in]
- 12. researchgate.net [researchgate.net]
- 13. p-Coumaric acid | 501-98-4 [amp.chemicalbook.com]
- 14. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Jacoumaric Acid HPLC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving peak tailing issues during the HPLC analysis of Jacoumaric acid.
Troubleshooting Guide
Q1: My this compound peak is tailing. What are the first steps I should take to troubleshoot this issue?
When encountering peak tailing for this compound, a systematic approach is crucial. The first step is to determine if the issue is specific to your analyte or a more general system problem.
Experimental Protocol: Initial Diagnostic Test
-
Prepare a Neutral Marker Solution: Dissolve a neutral compound (e.g., toluene or caffeine) in your mobile phase at a suitable concentration for UV detection.
-
Injection and Analysis: Inject the neutral marker solution onto your HPLC system using the same method conditions as your this compound analysis.
-
Peak Shape Evaluation:
-
Symmetrical Neutral Peak: If the neutral marker gives a symmetrical peak, the problem is likely related to the chemical properties of this compound and its interaction with the stationary phase. Proceed to the "Analyte-Specific Troubleshooting" section.
-
Tailing Neutral Peak: If the neutral marker also shows peak tailing, this indicates a system-wide issue. Refer to the "System-Wide Troubleshooting" section.
-
Analyte-Specific Troubleshooting (Chemical Issues)
Q2: My neutral marker peak is symmetrical, but my this compound peak is still tailing. What chemical factors could be the cause?
Peak tailing specific to acidic analytes like this compound often stems from secondary interactions with the stationary phase or inappropriate mobile phase conditions. This compound is a derivative of p-coumaric acid, containing both a carboxylic acid and a phenolic hydroxyl group, making it susceptible to these issues.[1][2]
Key Chemical Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Silica-based C18 columns can have residual silanol groups (-Si-OH) on the surface. At mobile phase pH values above their pKa (around 3-4), these silanols can become ionized (-Si-O⁻) and interact with the acidic protons of this compound, leading to peak tailing.[3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase will suppress the ionization of the silanol groups. A good starting point is a pH of 2.5-3.0. This can be achieved by adding a small amount of acid (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid) to the aqueous portion of your mobile phase.[4][5] It is recommended to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[6][7]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically deactivated. If you are not already using one, switching to an end-capped C18 column can significantly reduce peak tailing for acidic compounds.
-
-
Analyte Ionization: this compound has acidic functional groups. If the mobile phase pH is close to the pKa of these groups, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7] The pKa of the carboxylic acid group in similar compounds like p-coumaric acid is around 4.6.[8]
-
Solution: Optimize Mobile Phase pH: As mentioned above, adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (i.e., pH < 2.6) will ensure it is in its protonated, less polar form, leading to better peak shape.
-
Q3: I've adjusted my mobile phase pH, but I'm still seeing some tailing. What else can I try?
If pH optimization alone is not sufficient, consider the following:
-
Mobile Phase Additives: In some cases, adding a competing base to the mobile phase can help to mask the residual silanol groups. However, this is less common with modern columns and can sometimes introduce other issues. A more common and effective approach for acidic compounds is the proper use of buffers.
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape.[9]
-
Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks.
-
Methanol can have different selectivity and may be beneficial in some cases.
-
Experimental Protocol: Prepare mobile phases with the same aqueous component but with acetonitrile and methanol as the organic modifiers. Compare the peak shape of this compound under both conditions.
-
-
Column Temperature: Increasing the column temperature can improve mass transfer kinetics and reduce peak tailing. Try increasing the temperature in 5-10°C increments (e.g., from 30°C to 40°C), ensuring you do not exceed the column's recommended temperature limit.
System-Wide Troubleshooting (Instrumental Issues)
Q4: My neutral marker peak is also tailing. What are the likely instrumental causes?
Tailing of all peaks, including a neutral marker, points to a physical problem within the HPLC system, often referred to as "extra-column volume" or "dead volume."
Common Instrumental Causes and Solutions:
-
Improperly Connected Fittings: A small gap between the tubing and the column or other components can create a void where the sample can diffuse, causing band broadening and peak tailing.[10]
-
Solution: Ensure all fittings, especially those connecting the injector, column, and detector, are properly tightened and that the tubing is fully seated.
-
-
Excessive Tubing Length or Diameter: The tubing connecting the various HPLC components contributes to the overall system volume.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm or less) and keep the length as short as possible.
-
-
Column Issues:
-
Column Void: A void can form at the head of the column over time due to settling of the packing material.[10]
-
Contaminated or Blocked Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.[10]
-
Solution: If a column void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit). For a blocked frit, it may be possible to replace it. In many cases, replacing the column is the most effective solution. Using a guard column can help protect the analytical column and extend its lifetime.
-
-
Detector Cell Volume: A large detector cell volume can contribute to peak broadening. This is more of a concern with high-efficiency, small-particle columns.
-
Solution: Ensure the detector cell is appropriate for the scale of your chromatography.
-
Data Presentation: Impact of Mobile Phase pH on Peak Shape
The following table summarizes the expected qualitative and quantitative impact of mobile phase pH on the analysis of an acidic compound like this compound. A study on p-coumaric acid reported a tailing factor of 1.209 using a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v).[11]
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Expected Tailing Factor (Tf) | Comments |
| pH < 2.5 | Fully Protonated (-COOH) | Protonated (-SiOH) | ~1.0 - 1.2 | Ideal for good peak shape. Minimizes secondary interactions. |
| pH 3.0 - 4.5 | Partially Ionized | Partially Ionized | > 1.2 | Risk of peak broadening and tailing as analyte and silanols are partially ionized. |
| pH > 5.0 | Fully Ionized (-COO⁻) | Fully Ionized (-SiO⁻) | > 1.5 | Significant tailing likely due to strong ionic interactions between the ionized analyte and ionized silanols. |
Frequently Asked Questions (FAQs)
Q5: What is peak tailing and how is it measured?
Peak tailing is a chromatographic peak distortion where the latter half of the peak is broader than the front half.[3] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[12]
Q6: Can sample overload cause peak tailing for this compound?
Yes, injecting too much sample (mass overload) can lead to peak distortion, including tailing.[10]
-
Experimental Protocol to Check for Overload:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject the same volume of each dilution.
-
If the peak shape improves (i.e., the tailing factor decreases) with more dilute samples, then you are likely overloading the column.
-
To resolve this, either inject a smaller volume or dilute your sample.
-
Q7: My peak shape is good, but my retention time is drifting. Could this be related to the mobile phase pH?
Yes, if the mobile phase is not adequately buffered and its pH is close to the pKa of this compound, small changes in the mobile phase composition can lead to significant shifts in retention time.[7]
-
Solution: Ensure your mobile phase is buffered if you need to work at a pH close to the analyte's pKa. A buffer is most effective within +/- 1 pH unit of its pKa.[13] For this compound analysis at low pH, the addition of 0.1% formic or acetic acid is usually sufficient to maintain a stable pH.
Q8: Could the solvent I dissolve my sample in cause peak tailing?
Absolutely. If your sample is dissolved in a solvent that is much stronger (less polar) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will adequately dissolve your sample.
References
- 1. This compound | C39H54O6 | CID 11700083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. chromtech.com [chromtech.com]
- 4. biotage.com [biotage.com]
- 5. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. silicycle.com [silicycle.com]
- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Enhancing the Solubility of Jacoumaric Acid for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Jacoumaric acid for reliable and reproducible bioassay results. Given that this compound is a specialized derivative of the more common p-Coumaric acid, this guide draws upon established principles and methodologies for enhancing the solubility of poorly water-soluble phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, similar to its parent compound p-Coumaric acid, is expected to be sparingly soluble in water and aqueous buffers. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For bioassays, stock solutions are typically prepared in an organic solvent and then diluted into the aqueous assay medium.
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation in cell culture media is a common issue for poorly soluble compounds and can arise from several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its solubility limit.[3]
-
Solvent Shock: Rapid dilution of a high-concentration organic stock solution into an aqueous medium can cause the compound to crash out of solution.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.[4]
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH (due to CO2 in the incubator) can affect compound solubility.[3][4]
Q3: What is the recommended starting solvent for this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a widely used initial solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro bioassays.[5][6] It is crucial to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay.[7]
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A4: Yes, several alternative and supplementary methods can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents include ethanol, polyethylene glycols (PEGs), and propylene glycol.[8][9][10]
-
pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Adjusting the pH of the buffer may increase solubility.
-
Inclusion Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[8][11]
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier can enhance its dissolution rate.[11]
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Dilution
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or visible particles appear instantly when adding the stock solution to the aqueous medium. | The compound's concentration exceeds its kinetic solubility in the aqueous medium.[3] | - Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution.[3][11]- Perform serial dilutions of the stock solution in the culture medium.[3] |
| Rapid change in solvent polarity ("solvent shock"). | - Add the stock solution dropwise to the medium while gently vortexing.[12]- Pre-warm the cell culture media to 37°C before adding the compound.[3] |
Scenario 2: Precipitate Forms Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms a precipitate after incubation. | Temperature Shift: Decreased solubility at incubator temperature (e.g., 37°C).[3][4] | - Pre-warm the cell culture media to 37°C before adding the compound.[3][12] |
| pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3][4] | - Ensure the media is properly buffered for the incubator's CO2 concentration. Consider using a medium with HEPES buffer.[12] | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.[4] | - Test the solubility of the compound in a simpler buffer (e.g., PBS) to determine if media components are the cause.[12] |
Quantitative Data Summary
The following table summarizes the solubility of the related compound, p-Coumaric acid, in various solvents. This can serve as a starting point for selecting appropriate solvents for this compound.
| Solvent | Solubility of p-Coumaric Acid | Reference |
| Water | Sparingly soluble, ~0.72 mg/mL with warming | [13] |
| Ethanol | ~10-50 mg/mL | [2] |
| DMSO | ~15-19.8 mg/mL | [2][13] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
The table below outlines the typical final concentrations of common organic solvents used in cell-based assays and their potential effects.
| Solvent | Recommended Max. Final Concentration | Potential Effects at Higher Concentrations | Reference |
| DMSO | < 0.5% (v/v) | Cytotoxicity, inhibition of cell growth, anti-inflammatory effects, interference with ROS production. | [5][6][7] |
| Ethanol | < 0.5% (v/v) | Immunosuppressive effects, compromised cell viability. | [5][6] |
| Acetone | < 0.5% (v/v) | Generally well-tolerated at lower concentrations. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[7]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound under your specific experimental conditions.[12]
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in 100% DMSO in a 96-well plate.
-
Dilute into Medium: Transfer a small, equal volume (e.g., 1 µL) from each dilution into the corresponding wells of a new 96-well plate containing pre-warmed cell culture medium (e.g., 99 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Controls: Include the following controls:
-
Negative Control: Medium with the same final concentration of DMSO.
-
Blank: Medium only.
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your bioassay (e.g., 2, 4, 24 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Examine the wells under a light microscope for any signs of precipitate (crystals, cloudiness).
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/scattering indicates precipitation.[12]
-
-
Determine Solubility: The highest concentration that does not show a significant increase in turbidity compared to the negative control is considered the kinetic solubility.
Visualizations
Caption: Experimental workflow for preparing and using this compound in bioassays.
Caption: Troubleshooting guide for this compound precipitation in bioassays.
It is important to note that while this compound is likely to share characteristics with p-Coumaric acid, empirical testing of its solubility in your specific assay system is essential for generating reliable data.
References
- 1. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
preventing the degradation of Jacoumaric acid in solution
Disclaimer: Specific stability data for Jacoumaric acid is not extensively available in the public domain. The following troubleshooting guides, FAQs, and protocols are based on established best practices for handling structurally related compounds, such as polyunsaturated fatty acids (PUFAs) and other complex natural products. Researchers are strongly advised to perform their own stability studies to determine the optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in purity over a short period. What are the likely causes?
A1: The degradation of complex molecules like this compound in solution is often multifactorial. The primary culprits are typically:
-
Oxidation: Due to its presumed unsaturated nature, this compound is likely susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of metal ions, light, and elevated temperatures.
-
Hydrolysis: Depending on the pH of the solution, ester or other labile functional groups within the molecule may be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.[1]
-
Inappropriate Solvent or pH: The choice of solvent and the pH of the solution can significantly impact the stability of the compound.[2]
Q2: What is the recommended way to store this compound, both as a solid and in solution?
A2: For solid this compound, it is best to store it in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, prepare them fresh whenever possible. If short-term storage is necessary, store the solution in an amber vial, purged with an inert gas (like argon or nitrogen) to displace oxygen, and keep it at -20°C or -80°C.
Q3: Which solvents are best for dissolving this compound to minimize degradation?
A3: While specific solubility data for this compound is limited, analogous compounds like p-Coumaric acid are soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] For initial dissolution, using a high-quality, anhydrous, and peroxide-free organic solvent is recommended. If aqueous buffers are required for the experiment, it is best to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use.[3] Avoid prolonged storage in aqueous solutions.[3]
Q4: Can I add an antioxidant to my this compound solution to improve its stability?
A4: Yes, adding an antioxidant is a common and effective strategy to prevent oxidative degradation of unsaturated fatty acids.[4][5] Commonly used antioxidants for lipid-rich solutions include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E). The choice and concentration of the antioxidant should be optimized for your specific experimental system to avoid interference.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in an Aqueous Buffer
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Adjust the pH of the buffer. Perform a pH stability study by incubating the solution at different pH values (e.g., pH 3, 5, 7, 9) and analyzing the purity over time. | Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of ester bonds, which may be present in this compound. |
| Oxidation | De-gas the buffer by sparging with an inert gas (argon or nitrogen) before preparing the solution. Add a suitable antioxidant. | Removing dissolved oxygen minimizes the primary reactant for oxidation. Antioxidants can quench free radicals that propagate degradation.[4] |
| Microbial Growth | Filter-sterilize the buffer and handle it under aseptic conditions. | Microorganisms can metabolize the compound, leading to its degradation. |
Issue 2: Discoloration or Precipitation of the Solution Upon Storage
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | Store the solution in amber glass vials or wrap the container in aluminum foil. Minimize exposure to ambient light during experiments. | Light, especially in the UV spectrum, can induce chemical reactions leading to colored degradation products or polymerization.[1] |
| Oxidative Polymerization | Purge the headspace of the vial with an inert gas before sealing and storing. | This displaces oxygen, preventing oxidative processes that can lead to the formation of insoluble polymers. |
| Poor Solubility | Re-evaluate the solvent system. The compound may be precipitating out of solution over time, especially at lower temperatures. | Ensure the concentration is below the saturation point in the chosen solvent and at the storage temperature. |
Data Presentation: Stability of Structurally Related Compounds
The following tables present example data for p-Coumaric acid, a compound with some structural similarities to components of natural products. This data is for illustrative purposes to guide the type of experiments that should be conducted for this compound.
Table 1: Solubility of p-Coumaric Acid in Various Solvents
| Solvent | Solubility (approx. mg/mL) | Reference |
| Ethanol | ~10 - 50 | [3][6] |
| DMSO | ~15 - 19.8 | [3][7] |
| Dimethylformamide (DMF) | ~20 | [3] |
| Water | Sparingly soluble (~0.72) | [7][8] |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 | [3] |
Table 2: Example pH Stability Profile of a Phenolic Acid (Illustrative)
| pH | Purity after 24h at 37°C (%) | Observation |
| 3.0 | 98.5 | Relatively stable in acidic conditions.[9] |
| 5.0 | 97.2 | Minor degradation observed. |
| 7.0 | 85.1 | Significant degradation in neutral conditions. |
| 9.0 | 62.4 | Rapid degradation in alkaline conditions.[2] |
| 11.0 | <40 | Very unstable at high pH.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the this compound solution to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., DAD, MS)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber or direct sunlight for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC/UPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
-
Protocol 2: Analytical Method for Monitoring Degradation
Objective: To quantify this compound and its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation:
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
UV-Vis or Diode Array Detector (DAD).
Mobile Phase (Example):
-
A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation between the parent compound and its degradants.
Procedure:
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. This wavelength will be used for detection. For related compounds like p-coumaric acid, λmax is around 310 nm.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Injection: Inject the prepared standards and samples from the forced degradation study onto the HPLC system.
-
Data Analysis: Integrate the peak area of this compound and any new peaks that appear in the stressed samples. Use the calibration curve to quantify the concentration of this compound. The decrease in the main peak area and the increase in other peak areas indicate degradation.
Visualizations
Caption: Troubleshooting workflow for investigating compound degradation.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for evaluating antioxidant effectiveness.
References
- 1. asms.org [asms.org]
- 2. Stability Troubleshooting – StabilityStudies.in [stabilitystudies.in]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Improving the Reproducibility of p-Coumaric Acid Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of bioactivity assays involving p-Coumaric acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with p-Coumaric acid, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: My results show significant standard deviations between replicate wells for the same concentration of p-Coumaric acid. What could be the cause?
-
Answer: High variability can stem from several factors.[1][2] Inconsistent cell seeding is a common culprit; ensure your cell suspension is homogenous by thorough mixing before and during plating.[1] Pipetting errors, such as inconsistent volumes or technique, can also contribute. Regular pipette calibration and pre-wetting tips are recommended.[1] Additionally, the "edge effect," where wells on the perimeter of a microplate behave differently due to evaporation and temperature gradients, can be a major source of variability.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with a sterile buffer or medium to create a humidity barrier.[2]
Issue 2: Low Signal-to-Noise Ratio
-
Question: The signal from my p-Coumaric acid-treated cells is weak and difficult to distinguish from the background. How can I improve this?
-
Answer: A low signal-to-noise ratio can be due to several issues. Suboptimal reagent concentrations are a frequent cause; titrate key reagents like antibodies or detection substrates to find their optimal working concentration.[1] Ensure your cells are healthy and in the logarithmic growth phase when seeded, as low cell number or viability will result in a weaker signal.[1] For fluorescence-based assays, consider the possibility of autofluorescence from the compound or media components like phenol red and fetal bovine serum.[3] Using alternative media or measuring fluorescence from the bottom of the plate can help reduce background noise.[3]
Issue 3: Inconsistent Dose-Response Curves
-
Question: I am observing inconsistent and non-reproducible dose-response curves for p-Coumaric acid in my cytotoxicity assays. What should I investigate?
-
Answer: Inconsistent dose-response curves can be a complex issue. One critical factor to consider is the passage number of your cell line.[2] Cell lines can undergo phenotypic and genotypic changes at high passage numbers, altering their response to stimuli.[2] It is best practice to use cells within a defined, low passage number range and to establish master and working cell banks.[2] Also, ensure the stability and proper storage of your p-Coumaric acid stock solution, as degradation can affect its potency. Finally, review your experimental timeline; the timing of analysis can significantly influence the outcome of cell-based assays.
Issue 4: Potential for Compound Interference
-
Question: Could p-Coumaric acid be interfering with the assay chemistry itself, leading to false-positive or false-negative results?
-
Answer: Yes, natural products like p-Coumaric acid can interfere with bioassays.[4] For example, in assays that rely on colorimetric or fluorometric readouts, the inherent color or fluorescence of the compound can skew results. It is crucial to include proper controls, such as wells with p-Coumaric acid but without cells, to measure its intrinsic absorbance or fluorescence. In enzymatic assays, the compound could directly interact with the enzyme or detection reagents. For cell-based assays, chelation of essential metal ions by the compound could reduce cell viability, masquerading as a specific cytotoxic effect.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary reported bioactivities of p-Coumaric acid?
A1: p-Coumaric acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8] Its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions.[9][10] The anti-inflammatory effects have been demonstrated in various models, often linked to the modulation of inflammatory mediators like TNF-α and IL-6.[11][12][13]
Q2: Which in vitro assays are commonly used to assess the antioxidant activity of p-Coumaric acid?
A2: Several spectrophotometric assays are routinely used to evaluate the antioxidant potential of p-Coumaric acid. These include the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) radical scavenging assays, the FRAP (ferric reducing antioxidant power) assay, and the CUPRAC (cupric reducing antioxidant capacity) assay.[14][15]
Q3: How can I measure the cytotoxicity of p-Coumaric acid?
A3: The cytotoxicity of p-Coumaric acid is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity.[16] Another widely used method is the LDH (lactate dehydrogenase) release assay, which quantifies membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.[17][18]
Q4: What is the general mechanism of action for p-Coumaric acid's anti-inflammatory effects?
A4: The anti-inflammatory mechanism of p-Coumaric acid involves the suppression of pro-inflammatory cytokines, such as TNF-α and IL-6.[11][12] Studies suggest that it can also modulate immune responses by affecting cell-mediated immunity and reducing the expression of inflammatory mediators.[12]
Q5: Are there known challenges associated with the bioavailability of p-Coumaric acid in in vivo studies?
A5: p-Coumaric acid can exist in free or conjugated forms in nature.[7][19] While the free form is absorbed relatively quickly in the gastrointestinal tract, its conjugates may have lower absorption rates in the upper gastrointestinal tract and may undergo different metabolic pathways.[19] This can influence its overall bioavailability and should be a consideration when translating in vitro findings to in vivo models.
Quantitative Data Summary
The following tables summarize quantitative data on the bioactivity of p-Coumaric acid from various studies.
Table 1: Antioxidant Activity of p-Coumaric Acid
| Assay Type | IC50 / Activity Value | Reference |
| DPPH Scavenging | Effective scavenging activity | [9] |
| ABTS Scavenging | Effective scavenging activity | [9] |
| Ferric Reducing Power | Effective reducing ability | [9] |
| Metal Chelating (Fe2+) | 52.22% at 50 µg/mL | [10] |
| Lipid Peroxidation Inhibition | 71.2% at 45 µg/mL | [9] |
Table 2: Anti-inflammatory and Cytotoxic Effects of p-Coumaric Acid
| Assay / Model | Effect | Concentration / Dose | Reference |
| Adjuvant-induced arthritis (rats) | Decreased TNF-α expression | 100 mg/kg body weight | [12] |
| Collagen-induced arthritis (rats) | Alleviated arthritis symptoms | Not specified | [11] |
| LPS-stimulated RAW264.7 cells | Inhibition of nitric oxide production | Not specified | [13] |
| AAPH-induced PC12 cells | Suppressed LDH release | Not specified | [10] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of p-Coumaric acid (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. LDH Cytotoxicity Assay
This protocol measures cell membrane integrity by quantifying LDH released from damaged cells.[17][20]
-
Cell Seeding and Treatment: Seed and treat cells with p-Coumaric acid in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.[20]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. electrochemsci.org [electrochemsci.org]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. p-coumaric-acid-and-its-conjugates-dietary-sources-pharmacokinetic-properties-and-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 20. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Jacoumaric Acid Derivatization
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the Jacoumaric acid molecule for derivatization?
A1: Based on its structure, the primary reactive sites for derivatization on this compound are the phenolic hydroxyl group and the carboxylic acid. The phenolic hydroxyl can undergo reactions like alkylation and acylation. The carboxylic acid is amenable to esterification.
Q2: I am attempting an esterification of the carboxylic acid on a similar complex molecule and facing very low yields. What could be the issue?
A2: Low yields in esterification of sterically hindered carboxylic acids are common. Potential causes include:
-
Steric Hindrance: The complex, bulky structure of the molecule may impede access to the carboxylic acid group.
-
Inappropriate Reagents: The chosen esterification method may not be suitable. For instance, simple Fischer esterification (acid and alcohol) may not be effective.
-
Reaction Conditions: Temperature, reaction time, and solvent may not be optimal.
-
Side Reactions: Other functional groups in the molecule might be reacting with your reagents.
Q3: My purification attempts for a coumarin derivative are failing. What are the recommended methods?
A3: Purification of coumarin derivatives can be challenging due to similar polarities of starting materials and products. Recommended techniques include:
-
Column Chromatography: This is the most common method. Silica gel or alumina can be used as the stationary phase, with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield high purity crystals.
-
Preparative TLC or HPLC: For small-scale purification or very similar compounds, these high-resolution techniques are effective.
-
Acid-Base Extraction: Coumarins can be dissolved in a hot alkaline solution and then precipitated by adding acid. This can help remove non-acidic impurities.
Q4: Are there any specific analytical techniques to monitor the progress of a this compound derivatization?
A4: To monitor the reaction, you can use standard chromatographic and spectroscopic techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the consumption of starting material and the appearance of a new product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and purity of the product. A reverse-phase C18 column is often used for coumaric acids and their derivatives.
-
Mass Spectrometry (MS): To confirm the identity of the new derivative by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural changes in the molecule after derivatization.
Troubleshooting Guides
Issue 1: Incomplete Reaction or No Reaction
| Potential Cause | Troubleshooting Steps |
| Low Reagent Reactivity | * Switch to a more reactive derivatizing agent. For esterification, consider using DCC/DMAP coupling agents instead of acid catalysis. * Ensure the purity and activity of your reagents. |
| Sub-optimal Reaction Conditions | * Systematically vary the reaction temperature. Some reactions require heating, while others need to be cooled to prevent side reactions. * Extend the reaction time and monitor using TLC or HPLC. * Experiment with different solvents. The solubility and reactivity of reagents can be highly solvent-dependent. |
| Steric Hindrance | * Use a derivatizing agent with a smaller molecular profile. * Consider a multi-step approach where a less hindered intermediate is formed first. |
| Presence of Inhibitors | * Ensure all glassware is clean and dry. * Purify starting materials to remove any potential inhibitors. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | * Use protecting groups for more reactive functional groups that you do not want to derivatize. * Adjust stoichiometry to favor reaction at the desired site (e.g., use of 1 equivalent of reagent). |
| Harsh Reaction Conditions | * Lower the reaction temperature. * Use a milder catalyst or reagent. * Reduce the reaction time. |
| Degradation of Starting Material or Product | * Check the stability of your compounds under the reaction conditions. * Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to oxidation. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Material | * Optimize your chromatography system. Try different solvent systems or stationary phases. * Consider derivatizing to a product with a significantly different polarity for easier separation. |
| Product is an Oil or Gummy Solid | * Attempt co-distillation with a non-polar solvent to remove residual solvents. * Try precipitating the product from a concentrated solution by adding a non-solvent. |
| Product is Water Soluble | * Use a liquid-liquid extraction with an appropriate organic solvent. * Consider using reverse-phase chromatography for purification. |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification of a Coumarin-3-Carboxylic Acid
This protocol is an example of a mild and efficient esterification method that could be adapted for the carboxylic acid moiety of this compound.
Reagents:
-
Coumarin-3-carboxylic acid (1.0 eq)
-
Alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve the coumarin-3-carboxylic acid in dry DCM in a round-bottom flask under an inert atmosphere.
-
Add the alcohol, DMAP, and DCC
Technical Support Center: Scaling Up p-Coumaric Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for scaling up p-coumaric acid production. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing p-coumaric acid?
A1: p-Coumaric acid can be produced through several methods:
-
Biosynthesis: This is a common approach utilizing engineered microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli.[1][2][3][4] These microbes are genetically modified to express specific enzymes in the shikimate pathway, which converts simple carbon sources like glucose into p-coumaric acid.[5][6]
-
Chemical Synthesis: This involves the chemical conversion of precursors like coumarin or p-hydroxybenzaldehyde.[7][8] For instance, basic hydrolysis of coumarin can yield coumaric acid.[7] Another method involves the reaction of p-hydroxy-benzaldehyde with ethyl acetate under the catalysis of sodium methoxide.[8]
-
Plant Extraction: p-Coumaric acid is a naturally occurring compound in a wide variety of plants, and it can be extracted from agricultural residues such as sugarcane bagasse.[9][10][11] Extraction methods often involve alkaline or acid hydrolysis.[9][10]
Q2: What are the main challenges in scaling up microbial production of p-coumaric acid?
A2: Scaling up microbial production of p-coumaric acid presents several challenges:
-
Metabolic Burden: Overexpression of heterologous enzymes can place a significant metabolic load on the host organism, potentially leading to reduced growth and productivity.
-
Precursor Availability: Ensuring a sufficient supply of precursor molecules like L-phenylalanine or L-tyrosine is crucial for high-yield production.[3]
-
Product Toxicity and Inhibition: p-Coumaric acid can exhibit antimicrobial properties and feedback inhibition, limiting its accumulation in the fermentation broth.[12]
-
Byproduct Formation: Undesirable byproducts can be formed, reducing the overall yield and complicating downstream processing. For example, in yeast, p-coumaric acid can be decarboxylated to 4-vinylphenol.[12]
-
Process Optimization: Optimizing fermentation conditions such as media composition, pH, and temperature is critical for maximizing yield and is often a complex interplay of factors.[2][12]
Q3: How can the yield of p-coumaric acid be improved in microbial systems?
A3: Several strategies can be employed to enhance p-coumaric acid yield:
-
Metabolic Engineering: This includes overexpression of key pathway enzymes, deletion of competing pathways, and using feedback-resistant enzyme variants.[1] For example, in S. cerevisiae, expressing feedback-resistant versions of ARO4 and ARO7 can increase precursor availability.[1]
-
Process Optimization: Design of Experiments (DoE) can be used to systematically optimize media components and process parameters like temperature.[2]
-
In Situ Product Recovery (ISPR): Implementing techniques like biphasic fermentation with an organic solvent (e.g., oleyl alcohol) can continuously remove p-coumaric acid from the broth, alleviating product toxicity and feedback inhibition.[12]
-
Machine Learning-Guided Optimization: Machine learning models can be used to predict optimal genetic designs and cultivation conditions, accelerating the Design-Build-Test-Learn (DBTL) cycle.[1][13][14]
Q4: What are the common analytical methods for quantifying p-coumaric acid?
A4: The most widely used analytical method for the quantification of p-coumaric acid is High-Performance Liquid Chromatography (HPLC), often coupled with a UV/Vis detector.[15][16][17] Other detectors like mass spectrometry (MS) can also be used for higher sensitivity.[16] UV-Visible spectrophotometry offers a simpler and more cost-effective method for quantification.[18]
Troubleshooting Guides
This section provides solutions to common problems encountered during p-coumaric acid production experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low p-coumaric acid titer in microbial culture | 1. Suboptimal gene expression. 2. Insufficient precursor supply. 3. Product toxicity or degradation. 4. Non-optimal fermentation conditions (pH, temperature, aeration). 5. Plasmid instability. | 1. Optimize codon usage of heterologous genes for the host organism. Use stronger promoters or increase gene copy number. 2. Engineer the host to overproduce L-phenylalanine or L-tyrosine. Supplement the media with precursors.[3] 3. Implement in situ product recovery (e.g., biphasic fermentation).[12] Investigate potential degradation products. 4. Perform a Design of Experiments (DoE) to optimize fermentation parameters.[2] 5. Use chromosomally integrated expression cassettes or select for plasmid maintenance. |
| High variability in experimental results | 1. Inconsistent inoculum preparation. 2. Variability in media preparation. 3. Inaccurate analytical measurements. 4. Instability of p-coumaric acid. | 1. Standardize inoculum age, cell density, and pre-culture conditions. 2. Ensure precise weighing of components and consistent pH adjustment. 3. Validate the analytical method (linearity, accuracy, precision).[17] Use an internal standard for chromatography. 4. p-Coumaric acid can be unstable at elevated temperatures and may react with ethanol.[19] Analyze samples promptly or store them appropriately (e.g., at -20°C). |
| Formation of 4-vinylphenol byproduct in yeast | Endogenous decarboxylase activity in S. cerevisiae. | 1. Use a host strain with known decarboxylase genes deleted. 2. Optimize fermentation pH. Lower pH can sometimes reduce decarboxylation. 3. Implement in situ product recovery to keep the p-coumaric acid concentration low in the broth.[12] |
| Low yield in chemical synthesis from coumarin | 1. Incomplete hydrolysis of the lactone ring. 2. Suboptimal reaction conditions (temperature, NaOH concentration, reaction time). 3. Oxidation of the product. | 1. Ensure sufficient reaction time and temperature. 2. Optimize reaction parameters. A study found optimal conditions to be 160°C for 1 hour with a 20% NaOH solution. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or helium) to prevent oxidation. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on p-coumaric acid production.
Table 1: Microbial Production of p-Coumaric Acid
| Host Organism | Production Pathway | Titer (g/L) | Yield (g/g glucose) | Reference |
| Saccharomyces cerevisiae | Phenylalanine-derived pathway | 0.52 | 0.03 | [1][13] |
| Saccharomyces cerevisiae | - | 1.96 | 0.04 | [1] |
| Kluyveromyces marxianus | Phenylalanine-derived pathway | - | 0.048 | [3] |
| Escherichia coli | Whole-cell catalyst with L-Phe | 0.597 | - | [4] |
| Escherichia coli | Whole-cell catalyst with L-Tyr | 0.525 | - | [4] |
Table 2: Chemical Synthesis of p-Coumaric Acid
| Starting Material | Method | Molar Yield (%) | Purity (%) | Reference |
| p-hydroxy-benzaldehyde | One-step with sodium methoxide | > 90 | > 99 | [8] |
| Coumarin | Basic hydrolysis | 70 | - | [7] |
Experimental Protocols
Protocol 1: Microbial Production of p-Coumaric Acid in S. cerevisiae
This protocol is a generalized procedure based on common practices in the field.[1][2]
-
Strain Preparation:
-
Obtain or construct an S. cerevisiae strain engineered for p-coumaric acid production. This typically involves expressing genes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).
-
Prepare a fresh inoculum by growing the strain overnight in a suitable pre-culture medium (e.g., YPD).
-
-
Fermentation:
-
Prepare the fermentation medium. A defined minimal medium with a specific carbon source (e.g., 20 g/L glucose) and nitrogen source is commonly used.
-
Inoculate the fermentation medium with the overnight pre-culture to a starting OD600 of approximately 0.1.
-
Incubate the culture in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
Monitor cell growth (OD600) and p-coumaric acid production over time.
-
-
Sample Analysis:
-
Withdraw culture samples at regular intervals.
-
Centrifuge the samples to separate the supernatant from the cell biomass.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of p-coumaric acid in the supernatant using HPLC.
-
Protocol 2: Quantification of p-Coumaric Acid by HPLC
This protocol outlines a general method for HPLC analysis.[17][20]
-
Instrumentation:
-
An HPLC system equipped with a C18 reversed-phase column and a UV/Vis detector.
-
-
Mobile Phase:
-
Analysis:
-
Set the detection wavelength to the absorbance maximum of p-coumaric acid (around 300-310 nm).[16]
-
Inject a known volume (e.g., 10 µL) of the filtered sample.[20]
-
Run the gradient elution program.
-
Identify and quantify the p-coumaric acid peak by comparing its retention time and area with those of a standard curve prepared from pure p-coumaric acid.
-
Visualizations
Caption: Biosynthesis of p-coumaric acid from glucose.
Caption: Workflow for scaling up p-coumaric acid production.
References
- 1. Machine Learning-Guided Optimization of p-Coumaric Acid Production in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial optimization of pathway, process and media for the production of p-coumaric acid by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of coumaric acid production from aromatic amino acids in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102351689A - Preparation technique of p-hydroxy-cinnamic acid - Google Patents [patents.google.com]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Extraction of p-coumaric acid from agricultural residues and separation using ‘sugaring out’ | Semantic Scholar [semanticscholar.org]
- 12. Intensification of p-coumaric acid heterologous production using extractive biphasic fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Machine Learning-Guided Optimization of p-Coumaric Acid Production in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 18. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. phcogres.com [phcogres.com]
Technical Support Center: p-Coumaric Acid Synthesis and Purification
Welcome to the technical support center for p-Coumaric acid synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis and purification of p-Coumaric acid in a question-and-answer format.
Synthesis Troubleshooting
Question: My Knoevenagel condensation reaction for p-Coumaric acid synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Knoevenagel condensation for p-Coumaric acid synthesis can stem from several factors. Here are the common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration. Ensure you are using the appropriate conditions for your specific reagents.[1][2]
-
Solution: Optimize the reaction temperature. While some protocols suggest heating, excessive heat can lead to decarboxylation of the product.[2] Experiment with a temperature range (e.g., 80-100 °C) to find the optimal point for your setup. Also, ensure the correct molar ratio of catalyst (e.g., piperidine, pyridine, or L-proline) is used, as too much or too little can negatively impact the yield.[1][3]
-
-
Impure Reactants: The purity of 4-hydroxybenzaldehyde and malonic acid is crucial.
-
Solution: Use freshly purified reactants. 4-hydroxybenzaldehyde can oxidize over time, and malonic acid can absorb water.
-
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.
-
Solution: If your reaction setup allows, use a Dean-Stark apparatus to remove water as it is formed.
-
-
Side Reactions: Undesirable side reactions can consume reactants and reduce the yield of p-Coumaric acid.
-
Solution: Using a milder catalyst like L-proline in a solvent such as ethanol can sometimes minimize side reactions compared to stronger bases like piperidine in pyridine.[1]
-
Question: I am observing significant byproduct formation in my Perkin reaction for p-Coumaric acid synthesis. What are these byproducts and how can I minimize them?
Answer: The Perkin reaction, while effective, can lead to the formation of several byproducts, primarily due to side reactions of the acetic anhydride and the intermediate products.
-
Common Byproducts:
-
Self-condensation of Acetic Anhydride: This can occur at the high temperatures often required for the Perkin reaction.[4]
-
Acetylation of the Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde or the p-Coumaric acid product can be acetylated by acetic anhydride.
-
Formation of Coumarin: In some cases, intramolecular cyclization can lead to the formation of coumarin derivatives, especially if salicylaldehyde is used as a starting material.[5][6]
-
-
Minimizing Byproducts:
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can promote side reactions. A typical range is 160-180 °C.[7]
-
Optimize Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
-
Use of a Milder Base: While sodium acetate is the classic catalyst, exploring other bases like triethylamine might offer better selectivity in some cases.[4]
-
Purification Troubleshooting
Question: I am experiencing low recovery of p-Coumaric acid during recrystallization. What are the likely reasons and how can I improve my recovery?
Answer: Low recovery during recrystallization is a common issue and can often be resolved by optimizing the solvent system and procedure.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve p-Coumaric acid well at high temperatures but poorly at low temperatures.
-
Solution: Water is a commonly used and effective solvent for the recrystallization of p-Coumaric acid.[8] Ethanol can also be used, but due to the higher solubility of p-Coumaric acid in ethanol at room temperature, it might lead to lower recovery if not used carefully in a mixed solvent system.[9] A mixed solvent system, such as ethanol-water, can be effective. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate before allowing it to cool slowly.[9]
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude p-Coumaric acid.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Premature Crystallization: If the solution cools too much during hot filtration to remove insoluble impurities, the product will crystallize on the filter paper.
-
Solution: Use a heated funnel or preheat the filtration apparatus with hot solvent before filtering the solution.
-
Question: My p-Coumaric acid is showing tailing peaks during column chromatography on silica gel. What is causing this and how can I obtain symmetrical peaks?
Answer: Peak tailing in silica gel chromatography of acidic compounds like p-Coumaric acid is a frequent problem, often caused by strong interactions with the stationary phase.
-
Strong Analyte-Stationary Phase Interaction: The acidic nature of p-Coumaric acid can lead to strong hydrogen bonding with the silanol groups on the silica gel surface, causing delayed elution and tailing peaks.[10]
-
Solution 1: Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can suppress the ionization of p-Coumaric acid and the silanol groups, reducing the strong interaction and leading to more symmetrical peaks.[11]
-
Solution 2: Use a Deactivated Silica Gel: Employing an "end-capped" silica gel, where the residual silanol groups are chemically modified, can significantly reduce tailing for polar and acidic compounds.[10]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[10]
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Poor Column Packing: An improperly packed column can have channels or voids, leading to uneven flow and peak tailing.
-
Solution: Ensure the column is packed uniformly. If using a pre-packed column, check for any signs of damage or settling of the stationary phase.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for p-Coumaric Acid
| Parameter | Knoevenagel Condensation | Perkin Reaction |
| Reactants | 4-hydroxybenzaldehyde, Malonic acid | 4-hydroxybenzaldehyde, Acetic anhydride |
| Catalyst | Piperidine, Pyridine, or L-proline | Sodium acetate or Triethylamine |
| Typical Solvent | Pyridine or Ethanol | None (neat) or high-boiling solvent |
| Typical Temp. | 80 - 120 °C | 160 - 180 °C |
| Reported Yield | Good to excellent (can exceed 90%) | Moderate to good (typically 60-80%) |
| Common Issues | Water removal can be critical, potential for decarboxylation at high temperatures. | High temperatures can lead to byproducts, potential for acetylation of the hydroxyl group. |
Table 2: Solvent Selection for Recrystallization of p-Coumaric Acid
| Solvent | Solubility at High Temp. | Solubility at Low Temp. | Pros | Cons |
| Water | High | Low | Readily available, non-toxic, effective for high purity.[8] | May require a larger volume due to lower solubility compared to organic solvents. |
| Ethanol | Very High | Moderate | Good dissolving power. | Higher solubility at low temperatures can lead to lower recovery.[9] |
| Ethanol/Water | High (adjustable) | Low (adjustable) | Allows for fine-tuning of solubility, can improve recovery over pure ethanol.[9] | Requires careful optimization of the solvent ratio. |
| Ethyl Acetate | Moderate | Low | Can be effective for removing certain impurities. | May not be as efficient as water for achieving high purity. |
Experimental Protocols
Protocol 1: Synthesis of p-Coumaric Acid via Knoevenagel Condensation
Materials:
-
4-hydroxybenzaldehyde
-
Malonic acid
-
Pyridine (as solvent)
-
Piperidine (as catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude p-Coumaric acid.
-
Filter the crude product using a Büchner funnel and wash the solid with cold water.
-
Purify the crude p-Coumaric acid by recrystallization from a hot water/ethanol mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of p-Coumaric Acid by Recrystallization
Materials:
-
Crude p-Coumaric acid
-
Distilled water
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude p-Coumaric acid in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (e.g., water or an ethanol/water mixture) to its boiling point.
-
Add the minimum amount of the hot solvent to the crude product to dissolve it completely. Swirl the flask to aid dissolution.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to decolorize.
-
If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly.
Visualizations
Caption: Troubleshooting workflow for common synthesis problems.
Caption: Troubleshooting workflow for common purification problems.
References
- 1. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 3. Biodegradable Coumaric Acid-based Poly(anhydride-ester) Synthesis and Subsequent Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Perkin reaction.pdf [slideshare.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. moscow.sci-hub.se [moscow.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-Coumaric Acid HPLC Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for p-Coumaric acid separation by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for p-Coumaric acid analysis using reverse-phase HPLC?
A common starting point for the separation of p-Coumaric acid on a C18 column is a mobile phase consisting of a mixture of acidified water and an organic solvent like methanol or acetonitrile. For example, an isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v) has been successfully used.[1][2][3] Another approach is to use a gradient elution with an acidic aqueous phase (e.g., 0.5% phosphoric acid or 0.1% formic acid in water) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[4][5]
Q2: Why is it necessary to acidify the mobile phase for p-Coumaric acid analysis?
Acidifying the mobile phase is crucial to suppress the ionization of the carboxylic acid group of p-Coumaric acid. By keeping the analyte in its neutral form, peak tailing is minimized, and retention on the non-polar stationary phase is improved, leading to sharper, more symmetrical peaks.[6] Common acids used include glacial acetic acid, formic acid, or phosphoric acid.[1][2][3][4][5][7][8][9][10]
Q3: What is the typical detection wavelength for p-Coumaric acid?
p-Coumaric acid has a strong UV absorbance, and the optimal detection wavelength is typically around 310 nm.[1][2][3] Other wavelengths, such as 280 nm and 305 nm, have also been reported to provide good detection.[4][7][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My p-Coumaric acid peak is tailing significantly. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of p-Coumaric acid, leading to tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of both p-Coumaric acid and the silanol groups. Adding a small percentage of a stronger acid like formic acid or trifluoroacetic acid can help.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape.
-
Solution: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if it's old.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12]
-
Issue 2: Insufficient Resolution
Q: I am not getting baseline separation between p-Coumaric acid and other components in my sample. How can I improve the resolution?
A: Improving resolution requires adjusting the selectivity, efficiency, or retention of your chromatographic system.[13]
-
Adjusting Mobile Phase Composition:
-
Isocratic Elution: If you are using an isocratic method, try decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This will increase the retention time and may improve separation.[13]
-
Gradient Elution: If using a gradient, you can make the gradient shallower to increase the separation between closely eluting peaks.
-
-
Changing the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Optimizing Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.[14][15]
-
Flow Rate Adjustment: Decreasing the flow rate can improve peak resolution by allowing more time for partitioning between the mobile and stationary phases.[14][15]
Issue 3: Unstable or Drifting Retention Times
Q: The retention time for my p-Coumaric acid peak is shifting between injections. What could be the cause?
A: Retention time instability can be frustrating and points to a lack of equilibrium in your HPLC system or issues with the mobile phase.[16][17]
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each batch. If using a gradient, ensure the pump's mixing performance is optimal.[12]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[16]
-
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.
-
Solution: Check for any leaks in the system and ensure the pump is properly maintained.
-
Experimental Protocols
Below are examples of HPLC methodologies that have been successfully used for the separation of p-Coumaric acid.
Table 1: Isocratic HPLC Method for p-Coumaric Acid Analysis [1][2][3]
| Parameter | Value |
| Stationary Phase | RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Methanol : Glacial Acetic Acid (65:34:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 310 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Table 2: Gradient HPLC Method for p-Coumaric Acid Analysis [4]
| Parameter | Value |
| Stationary Phase | Gemini C18 column (e.g., 250 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.5% Phosphoric Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
| Gradient Program | 0-30 min: 5% to 80% B30-33 min: 80% B33-35 min: 80% to 5% B35-40 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 20°C |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Key mobile phase parameters and their effects.
References
- 1. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. mdpi.com [mdpi.com]
- 6. hplc.eu [hplc.eu]
- 7. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 8. Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method | International Journal of Current Research [journalcra.com]
- 9. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Addressing p-Coumaric Acid Instability in Fermentation Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of p-Coumaric acid (p-CA) in fermentation media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of p-Coumaric acid instability in fermentation media?
A1: The instability of p-Coumaric acid in fermentation media is primarily attributed to three main factors:
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Temperature: Elevated temperatures can lead to the degradation of p-CA. It is generally stable at room temperature but its degradation increases at temperatures above 75°C.
-
Reaction with Ethanol: In alcoholic fermentation, p-CA can react with ethanol, leading to a decrease in its concentration. This reaction can result in the formation of ethyl p-coumarate.
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Yeast Adsorption: Yeast cells, particularly Brettanomyces, can adsorb p-CA onto their cell walls, reducing its availability in the medium.
Q2: What are the common degradation products of p-Coumaric acid in microbial fermentation?
A2: Common degradation products of p-Coumaric acid in microbial fermentation include:
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4-Vinylphenol: This is a common decarboxylation product, particularly in the presence of microorganisms like Brettanomyces and some strains of Saccharomyces cerevisiae.
-
4-Hydroxybenzoic acid: Some microorganisms, such as Yarrowia lipolytica, can convert p-CA to 4-hydroxybenzoic acid.
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Caffeic Acid and Protocatechuic Acid: In some microbial transformations, p-CA can be hydroxylated to form caffeic acid, which can be further metabolized to protocatechuic acid.
Q3: How can I minimize the degradation of p-Coumaric acid during my fermentation experiment?
A3: To minimize p-CA degradation, consider the following strategies:
-
Temperature Control: Maintain a lower fermentation temperature, as p-CA is more stable at room temperature and below.
-
pH Management: The stability of p-CA can be pH-dependent. While specific optimal pH ranges can vary depending on the media composition and microbial strain, maintaining a controlled pH can help minimize degradation.
-
Strain Selection: Choose a microbial strain with low cinnamate decarboxylase activity to reduce the conversion of p-CA to 4-vinylphenol.
-
In Situ Product Recovery: Implementing techniques like extractive fermentation can continuously remove p-CA from the fermentation broth, preventing its degradation and reducing potential toxicity to the microorganisms.
Q4: My HPLC analysis shows lower than expected concentrations of p-Coumaric acid. What are the potential troubleshooting steps?
A4: If you are observing lower than expected p-CA concentrations, consider the following troubleshooting steps:
-
Sample Stability: Ensure that your samples are properly stored (e.g., at -20°C) and analyzed promptly after collection to prevent degradation before analysis.
-
Standard Curve: Prepare fresh calibration standards for each analysis, as p-CA standards in solution can be unstable over time.
-
Matrix Effects: The fermentation broth is a complex matrix. Other components in the media may interfere with the analysis. Consider sample clean-up steps like solid-phase extraction (SPE) to remove interfering compounds.
-
Adsorption to Vials/Tubing: p-Coumaric acid can potentially adsorb to plastic surfaces. Use glass vials and appropriate tubing for your HPLC system to minimize this issue.
-
Check for Degradation Products: Analyze your samples for the presence of common degradation products like 4-vinylphenol. This can help confirm if the loss of p-CA is due to microbial conversion.
Troubleshooting Guides
Issue 1: Significant loss of p-Coumaric acid during fermentation.
| Possible Cause | Troubleshooting Action |
| High Fermentation Temperature | Optimize the fermentation temperature. Conduct small-scale experiments at different temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimal temperature for both microbial growth/product formation and p-CA stability. |
| Reaction with Ethanol | If using an ethanol-producing strain, consider strategies to minimize ethanol accumulation, such as fed-batch fermentation or in situ ethanol removal. |
| Microbial Degradation | Screen different microbial strains for their p-CA degradation activity. Select a strain with minimal degradation potential. Alternatively, consider genetic modification of the production strain to knock out genes responsible for p-CA degradation (e.g., phenolic acid decarboxylase genes). |
| Adsorption by Yeast Cells | Evaluate the adsorption of p-CA by your specific yeast strain. If adsorption is significant, consider strategies to reduce it, such as altering the cell wall composition through media optimization or genetic engineering. |
Data Presentation
Table 1: Influence of Temperature on p-Coumaric Acid Stability
| Temperature (°C) | Stability | Reference |
| Room Temperature | Stable | |
| 75 | Degradation begins |
Table 2: Impact of Ethanol Concentration on p-Coumaric Acid Recovery
| Ethanol Concentration (%) | p-Coumaric Acid Recovery | Reference |
| 3 | Lowest quantity of p-coumaric acid was obtained. |
Note: The provided data is qualitative. Quantitative data on degradation kinetics and adsorption isotherms is highly dependent on the specific experimental conditions (media composition, microbial strain, pH, etc.) and should be determined empirically for your system.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of p-Coumaric Acid
This protocol provides a general method for the quantification of p-Coumaric acid in fermentation broth. Optimization may be required based on your specific sample matrix and HPLC system.
1. Materials and Reagents:
-
p-Coumaric acid standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for pH adjustment)
-
Methanol (for standard preparation)
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
2. Standard Preparation:
-
Prepare a stock solution of p-Coumaric acid (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.
3. Sample Preparation:
-
Centrifuge the fermentation broth to remove microbial cells.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the p-CA concentration within the range of the standard curve.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile. For example, a starting condition could be 77% water with 0.1% formic acid and 23% acetonitrile.
-
Flow Rate: Typically 0.7-1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 305 nm.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Generate a standard curve by plotting the peak area of the p-Coumaric acid standards against their known concentrations.
-
Determine the concentration of p-Coumaric acid in the samples by interpolating their peak areas on the standard curve.
Mandatory Visualization
Technical Support Center: Solubility Enhancement of p-Coumaric Acid with Cyclodextrins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solubility enhancement of p-Coumaric acid (p-CA) using cyclodextrins (CDs).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism for solubility enhancement of p-Coumaric acid by cyclodextrins?
The primary mechanism is the formation of a host-guest inclusion complex. The p-Coumaric acid molecule (the "guest") is encapsulated within the hydrophobic central cavity of the cyclodextrin molecule (the "host").[1][2][3] The exterior of the cyclodextrin is hydrophilic, which allows the entire complex to be more soluble in aqueous solutions.[3] This non-covalent interaction effectively shields the less soluble p-CA from the aqueous environment, thereby increasing its apparent solubility.
2. Which type of cyclodextrin is most effective for p-Coumaric acid?
β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and have shown significant success in enhancing the solubility of p-Coumaric acid.[1][2][4] The choice between them often depends on the desired solubility enhancement and potential toxicity considerations, with HP-β-CD generally offering higher aqueous solubility and a better safety profile compared to the parent β-CD.[5]
3. What is the typical stoichiometry of the p-Coumaric acid:cyclodextrin inclusion complex?
The most common stoichiometry for p-Coumaric acid and cyclodextrin complexes is 1:1, meaning one molecule of p-CA complexes with one molecule of CD.[4][6][7][8] This can be determined experimentally using methods like the continuous variation method (Job's plot).[6][7][8][9]
4. How can I confirm the formation of an inclusion complex?
Several analytical techniques can be used to confirm the formation of an inclusion complex:
-
Phase Solubility Studies: An increase in the solubility of p-CA with increasing concentrations of CD is a strong indicator of complex formation.[10][11][12]
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR): Changes in the spectral properties of p-CA upon addition of CD, such as shifts in absorption maxima or changes in vibrational frequencies, suggest complexation. 1H NMR is particularly powerful as it can show chemical shift changes for the protons inside the CD cavity.[1][2][4]
-
Thermal Analysis (Differential Scanning Calorimetry - DSC): The disappearance or shifting of the melting endotherm of p-CA in the DSC thermogram of the complex indicates its inclusion within the CD cavity.[1][4][13]
-
X-ray Diffractometry (XRD): A change from a crystalline pattern for the individual components to a more amorphous or different crystalline pattern for the complex suggests its formation.[4][14]
Troubleshooting Guides
Issue 1: Low solubility enhancement observed.
-
Possible Cause: Incorrect stoichiometry in the preparation method.
-
Troubleshooting: Determine the stoichiometry of your complex using a Job's plot. Adjust the molar ratio of p-CA to CD in your preparation method to match the determined stoichiometry, which is typically 1:1.
-
-
Possible Cause: Inefficient complexation method.
-
Troubleshooting: Several methods can be used to prepare inclusion complexes, including co-precipitation, freeze-drying, and kneading.[4] Freeze-drying is often considered highly efficient for achieving a good complexation yield.[4][15] Experiment with different methods to find the most effective one for your system.
-
-
Possible Cause: The chosen cyclodextrin is not optimal.
Issue 2: Inconsistent or non-reproducible results in phase solubility studies.
-
Possible Cause: Equilibrium has not been reached.
-
Troubleshooting: Ensure that the samples are agitated for a sufficient amount of time to reach equilibrium. This can take anywhere from 24 to 72 hours. Perform a time-course study to determine the optimal equilibration time for your specific experimental conditions.
-
-
Possible Cause: Temperature fluctuations.
-
Possible Cause: Inaccurate quantification of dissolved p-Coumaric acid.
-
Troubleshooting: Validate your analytical method (e.g., UV-Vis spectrophotometry or HPLC) for accuracy and precision. Ensure that the cyclodextrin does not interfere with the analytical signal of p-CA. If it does, prepare your calibration standards in the corresponding CD concentrations.
-
Issue 3: Characterization techniques do not confirm complex formation.
-
Possible Cause: The sample is a physical mixture rather than a true inclusion complex.
-
Troubleshooting: The method of preparation is crucial. Simply mixing the powders of p-CA and CD is unlikely to result in significant complexation. Methods that involve dissolving the components in a solvent and then removing the solvent (e.g., co-precipitation, freeze-drying) are necessary to facilitate the formation of the inclusion complex.[4]
-
-
Possible Cause: The concentration of the complex is too low to be detected by the analytical instrument.
-
Troubleshooting: For techniques like DSC or XRD, ensure that you are analyzing a solid sample prepared by a method like freeze-drying, which yields a high concentration of the complex. For spectroscopic methods in solution, try increasing the concentrations of p-CA and CD.
-
Data Presentation
Table 1: Stability Constants and Thermodynamic Parameters for p-Coumaric Acid:Cyclodextrin Complexes
| Cyclodextrin | Method | Stoichiometry | Stability Constant (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| α-Cyclodextrin | Conductometry | 1:1 | 185 M⁻¹ (at 298.15 K) | -13.0 | -21.8 | -29.5 | [16] |
| β-Cyclodextrin | Computational | 1:1 | - | - | -11.72 kcal/mol (-49.04 kJ/mol) | - | [1][2][18] |
| HP-β-Cyclodextrin | Phase Solubility | 1:1 | Varies with temperature and pH | Spontaneous (ΔG < 0) | Exothermic (ΔH < 0) | Varies with pH | [19] |
Note: Direct comparison of all thermodynamic parameters from a single source for different cyclodextrins was not available in the provided search results. The data is compiled from different studies and methodologies.
Experimental Protocols
Phase Solubility Study
This protocol is used to determine the effect of cyclodextrin concentration on the solubility of p-Coumaric acid and to calculate the stability constant of the complex.[10][11][12]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., β-CD or HP-β-CD) at various concentrations (e.g., 0 to 15 mM).
-
Sample Preparation: Add an excess amount of p-Coumaric acid to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge or filter the samples to remove the undissolved p-Coumaric acid.
-
Quantification: Determine the concentration of dissolved p-Coumaric acid in the supernatant or filtrate using a validated analytical method like UV-Vis spectrophotometry at its λmax.
-
Data Analysis: Plot the concentration of dissolved p-Coumaric acid (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting graph is a phase solubility diagram. For a 1:1 complex, the stability constant (K) can be calculated from the slope and the intrinsic solubility of p-CA (S₀) using the following equation: K = slope / [S₀ * (1 - slope)].[12]
Job's Plot (Continuous Variation Method)
This protocol is used to determine the stoichiometry of the p-Coumaric acid:cyclodextrin complex.[6][7][8][9]
-
Stock Solution Preparation: Prepare equimolar stock solutions of p-Coumaric acid and the cyclodextrin in a suitable solvent (e.g., distilled water or buffer).
-
Sample Series Preparation: Prepare a series of solutions by mixing the stock solutions in varying molar ratios, keeping the total molar concentration constant. The mole fraction of p-CA will range from 0 to 1.
-
Spectroscopic Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for p-Coumaric acid.
-
Data Analysis: Calculate the difference in absorbance (ΔA) between the measured absorbance and the expected absorbance if no interaction occurred. Plot ΔA multiplied by the mole fraction of p-CA against the mole fraction of p-CA. The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry).[6]
Visualizations
Caption: Formation of a p-Coumaric acid:cyclodextrin inclusion complex.
Caption: Experimental workflow for studying p-CA:CD complexation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. The dissolution of p-methoxycinnamic acid-β-cyclodextrin inclusion complex produced with microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Studies of the Formation of Inclusion Complexes Derivatives of Cinnamon Acid with α-Cyclodextrin in a Wide Range of Temperatures Using Conductometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermodynamics of hydrogen bond and hydrophobic interactions in cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
minimizing interference in electrochemical detection of p-Coumaric acid
Technical Support Center: Electrochemical Detection of p-Coumaric Acid
Welcome to the technical support center for the electrochemical detection of p-Coumaric acid (p-CA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to interference, selectivity, and sensitivity in the electrochemical detection of p-Coumaric acid.
Q1: My cyclic voltammogram (CV) shows broad, poorly defined peaks for p-Coumaric acid. How can I improve the signal?
A1: Poorly defined peaks can result from several factors. Here is a step-by-step troubleshooting guide:
-
Optimize pH: The electrochemical oxidation of p-CA is pH-dependent. The optimal pH for detection is often around 5.0, as it can lead to more clearly defined peaks.[1] It's crucial to perform a pH optimization study for your specific electrode and sample matrix.
-
Increase Scan Rate: At low scan rates, the capacitive current can obscure the Faradaic current of interest. Increasing the scan rate can lead to better-defined peaks.[1]
-
Use Pulse Voltammetry: Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are inherently more sensitive than CV because they minimize the contribution of capacitive currents.[1][2] This often results in well-defined, sharp peaks with lower detection limits.
-
Electrode Surface Pre-treatment: Ensure your working electrode surface is properly cleaned and polished before each experiment to remove any adsorbed species from previous runs. Successive scans can lead to the deposition of a polymeric film from p-CA oxidation products on the electrode surface, which can impede diffusion and alter the signal.[1][3]
Q2: I am observing an interfering peak that overlaps with my p-Coumaric acid signal. What are the common interferents and how can I eliminate their effect?
A2: Overlapping peaks are a common issue, especially in complex samples like wine, fruit juices, or biological fluids.
-
Common Interferents: Structurally similar phenolic compounds are major interferents. These include caffeic acid, ferulic acid, gallic acid, and hydroquinone.[4] Other electroactive species like ascorbic acid (Vitamin C) and uric acid can also interfere.
-
Solutions:
-
pH Adjustment: Fine-tuning the pH of the supporting electrolyte can shift the oxidation potentials of p-CA and the interfering species, potentially resolving the overlapping peaks.
-
Electrode Modification: This is the most effective strategy. Using a modified electrode can significantly enhance selectivity.
-
Molecularly Imprinted Polymers (MIPs): MIP-based sensors are designed to have recognition sites that are sterically and chemically complementary to the p-CA molecule, offering very high selectivity.[5][6]
-
Enzymatic Biosensors: Laccase-based biosensors utilize the enzyme's specific catalytic activity towards phenolic compounds, which can improve selectivity.[1]
-
Nanomaterial-Modified Electrodes: Modifying a glassy carbon electrode (GCE) or screen-printed electrode (SPE) with materials like carbon nanofibers, cobalt phthalocyanine, or MAX-phase materials (e.g., Nb₄AlC₃) can enhance electron transfer and provide selectivity towards p-CA.[1][7]
-
-
Q3: How can I increase the sensitivity of my measurement to detect low concentrations of p-Coumaric acid?
A3: Achieving low detection limits is critical for many applications.
-
Electrode Surface Area: Increasing the electroactive surface area of your working electrode can amplify the current response. Modifying electrodes with nanomaterials like carbon nanotubes or nanofibers is a common approach.
-
Advanced Voltammetric Techniques: As mentioned in Q1, switching from CV to DPV or SWV will significantly improve sensitivity and lower the limit of detection (LOD).[2]
-
Optimized Electrode Modification: The choice of modifier is key. For instance, a sensor based on a novel MAX-phase material (Nb₄AlC₃) has demonstrated a low detection limit of 0.28 µmol/L.[7] Similarly, a laccase biosensor showed a LOD of 0.483 µM.[1]
Q4: My sensor response is decreasing over time (foulant). What is causing this and how can I prevent it?
A4: Electrode fouling is a frequent problem in the electrochemical analysis of phenols.
-
Cause: The electrochemical oxidation of p-Coumaric acid can produce radical species that polymerize on the electrode surface.[3] This polymeric film acts as an insulating layer, blocking electron transfer and reducing the active surface area, which leads to a decrease in the signal upon successive scans.[1][3]
-
Prevention and Regeneration:
-
Mechanical Polishing: For solid electrodes like GCE, polishing with alumina slurry between measurements is the most effective way to regenerate the surface.
-
Electrochemical Cleaning: Applying a specific potential program in a clean electrolyte solution can sometimes remove the adsorbed foulants.
-
Use of Modified Electrodes: Some electrode modifiers, such as those based on carbon nanofibers, can be more resistant to fouling compared to bare electrodes.
-
Pulsed Techniques: Using techniques like DPV or SWV can sometimes reduce the rate of fouling compared to continuous scanning in CV.
-
Quantitative Data Summary
The table below summarizes the performance of various electrochemical sensors developed for the detection of p-Coumaric acid, allowing for easy comparison of their analytical parameters.
| Electrode/Sensor Type | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| TMS@G-MIP | DPV | 0.1 - 200 | 0.0175 | [5] |
| Nb₄AlC₃@GCE | DPV | 0.8 - 80.0 | 0.28 | [7] |
| CNF-CoPc-Lac/SPE (Biosensor) | CV/Chronoamperometry | 0.4 - 6.4 | 0.483 | [1] |
| CNF-CoPc/SPE | SWV | 0.1 - 202,500 | 0.929 | [8] |
| Bare Glassy Carbon Electrode | DPV | Not Specified | 0.083 (83 nM) | [3] |
GCE: Glassy Carbon Electrode; SPE: Screen-Printed Electrode; MIP: Molecularly Imprinted Polymer; CNF: Carbon Nanofibers; Lac: Laccase; DPV: Differential Pulse Voltammetry; CV: Cyclic Voltammetry; SWV: Square Wave Voltammetry.
Experimental Protocols
Protocol 1: Fabrication of a Laccase-Based Biosensor (CNF-CoPc-Lac/SPE)
This protocol is adapted from the methodology described for developing an enzymatic biosensor for p-CA detection.[1]
Materials:
-
Screen-printed electrodes with carbon nanofiber working electrode (CNF/SPE)
-
Cobalt(II) phthalocyanine (CoPc)
-
N,N-Dimethylformamide (DMF)
-
Laccase from Trametes versicolor
-
Glutaraldehyde (2.5% in phosphate buffer)
-
Phosphate buffer solution (PBS, 0.1 M, pH 5.0)
Procedure:
-
Preparation of CoPc Solution: Prepare a 1 mg/mL solution of CoPc in DMF.
-
Modification with CoPc: Drop-cast 5 µL of the CoPc solution onto the surface of the CNF/SPE working electrode. Allow the solvent to evaporate completely at room temperature. This results in the CNF-CoPc/SPE.
-
Enzyme Immobilization:
-
Prepare a 10 mg/mL solution of laccase in 0.1 M PBS (pH 5.0).
-
Drop-cast 5 µL of the laccase solution onto the surface of the CNF-CoPc/SPE.
-
-
Cross-linking: Immediately after enzyme deposition, expose the electrode to glutaraldehyde vapors in a sealed container for approximately 1 minute to cross-link the enzyme and prevent leaching.
-
Final Rinse: Gently rinse the electrode surface with 0.1 M PBS (pH 5.0) to remove any unbound enzyme.
-
Storage: Store the fabricated biosensor (CNF-CoPc-Lac/SPE) at 4°C when not in use.
Electrochemical Measurement (Example using DPV):
-
Immerse the biosensor in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 5.0).
-
Add aliquots of p-Coumaric acid standard solution to the cell.
-
Record the DPV response after each addition. Typical DPV parameters might be: potential range from -0.4 V to +1.3 V, pulse height 0.09 V, pulse width 0.05 s.
Visualizations
Diagram 1: Troubleshooting Workflow for Interference
The following diagram illustrates a logical workflow for diagnosing and resolving interference issues during the electrochemical detection of p-Coumaric acid.
A flowchart for troubleshooting interference in p-CA detection.
Diagram 2: Principle of a Molecularly Imprinted Polymer (MIP) Sensor
This diagram illustrates the "lock-and-key" mechanism by which a MIP-based sensor achieves high selectivity for the target analyte (p-Coumaric acid) while rejecting interfering molecules.
Selective recognition of p-CA by a MIP-modified electrode.
References
- 1. Development of a Novel Electrochemical Biosensor Based on Carbon Nanofibers–Cobalt Phthalocyanine–Laccase for the Detection of p-Coumaric Acid in Phytoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Electrochemical Detection of Caffeic Acid in Wine Based on Fluorine-Doped Graphene Oxide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Direct and selective determination of p-coumaric acid in food samples via layered Nb4AlC3-MAX phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
stabilizing p-Coumaric acid against oxidation during storage
Welcome to the technical support center for p-Coumaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the stabilization of p-Coumaric acid against oxidation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My solid p-Coumaric acid has changed color from off-white to yellow/brown. What caused this and is it still usable?
A1: A color change in solid p-Coumaric acid, from its typical off-white or light-tan appearance to a yellow or brown hue, is often an indicator of oxidation. This can be triggered by prolonged exposure to air (oxygen), light, high temperatures, or contamination with incompatible substances such as strong oxidizing agents. The phenolic hydroxyl group in p-Coumaric acid is susceptible to oxidation, which can lead to the formation of colored degradation products.
Whether the material is still usable depends on the specific requirements of your experiment. For applications that are sensitive to purity, such as in drug development or quantitative analytical studies, it is crucial to re-evaluate the purity of the discolored p-Coumaric acid. A change in color suggests that the concentration of the active compound has decreased and impurities have formed. For less sensitive applications, the impact of minor degradation may be negligible. We recommend performing a purity analysis, for instance, using HPLC, to determine the extent of degradation before use.
Q2: I've noticed a decrease in the expected activity of my p-Coumaric acid in my experiments. Could this be related to storage?
A2: Yes, a decrease in the biological or chemical activity of p-Coumaric acid is a likely consequence of oxidative degradation during storage. Oxidation alters the chemical structure of p-Coumaric acid, leading to the formation of byproducts like 4-hydroxybenzoic acid, which may not possess the same activity as the parent compound. To ensure reproducible experimental results, it is imperative to use p-Coumaric acid of high purity. If you suspect degradation, we advise you to use a fresh batch of the compound or re-purify the existing stock.
Q3: What are the ideal storage conditions for solid p-Coumaric acid to minimize oxidation?
A3: To ensure the long-term stability of solid p-Coumaric acid, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to minimize contact with atmospheric oxygen. For enhanced protection, especially for long-term storage or for high-purity reference standards, storing the container under an inert gas atmosphere, such as argon or nitrogen, is highly recommended.
Q4: How should I prepare and store stock solutions of p-Coumaric acid to prevent degradation?
A4: p-Coumaric acid is more susceptible to oxidation when in solution. Therefore, it is best practice to prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be prepared in a high-purity, deoxygenated solvent. Solvents such as ethanol, methanol, DMSO, or DMF are suitable. To minimize oxidation, consider adding a stabilizing agent, such as a small amount of ascorbic acid or butylated hydroxytoluene (BHT). Store stock solutions in tightly sealed vials with minimal headspace, protected from light, and at low temperatures (-20°C or -80°C). Purging the vial with an inert gas before sealing can provide additional protection.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues related to the stability of p-Coumaric acid.
| Observed Problem | Potential Cause | Recommended Action |
| Solid p-Coumaric acid has darkened or appears discolored. | Oxidation due to exposure to air, light, or heat. | 1. Assess the purity of the compound using a suitable analytical method like HPLC. 2. If purity is compromised, consider purification or using a new batch. 3. For future storage, transfer the solid to a tightly sealed container, consider flushing with an inert gas, and store in a cool, dark, and dry place. |
| Inconsistent or lower-than-expected results in bioassays. | Degradation of p-Coumaric acid in stock solutions or during the experiment. | 1. Prepare fresh stock solutions of p-Coumaric acid for each experiment. 2. If stock solutions must be stored, follow the best practices outlined in FAQ Q4. 3. Ensure that the experimental buffers and media are not promoting oxidation (e.g., high pH, presence of metal ions). |
| Precipitation observed in stored stock solutions. | Poor solubility of p-Coumaric acid in the chosen solvent at storage temperature or potential degradation. | 1. Ensure the concentration of the stock solution is within the solubility limits of the solvent at the storage temperature. 2. Gently warm and vortex the solution to redissolve the precipitate before use. Ensure it is fully dissolved. 3. If precipitation persists, it may indicate degradation. Prepare a fresh solution. |
Experimental Protocols
Protocol 1: Purity Assessment of p-Coumaric Acid by RP-HPLC
This protocol provides a general method for the quantification of p-Coumaric acid and the assessment of its degradation.
Materials:
-
p-Coumaric acid (sample and reference standard)
-
HPLC-grade methanol, acetonitrile, and water
-
HPLC-grade formic acid or acetic acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of water, acetonitrile, and formic acid. A common composition is water:acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to control the pH.
-
Standard Solution Preparation: Prepare a stock solution of high-purity p-Coumaric acid reference standard in methanol or the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the p-Coumaric acid and dissolve it in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Set the flow rate (e.g., 0.7-1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength to approximately 310 nm.
-
Inject the calibration standards and the sample solution.
-
-
Data Analysis:
-
Identify the peak for p-Coumaric acid based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of p-Coumaric acid in your sample from the calibration curve. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Preparation of a Stabilized Stock Solution of p-Coumaric Acid
This protocol describes how to prepare a stock solution with enhanced stability.
Materials:
-
High-purity p-Coumaric acid
-
Anhydrous, deoxygenated solvent (e.g., ethanol or DMSO)
-
Stabilizing agent (e.g., Ascorbic acid or BHT)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Preparation: If possible, deoxygenate the solvent by sparging with an inert gas for 15-20 minutes.
-
Weighing: In a clean, dry amber vial, accurately weigh the desired amount of p-Coumaric acid.
-
Addition of Stabilizer (Optional): Add a small amount of a stabilizing antioxidant. For example, for every 10 mg of p-Coumaric acid, you might add 0.1 mg of BHT.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Vortex or sonicate until the p-Coumaric acid is completely dissolved.
-
Inert Gas Purge: Gently blow a stream of inert gas into the headspace of the vial for 30-60 seconds to displace any oxygen.
-
Sealing and Storage: Immediately and tightly seal the vial. Store the solution protected from light at -20°C or -80°C.
Protocol 3: Accelerated Stability Testing
This protocol outlines a general approach for assessing the stability of p-Coumaric acid under stressed conditions.
Materials:
-
p-Coumaric acid sample
-
Temperature and humidity-controlled stability chamber
-
Analytical method for purity assessment (e.g., HPLC as in Protocol 1)
Procedure:
-
Initial Analysis: Determine the initial purity of the p-Coumaric acid sample at time zero.
-
Sample Storage: Place samples of p-Coumaric acid in the stability chamber under accelerated conditions. Common conditions for solid-state stability testing are 40°C / 75% relative humidity (RH).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 2, 3, and 6 months for a 6-month study).
-
Analysis: At each time point, analyze the purity of the sample using the established analytical method. Also, visually inspect for any changes in physical appearance, such as color.
-
Data Evaluation: Plot the purity of p-Coumaric acid as a function of time. This data can be used to model the degradation kinetics and estimate the shelf-life under normal storage conditions using models such as the Arrhenius equation.
Visualizations
Caption: Troubleshooting workflow for discolored p-Coumaric acid.
troubleshooting guide for p-Coumaric acid quantification in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of p-Coumaric acid in complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of p-Coumaric acid.
1. Why am I seeing low or no recovery of p-Coumaric acid in my sample?
-
Answer: Low recovery of p-Coumaric acid can be attributed to several factors throughout the analytical workflow. One major reason is the presence of p-Coumaric acid in conjugated forms (e.g., esters or glycosides) within the sample matrix, which are not readily extractable or detectable without a hydrolysis step.[1][2][3] Inadequate extraction solvent polarity can also lead to poor recovery, as p-Coumaric acid has limited solubility in water but is soluble in organic solvents like ethanol and methanol.[1][3] Furthermore, degradation of the analyte during sample processing, often due to exposure to light, high temperatures, or oxidative conditions, can result in lower than expected concentrations. It is also crucial to optimize the pH of the extraction solvent, as the protonation state of the phenolic acid group influences its solubility and chromatographic retention.
2. My chromatogram shows a broad or tailing peak for p-Coumaric acid. What could be the cause?
-
Answer: Peak broadening or tailing in HPLC analysis of p-Coumaric acid is a common issue that can compromise resolution and quantification accuracy. This can be caused by several factors related to the chromatographic conditions. One possibility is a mismatch between the sample solvent and the mobile phase, causing poor peak shape upon injection. Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns, can also lead to tailing.[4] Acidifying the mobile phase with a small amount of an acid like formic, acetic, or phosphoric acid helps to suppress the ionization of the carboxylic acid group of p-Coumaric acid, leading to sharper, more symmetrical peaks.[5][6] Other potential causes include column degradation, a void in the column packing, or an inappropriate flow rate.
3. I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
-
Answer: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis, especially in complex biological or food samples.[7] To mitigate these effects, several strategies can be employed. A crucial first step is to implement a robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.[8][9] The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects. Additionally, optimizing the chromatographic separation to ensure that p-Coumaric acid elutes in a region with minimal co-eluting matrix components is highly beneficial. Diluting the sample, if the analyte concentration is sufficiently high, can also reduce the concentration of interfering substances.
4. What is the optimal wavelength for UV detection of p-Coumaric acid?
-
Answer: The optimal UV detection wavelength for p-Coumaric acid is typically around 310 nm, which corresponds to its maximum absorbance (λmax).[1][5] However, depending on the specific matrix and potential interfering compounds, a different wavelength, such as 280 nm, may sometimes provide better selectivity with less background interference.[4] It is always recommended to determine the UV spectrum of a pure p-Coumaric acid standard in the mobile phase to be used for analysis to confirm the optimal wavelength.
5. How can I differentiate between free and conjugated forms of p-Coumaric acid?
-
Answer: To differentiate and quantify both free and conjugated forms of p-Coumaric acid, a two-step approach is necessary. First, an extraction is performed under conditions that will only solubilize the free form, typically using an organic solvent like methanol or ethanol at room temperature. Following the analysis of the free form, the remaining sample residue is subjected to a hydrolysis step. Acid or alkaline hydrolysis is commonly used to cleave the ester or glycosidic bonds, releasing the conjugated p-Coumaric acid. After hydrolysis, the sample is re-extracted and analyzed. The difference in the amount of p-Coumaric acid measured before and after hydrolysis provides the concentration of the conjugated form.
Experimental Protocols
General Workflow for p-Coumaric Acid Quantification
The following diagram outlines a general workflow for the quantification of p-Coumaric acid in complex samples.
Caption: General experimental workflow for p-Coumaric acid quantification.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during p-Coumaric acid quantification.
Caption: Troubleshooting guide for p-Coumaric acid quantification issues.
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for p-Coumaric acid analysis.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (Reversed-Phase) | [4][5] |
| Mobile Phase | Acetonitrile/Methanol and acidified water | [5][6] |
| Detection Wavelength | 280 - 310 nm | [1][4][5] |
| Retention Time | 4.8 - 45 minutes | [1] |
| LOD | 0.302 µg/mL | [5] |
| LOQ | 0.99 µg/mL | [5] |
| **Linearity (R²) ** | > 0.999 | [5] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), often negative | [8][9] |
| LLOQ | 0.01 - 0.2 ng/mL | [9][10] |
| Linear Range | 0.01 - 15 µg/mL | [9] |
| Intra-day Precision (%RSD) | < 10% | [9] |
| Inter-day Precision (%RSD) | < 10% | [9] |
| Accuracy (%RE) | 97.1 - 108.4% | [9][10] |
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Release of p-Coumaric Acid from Lignin
Welcome to the technical support center for the enzymatic release of p-Coumaric acid (p-CA) from lignin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this bioprocess.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for releasing p-Coumaric acid from lignin?
A1: The most crucial enzymes are Feruloyl Esterases (FAEs). These enzymes belong to the carboxylic ester hydrolase class and are capable of cleaving the ester bonds that link p-Coumaric acid to the lignin polymer and hemicellulose.[1][2] FAEs are often used in synergy with other enzymes, like xylanases, to improve accessibility to the substrate.[3][4] While less direct, oxidative enzymes like laccases, sometimes paired with mediators, can also play a role in overall lignin degradation, which may facilitate the subsequent release of p-CA.[5][6]
Q2: Why is the yield of p-CA from enzymatic hydrolysis often low?
A2: Low yields can be attributed to several factors:
-
Substrate Recalcitrance: The complex, cross-linked structure of the lignocellulosic matrix can physically hinder enzyme access to the ester linkages.[1]
-
Enzyme Inhibition: Soluble phenolic compounds and other degradation byproducts released from lignin during pretreatment or hydrolysis can inhibit enzyme activity.[7][8][9]
-
Non-Productive Binding: Enzymes can adsorb non-productively onto the surface of lignin, reducing the concentration of active enzyme available for catalysis.[9]
-
Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme efficiency.
-
Incomplete Hydrolysis: Insufficient reaction time or inadequate enzyme loading may lead to an incomplete reaction.
Q3: What is the role of pretreatment before enzymatic hydrolysis?
A3: Pretreatment is a critical step to disrupt the complex lignocellulosic structure, making the p-coumaroyl esters more accessible to enzymes. Common methods include dilute acid, alkaline, or organosolv pretreatments.[7][10] These processes help to solubilize hemicellulose and partially depolymerize lignin, increasing the surface area for enzymatic attack. However, harsh pretreatment conditions can also generate inhibitory compounds.[11]
Q4: How is the released p-Coumaric acid typically quantified?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying p-CA.[12] A reverse-phase C18 column is typically used with a UV detector (monitoring at ~310 nm).[13] The mobile phase often consists of an acidified aqueous solution (e.g., with phosphoric or acetic acid) and an organic solvent like methanol or acetonitrile, run in either isocratic or gradient mode.[13][14][15]
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic release of p-CA.
Problem 1: Low or No Yield of p-Coumaric Acid
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Verify enzyme activity using a model substrate like methyl p-coumarate or methyl ferulate before applying it to the complex lignin substrate.[1][2] Check the storage conditions and expiration date of the enzyme. |
| Poor Substrate Accessibility | Optimize the pretreatment method. Consider sequential alkaline and acid hydrolysis to break down more ester and ether bonds.[16] Ensure the lignin substrate is well-suspended in the reaction buffer. |
| Enzyme Inhibition | Lignin-derived phenolics can inhibit enzymes.[7][8] Wash the pretreated lignin substrate thoroughly to remove soluble inhibitors. Consider adding additives like Bovine Serum Albumin (BSA) or non-ionic surfactants (e.g., Tween series) to the reaction, as they can bind to lignin and reduce non-specific enzyme adsorption.[7] |
| Sub-optimal Reaction Conditions | Verify that the reaction pH, temperature, and buffer are optimal for your specific feruloyl esterase. These conditions can vary significantly between enzymes from different microbial sources.[3] |
| Incorrect Quantification | Ensure your HPLC method is properly calibrated with a p-CA standard curve. Check sample preparation steps; acidification of alkaline samples is often necessary before injection to prevent column damage.[17] Validate your extraction method to ensure efficient recovery of p-CA from the hydrolysate. |
Problem 2: Inconsistent Results Between Batches
| Possible Cause | Suggested Solution |
| Lignin Source Variability | The structure and composition of lignin can vary significantly between different plant sources, batches, and extraction methods.[9] Characterize each new batch of lignin for its p-CA content via alkaline saponification to determine the maximum theoretical yield. |
| Inconsistent Pretreatment | Ensure pretreatment conditions (time, temperature, chemical concentration) are precisely controlled for every experiment. Minor variations can significantly alter the lignin structure and the formation of inhibitors. |
| Enzyme Activity Variation | If preparing enzymes in-house, ensure consistent production and purification. For commercial enzymes, use the same lot number for a series of related experiments or re-standardize activity for each new lot. |
| Sample Degradation | p-Coumaric acid can be sensitive to light and oxidation. Protect samples from light and store them at low temperatures (e.g., 4°C or -20°C) before analysis. |
Data Presentation: Enzyme Performance
The optimal conditions for enzymatic release depend heavily on the specific enzyme used. The following table summarizes typical parameters for Feruloyl Esterases (FAEs) from different sources.
| Enzyme Parameter | Aspergillus niger FAE (AnFaeA) | Lactobacillus fermentum FAE | FAEs from Fungal Subfamilies |
| Optimal pH | ~5.0 - 6.0 | ~6.5[3] | Generally acidic to neutral |
| Optimal Temperature | ~50 - 55°C | ~30°C[3] | Varies widely (30 - 60°C) |
| Key Characteristics | One of the most studied FAEs; often used as a benchmark. | Shows high activity at moderate temperatures. | FAEs from subfamilies SF5 and SF7 show high release of both ferulic acid (FA) and p-CA, making them promising for biorefinery applications.[1] |
| Synergistic Enzymes | Xylanases, cellulases | Xylanases | Xylanases, glucuronoyl esterases |
Experimental Protocols & Visualizations
Protocol 1: General Enzymatic Hydrolysis of Lignin
This protocol provides a general workflow for releasing p-CA from a pretreated lignin source.
-
Substrate Preparation:
-
Suspend the pretreated lignin substrate in a suitable buffer (e.g., 50 mM sodium citrate or phosphate buffer) at the optimal pH for your chosen enzyme. A typical concentration is 1-5% (w/v).
-
Ensure the substrate is fully wetted and evenly suspended by vortexing or stirring.
-
-
Enzymatic Reaction:
-
Pre-heat the substrate suspension to the optimal temperature for the enzyme.
-
Add the feruloyl esterase to the reaction mixture. Enzyme loading should be optimized, but a starting point is typically 5-10 U per gram of substrate.
-
If using synergistic enzymes (e.g., xylanase), add them concurrently.
-
Incubate the reaction in a shaking incubator for 12-48 hours. Include a negative control (substrate without enzyme) to account for any non-enzymatic release.
-
-
Reaction Termination and Sample Prep:
-
Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid lignin residue.
-
Collect the supernatant, which contains the released p-CA.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
Quantification by HPLC:
-
Analyze the filtered supernatant using a reverse-phase HPLC system as described in the FAQ section.
-
Quantify the p-CA concentration by comparing the peak area to a standard curve prepared with pure p-CA.
-
Diagram 1: Experimental Workflow
References
- 1. Frontiers | Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Enzymatic Processes to Unlock the Lignin Value [frontiersin.org]
- 7. Inhibition of lignin-derived phenolic compounds to cellulase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 9. Inhibitory effects of lignin on enzymatic hydrolysis: The role of lignin chemistry and molecular weight [ideas.repec.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
improving the recovery of p-Coumaric acid from solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of p-Coumaric acid (p-CA) using solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the SPE workflow for p-Coumaric acid, leading to low recovery or poor reproducibility.
Question: Why is my recovery of p-Coumaric acid lower than expected?
Answer: Low recovery is the most common issue in SPE and can be attributed to several factors throughout the process. To diagnose the problem, it is recommended to collect and analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.[1][2][3][4]
-
Analyte found in the load fraction (flow-through): This indicates that p-Coumaric acid did not properly bind to the sorbent.[1][4]
-
Incorrect Sorbent Choice: The sorbent's retention mechanism may not be appropriate for p-CA's chemistry. For reversed-phase SPE (e.g., C18), p-CA might be too polar to be retained effectively if the sample solvent is too strong.[5]
-
Inappropriate Sample pH: The pH of the sample affects the ionization state of p-Coumaric acid. As a phenolic acid, it needs to be in its neutral, non-ionized form to be retained on a non-polar sorbent like C18. Acidifying the sample to a pH of about 2 is often recommended.[6]
-
Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it can prevent p-CA from binding to the sorbent. Diluting the sample with a weaker solvent (e.g., water) is advisable.[3]
-
High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between p-CA and the sorbent.[7][8]
-
Sorbent Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, its ability to retain the analyte can be compromised.[4][5]
-
-
Analyte found in the wash fraction: This suggests that the wash solvent is too strong, prematurely eluting the p-Coumaric acid.[1][5]
-
Wash Solvent Composition: The organic content in the wash solvent may be too high. Use a weaker solvent, such as water or a low percentage of methanol in water, to remove interferences without affecting the analyte.
-
-
Analyte not found in load or wash fractions, but still low recovery in the final eluate: This implies that the p-Coumaric acid is strongly bound to the sorbent but not being completely eluted.[1][5]
-
Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interactions between p-CA and the sorbent. Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).[2][5] Using methanol is a common practice for eluting phenolic compounds.[9][10]
-
Inappropriate Elution Solvent pH: For ionizable compounds, adjusting the pH of the elution solvent can improve recovery. For p-CA on a reversed-phase column, a neutral or slightly acidic eluent is typically effective. For anion exchange sorbents, eluting with an acidic solvent like 2% formic acid in methanol is effective.[11]
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to desorb the entire amount of bound analyte. Try increasing the elution volume or performing a second elution step.[5][7]
-
Question: How can I improve the reproducibility of my p-Coumaric acid SPE results?
Answer: Poor reproducibility can stem from inconsistent execution of the SPE protocol or issues with the cartridge itself.[2]
-
Ensure Consistent Flow Rates: Use a vacuum manifold or positive pressure manifold that allows for precise flow rate control during each step.[7] Inconsistent flow rates, especially during sample loading and elution, can lead to variable recoveries.
-
Prevent Sorbent Bed Drying: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent results.[5]
-
Standardize Sample Pre-treatment: Ensure the pH of all samples is adjusted consistently before loading.[12]
-
Check for Cartridge Variability: Differences in packing density between cartridges can affect results. If you suspect this is an issue, try cartridges from a different lot or manufacturer.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for p-Coumaric acid?
A1: The choice of sorbent depends on the sample matrix and the desired separation mechanism.
-
Reversed-Phase (e.g., C18, Polymeric): This is the most common choice for extracting phenolic compounds like p-Coumaric acid from aqueous solutions.[6][13][14] Sorbents like Oasis HLB or Strata-X are also effective and can offer higher capacity and stability across a wider pH range compared to silica-based C18.[6][15]
-
Anion Exchange (e.g., SAX): Since p-Coumaric acid is acidic, it can be retained on a strong anion exchange sorbent at a neutral or slightly basic pH where it is deprotonated. Elution is then achieved by using a solvent with a low pH to neutralize the analyte.[11][16]
Q2: What are the key properties of p-Coumaric acid to consider for SPE?
A2: Understanding the physicochemical properties of p-Coumaric acid is crucial for method development.
-
Solubility: p-Coumaric acid is sparingly soluble in water but very soluble in organic solvents like ethanol, methanol, DMSO, and DMF.[17][18][19] For aqueous solutions, it may be necessary to first dissolve it in a small amount of an organic solvent before diluting.[17]
-
pKa: As a carboxylic acid, the pKa value is important. While not explicitly stated in the provided results, its acidic nature means its charge state is pH-dependent, which is a critical factor for retention on both reversed-phase and ion-exchange sorbents. For retention on reversed-phase media, the pH should be adjusted to be at least 2 units below the pKa to ensure it is in its neutral form.
Q3: How should I prepare my sample before loading it onto the SPE cartridge?
A3: Proper sample preparation is critical for successful SPE.
-
pH Adjustment: For reversed-phase SPE, acidify your aqueous sample to approximately pH 2 to ensure p-Coumaric acid is in its non-ionized form, promoting retention.[6] Phosphoric acid or formic acid are commonly used for this purpose.[20]
-
Particulate Removal: Centrifuge or filter your sample to remove any particulate matter that could clog the SPE cartridge.[5]
-
Dilution: If your sample is in a non-polar organic solvent or has a high concentration of other organic compounds, dilute it with a polar, weak solvent (like water with the appropriate pH adjustment) to ensure the analyte can bind to the sorbent.[3]
Q4: What are typical conditioning, wash, and elution solvents for C18 SPE of p-Coumaric acid?
A4: A general protocol for reversed-phase SPE is as follows:
-
Conditioning: Activate the sorbent by passing a water-miscible organic solvent, typically 1-2 cartridge volumes of methanol.[3][21]
-
Equilibration: Rinse the sorbent with a solution that mimics the sample matrix but without the analyte, usually 1-2 cartridge volumes of acidified water (e.g., pH 2). This step is crucial to ensure the sorbent is in the correct state for binding.[3] Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated sample at a slow, controlled flow rate (e.g., 1-2 drops per second).[9]
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent, such as acidified water (pH 2), to remove polar interferences without eluting the p-Coumaric acid.[6]
-
Elution: Elute the p-Coumaric acid with a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.[9][20] Sometimes, a small amount of acid (e.g., formic acid) is added to the elution solvent to ensure the analyte remains protonated and elutes efficiently.[11]
Quantitative Data Summary
Table 1: SPE Recovery of p-Coumaric Acid Under Various Conditions
| Sorbent Type | Sample Matrix | pH Adjustment | Elution Solvent | Recovery (%) | Reference |
| Oasis HLB | Honey | pH 2 | Methanol | >90% (implied good results) | [6] |
| Strata X-A (Anion Exchange) | Human Plasma | N/A | 2% Formic Acid in Methanol | Not specified | [11] |
| C18 | Plasma | N/A | Not specified | 90.63 - 100.01% | [22] |
| Strata X (Reversed Phase) | Spelt Seed Hydrolysate | Acidified with Formic Acid | Not specified | High efficiency reported | [10] |
Table 2: Solubility of p-Coumaric Acid
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [17] |
| DMSO | ~15 mg/mL | [17] |
| Dimethylformamide (DMF) | ~20 mg/mL | [17] |
| Water | Sparingly soluble | [17][19] |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 mg/mL | [17] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for Phenolic Acids from Honey (Oasis HLB)
This method is adapted from a procedure for isolating phenolic acids from honey samples.[6]
-
Sample Preparation: Dilute the honey sample in water and adjust the pH to 2 with an appropriate acid.
-
Cartridge Conditioning: Condition a 2.5 g Oasis HLB cartridge by passing methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing acidified water (pH 2) through it.
-
Sample Loading: Pass the prepared honey solution (e.g., 100 mL) through the cartridge.
-
Washing: Wash the cartridge with 50 mL of acidified water (pH 2) to remove sugars and other polar interferences.
-
Elution: Elute the retained phenolic acids, including p-Coumaric acid, with methanol.
-
Post-Elution: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.
Protocol 2: Anion-Exchange SPE from Human Plasma (Strata X-A)
This protocol is based on a method for analyzing p-Coumaric acid in human plasma.[11]
-
Sample Preparation: Mix 200 µL of human plasma with an internal standard. Add 200 µL of water and vortex.
-
Cartridge Conditioning: Condition a Strata X-A (30 mg/1 mL) cartridge with 1.0 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1.0 mL of water.
-
Sample Loading: Load the sample mixture onto the cartridge.
-
Washing:
-
Wash 1: 2.0 mL of water.
-
Wash 2: 1.0 mL of methanol.
-
-
Elution: Elute the analyte with 2% formic acid in methanol.
-
Post-Elution: Evaporate the eluate at 50 °C under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Effect of pH on p-Coumaric Acid retention on C18 sorbent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hawach.com [hawach.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. promochrom.com [promochrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. specartridge.com [specartridge.com]
- 13. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 14. specartridge.com [specartridge.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. interchim.fr [interchim.fr]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. apexbt.com [apexbt.com]
- 19. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 20. phcogres.com [phcogres.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. researchgate.net [researchgate.net]
dealing with co-eluting compounds in p-Coumaric acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Coumaric acid analysis. It addresses common issues, with a focus on resolving co-eluting compounds.
Troubleshooting Guide: Co-eluting Compounds
One of the most frequent challenges in the analysis of p-Coumaric acid is the presence of co-eluting compounds, which can interfere with accurate quantification. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Poor resolution or co-elution of peaks in the p-Coumaric acid chromatogram.
Step 1: Identify Potential Co-eluting Compounds
Several compounds are known to co-elute with p-Coumaric acid, primarily due to their structural similarity. The most common interferents include:
-
Isomers of Coumaric Acid: o-Coumaric acid and m-Coumaric acid are structural isomers that often have very similar retention times to p-Coumaric acid.[1][2][3]
-
Other Hydroxycinnamic Acids: Ferulic acid and Caffeic acid are structurally related to p-Coumaric acid and are common co-eluting compounds in various sample matrices like coffee and plant extracts.[4][5][6][7]
Step 2: Method Optimization for Improved Separation
If co-elution is suspected or confirmed, the following chromatographic parameters can be adjusted to improve resolution.[8] Remember to change only one parameter at a time to systematically evaluate its effect.
Troubleshooting Workflow for Co-elution
Caption: A stepwise workflow for troubleshooting co-elution issues in p-Coumaric acid analysis.
Parameter Adjustment Details:
| Parameter | Recommended Action | Rationale |
| Mobile Phase Composition | Modify the organic solvent-to-aqueous buffer ratio. Introduce a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa). Adjust the pH of the aqueous phase, typically with formic acid or phosphoric acid to suppress ionization.[9][10] | Changing the mobile phase polarity and pH can alter the selectivity between p-Coumaric acid and co-eluting compounds, leading to better separation. |
| Stationary Phase/Column | Switch to a column with a different stationary phase chemistry (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded column). Use a column with a smaller particle size or a longer length to increase efficiency. | Different stationary phases offer different retention mechanisms, which can resolve compounds that are difficult to separate on a C18 column. Higher efficiency columns produce sharper peaks, which can improve resolution. |
| Column Temperature | Increase or decrease the column temperature in small increments (e.g., 5°C). | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with p-Coumaric acid?
A1: The most common co-eluting compounds are its isomers, o-coumaric and m-coumaric acid, as well as other structurally similar hydroxycinnamic acids like ferulic acid and caffeic acid.[1][2][3][4][5][6][7]
Q2: My p-Coumaric acid peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing for acidic compounds like p-Coumaric acid is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[8][11][12] Here are some solutions:
-
Lower the Mobile Phase pH: Adding an acidic modifier like formic acid or phosphoric acid to the mobile phase will suppress the ionization of both p-Coumaric acid and the silanol groups, minimizing unwanted interactions.[9][10]
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the active silanol groups, reducing the potential for peak tailing.
-
Check for Column Contamination: A dirty guard column or a contaminated analytical column can also cause peak tailing. Try replacing the guard column or flushing the analytical column with a strong solvent.[11][13]
Q3: What are typical method validation parameters for a p-Coumaric acid HPLC analysis?
A3: A robust HPLC method for p-Coumaric acid should be validated for the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999[14] |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 2%[14] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Q4: Can you provide a starting point for an HPLC method to separate p-Coumaric acid from its common interferents?
A4: A good starting point is a reversed-phase HPLC method using a C18 column. The following table provides a sample protocol that can be adapted.
Experimental Protocols
Sample HPLC Protocol for Separation of Hydroxycinnamic Acids
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[14] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm[14] |
| Injection Volume | 10 µL |
Sample Preparation from Plant Material
-
Extraction: Homogenize 1g of dried plant material with 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Signaling Pathways Involving p-Coumaric Acid
p-Coumaric acid has been shown to modulate several key signaling pathways within cells, contributing to its antioxidant and anti-inflammatory properties.
MAPK Signaling Pathway Modulation by p-Coumaric Acid
Caption: p-Coumaric acid can inhibit oxidative stress-induced apoptosis by suppressing the phosphorylation of key proteins in the MAPK signaling pathway.[15][16]
NF-κB Signaling Pathway Modulation by p-Coumaric Acid
Caption: p-Coumaric acid exhibits anti-inflammatory effects by blocking the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[17]
References
- 1. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. p-coumaric acid | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. jpgt.upg-ploiesti.ro [jpgt.upg-ploiesti.ro]
- 6. HPLC Separation of Phenolic Acids | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. phcogres.com [phcogres.com]
- 10. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. restek.com [restek.com]
- 14. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of Synthesized Jacoumaric Acid: A Comparative Guide
For researchers in drug development and natural product synthesis, rigorous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of the key analytical techniques required to unequivocally confirm the structure of synthesized Jacoumaric acid, a complex natural product. Experimental data for a key substructure, p-coumaric acid, is provided for comparative purposes.
Structural Elucidation Workflow
The confirmation of the complex structure of this compound, with its multiple stereocenters and ester linkage, necessitates a multi-technique approach. The general workflow involves establishing the molecular formula, identifying key functional groups and connectivity, and finally, determining the stereochemistry. The relationship between these analytical steps is illustrated in the diagram below.
Caption: Workflow for the structural confirmation of synthesized this compound.
Comparative Data of Analytical Techniques
The principal analytical methods for structural elucidation of organic molecules are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Comparison with Alternatives |
| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound.[3] Fragmentation patterns can offer clues about the structure.[2][3] | Essential for determining the elemental composition, a fundamental piece of data not provided by IR or NMR. High-resolution mass spectrometry (HRMS) is particularly powerful for obtaining exact mass and formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[1][2][3] | Provides a quick and simple method for functional group identification. While NMR can also identify functional groups, IR is often faster for this specific purpose. It does not, however, provide information on the connectivity of atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed information about the carbon-hydrogen framework of the molecule.[1][2][3] 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon atom. 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms. Advanced NMR techniques like NOESY can be used to determine the relative stereochemistry. | The most powerful technique for determining the detailed three-dimensional structure of an organic molecule. It provides information on atom connectivity that MS and IR cannot. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible results.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact molecular weight and elemental composition of the synthesized this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
Prepare a dilute solution of the purified synthesized compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The expected molecular formula for this compound is C₃₉H₅₄O₆.[4] The expected [M+H]⁺ or [M-H]⁻ ion should be observed at a high mass accuracy (typically < 5 ppm).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in this compound.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions for this compound:
-
Broad O-H stretch (~3400-3200 cm⁻¹) from the hydroxyl and carboxylic acid groups.
-
C-H stretches (~3000-2850 cm⁻¹) from the aliphatic and aromatic portions.
-
Strong C=O stretch (~1730-1680 cm⁻¹) from the ester and carboxylic acid groups.
-
C=C stretches (~1650-1600 cm⁻¹) from the aromatic ring and the α,β-unsaturated system of the coumaroyl moiety.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the complete connectivity and stereochemistry of the synthesized this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve a few milligrams of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a suite of NMR spectra, including:
-
¹H NMR: To identify the number of different types of protons and their chemical environments. The integration of the signals gives the relative number of protons.
-
¹³C NMR: To identify the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the piecing together of the molecular structure.
-
NOESY/ROESY: To determine the spatial proximity of protons, which is crucial for assigning the relative stereochemistry of the numerous chiral centers in this compound.
-
-
Comparative Data for the p-Coumaroyl Moiety: The signals corresponding to the p-coumaric acid substructure should be compared to known data for p-coumaric acid itself. For example, the characteristic signals for the vinyl protons of the trans-double bond would be expected in the ¹H NMR spectrum, typically as doublets with a large coupling constant (J ≈ 16 Hz).
-
By systematically applying these analytical techniques and comparing the acquired data with expected values and data from known substructures, researchers can confidently confirm the successful synthesis of this compound.
References
Validating the Bioactivity of p-Coumaric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of p-Coumaric acid, a phenolic compound of interest for its therapeutic potential. Its performance in key bioactivity assays is compared with that of structurally similar and commonly studied phenolic acids, Ferulic acid and Caffeic acid. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to aid in the validation and replication of research findings.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various bioactivity assays, offering a direct comparison of the efficacy of p-Coumaric acid against Ferulic acid and Caffeic acid.
Table 1: Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µM) |
| p-Coumaric Acid | 33[1] | - | 17[2] |
| Ferulic Acid | 9.9[3] | - | - |
| Caffeic Acid | 4[1], 5.9[3] | - | 0.5[2] |
Lower IC50 values indicate greater antioxidant activity.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Metric | Result |
| p-Coumaric Acid | Inhibition of TNF-α & IL-6 | - | % Inhibition at 10µM | 30-40% (TNF-α), 60-75% (IL-6)[4] |
| Ferulic Acid | Inhibition of TNF-α & IL-6 | - | % Inhibition at 10µM | 30-40% (TNF-α), 60-75% (IL-6)[4] |
| Caffeic Acid | Inhibition of TNF-α & IL-6 | - | % Inhibition at 10µM | 30-40% (TNF-α), 60-75% (IL-6)[4] |
Table 3: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) |
| p-Coumaric Acid | Acinetobacter baumannii (Colistin-Resistant) | 128-256[5] |
| Salmonella Enteritidis | 500[6] | |
| Ferulic Acid | Acinetobacter baumannii (Colistin-Resistant) | 512-1024[5] |
| Salmonella Enteritidis | 1000[6] | |
| Caffeic Acid | Staphylococcus aureus | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (p-Coumaric acid, Ferulic acid, Caffeic acid) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A blank well should contain the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay also measures the free radical scavenging capacity of a compound.
Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. The ABTS•+ radical is blue-green and, in the presence of an antioxidant, it is reduced back to the colorless neutral form. The reduction in absorbance is proportional to the antioxidant activity.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound solution to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined.
Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide. This nitric oxide interacts with oxygen to produce nitrite ions, which can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Procedure:
-
Reaction Mixture: Mix a solution of sodium nitroprusside in phosphate-buffered saline (PBS) with various concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 150 minutes).
-
Griess Reagent Addition: After incubation, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the reaction mixture.
-
Measurement: Measure the absorbance of the resulting chromophore at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated based on the difference in absorbance between the control (without the test compound) and the sample.
Visualizing the Mechanisms
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of p-Coumaric acid.
References
- 1. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative study on inhibitory effects of ferulic acid and p-coumaric acid on Salmonella Enteritidis biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Coumaric Acid and Its Synthetic Analogs in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of p-coumaric acid, a naturally occurring phenolic compound, and its synthetic analogs. Due to the limited availability of published research on Jacoumaric acid, this report focuses on the extensively studied p-coumaric acid and its derivatives, which have demonstrated significant potential in various therapeutic areas. This document outlines their synthesis, biological activities, and underlying mechanisms of action, supported by quantitative experimental data.
Introduction to p-Coumaric Acid
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid widely found in a variety of plants, fruits, and vegetables. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These therapeutic effects have spurred interest in the synthesis of its analogs to enhance efficacy, improve bioavailability, and explore structure-activity relationships. This guide will delve into a comparative analysis of p-coumaric acid and its synthetic derivatives, focusing on their performance in preclinical studies.
Comparative Biological Activity
The therapeutic potential of p-coumaric acid and its synthetic analogs has been evaluated across several key areas: antioxidant capacity, anticancer efficacy, and anti-inflammatory effects. The following sections present a comparative summary of their performance based on available quantitative data.
Antioxidant Activity
The antioxidant activity of p-coumaric acid and its derivatives is primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity, with a lower IC50 value indicating higher antioxidant potential.
| Compound | Assay | IC50 Value | Reference |
| p-Coumaric Acid | DPPH Radical Scavenging | > 800 µmol/assay | [3] |
| Eicosanyl-cis-p-coumarate | DPPH Radical Scavenging | Moderate Activity | [4] |
| Coumarin Derivative I | DPPH Radical Scavenging | 799.83 µM | [5] |
| Coumarin Derivative II | DPPH Radical Scavenging | 712.85 µM | [5] |
| Coumarin Derivative III | DPPH Radical Scavenging | 872.97 µM | [5] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 829.85 µM | [5] |
Note: A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Anticancer Activity
The anticancer effects of p-coumaric acid and its analogs have been demonstrated in various cancer cell lines. The MTT assay is a colorimetric assay used to assess cell viability, and the IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 Value | Reference |
| p-Coumaric Acid | HT-29 (Colon Cancer) | 150 µM (after 24h) | [6] |
| p-Coumaric Acid | A375 (Melanoma) | 4.4 mM (after 24h) | [7] |
| p-Coumaric Acid | B16 (Melanoma) | 4.1 mM (after 24h) | [7] |
| Ethyl p-coumarate | B16-F10 & SK-MEL-25 (Melanoma) | < 1 mM | [8] |
| Butyl p-coumarate | B16-F10 & SK-MEL-25 (Melanoma) | < 1 mM | [8] |
| Phenethyl p-coumarate | P388 (Leukemia) | More active than N-feruloylpiperidine (IC50=46.67 µg/mL) | [9] |
| N-phenethyl-p-coumaramide | P388 (Leukemia) | More active than N-feruloylpiperidine (IC50=46.67 µg/mL) | [9] |
| Coumarin (for comparison) | HT-29 (Colon Cancer) | 25 µM (after 24h) | [6] |
Anti-inflammatory Activity
p-Coumaric acid and its derivatives exert anti-inflammatory effects primarily by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators.[10][11]
| Compound | Model | Effect | Reference |
| p-Coumaric Acid | LPS-stimulated RAW264.7 cells | Significant inhibition of iNOS, COX-2, IL-1β, and TNF-α expression. | [11] |
| p-Coumaric Acid | Adjuvant-induced arthritic rats | Decreased expression of TNF-α in synovial tissue. | [12] |
| Ester derivative of kojic acid and p-coumaric acid | LPS-stimulated RAW264.7 cells | 60% inhibition of nitric oxide production at 100 µM. | [13] |
| Ester derivative of kojic acid and p-coumaric acid | RAW264.7 Gaussia luciferase reporter cells | ~32% suppression of NF-κB activation at 25 µM. | [13] |
Signaling Pathways
The anti-inflammatory effects of p-coumaric acid are mediated through the modulation of critical intracellular signaling pathways.
Caption: p-Coumaric acid inhibits the NF-κB signaling pathway.
Caption: p-Coumaric acid modulates the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of p-Coumaric Acid Esters
Objective: To synthesize ester derivatives of p-coumaric acid.
Materials:
-
p-Coumaric acid
-
Appropriate alcohol (e.g., ethanol, butanol)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Ice cold water
-
Round bottom flask, reflux condenser, separating funnel, rotary evaporator
Procedure:
-
A mixture of p-coumaric acid (0.08 mol) and the corresponding alcohol (0.74 mol) is placed in a round bottom flask.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-cold water.
-
The solution is neutralized with a sodium bicarbonate solution.
-
The ester product is extracted with diethyl ether (3 x 50 mL).
-
The combined ether layers are separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester.
-
The crude product can be further purified by column chromatography if necessary.
Synthesis of p-Coumaric Acid Amides
Objective: To synthesize amide derivatives of p-coumaric acid.
Materials:
-
p-Coumaric acid
-
Thionyl chloride
-
Appropriate amine or aniline
-
Pyridine
-
Diethyl ether
-
Round bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of p-Coumaroyl Chloride: p-Coumaric acid is converted to its acid chloride by reacting with an excess of thionyl chloride. The reaction is typically stirred for several hours at room temperature or with gentle heating. Excess thionyl chloride is removed by distillation.[14]
-
Amidation: The freshly prepared p-coumaroyl chloride is dissolved in a suitable solvent like diethyl ether.
-
A solution of the desired amine or aniline in diethyl ether is added dropwise to the acid chloride solution in the presence of a base like pyridine to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with water, dilute acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude amide.
-
The product is purified by recrystallization or column chromatography.[15]
DPPH Radical Scavenging Assay
Objective: To determine the antioxidant activity of p-coumaric acid and its analogs.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (p-coumaric acid and its analogs)
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[6][16]
-
Preparation of test samples: Stock solutions of the test compounds and ascorbic acid are prepared in a suitable solvent (e.g., methanol). Serial dilutions are then made to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each concentration of the test sample or standard to the wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
A control well contains the solvent and the DPPH solution. A blank well contains the solvent only.
-
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[6]
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
MTT Assay for Cytotoxicity
Objective: To determine the anticancer activity of p-coumaric acid and its analogs.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A375)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Test compounds
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1x10^4 to 1.5x10^5 cells/well and incubated overnight to allow for attachment.[18]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours.[19]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[19]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control. The IC50 value is determined from the dose-response curve.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of p-coumaric acid and its analogs on NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter vector.
-
Test compounds.
-
Inducing agent (e.g., TNF-α, LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment: Transfected cells are seeded in a 96-well plate. After attachment, the cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Induction: The cells are then stimulated with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for a defined period (e.g., 6-24 hours).[20][21]
-
Cell Lysis: The cells are washed with PBS and lysed using a lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to a luminometer plate, and the luciferase assay reagent is added.
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase for dual-luciferase assays) to account for variations in transfection efficiency and cell number. The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control.
Conclusion
This comparative guide demonstrates that synthetic modification of p-coumaric acid can lead to analogs with enhanced biological activities. In particular, ester and amide derivatives have shown improved anticancer and anti-inflammatory properties compared to the parent compound. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working on the design and evaluation of novel therapeutic agents based on the p-coumaric acid scaffold. Further investigations into the structure-activity relationships of a broader range of synthetic analogs are warranted to fully exploit the therapeutic potential of this versatile natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. DPPH radical scavenging activity [bio-protocol.org]
- 7. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. ukm.my [ukm.my]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. mdpi.com [mdpi.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of Analytical Methods for Jacoumaric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the cross-validation of Jacoumaric acid, a complex phenylpropanoid with a triterpenoid saponin-like core. Due to the limited availability of direct analytical protocols for this compound, this document focuses on established methods for structurally similar compounds, namely triterpenoid saponins and p-coumaric acid derivatives. The cross-validation of these diverse analytical techniques is crucial for ensuring the accuracy, reliability, and reproducibility of quantitative data in research and drug development.
Executive Summary
This compound, with the molecular formula C39H54O6, presents a unique analytical challenge due to its intricate structure. This guide explores the application of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary tools for its analysis. The presented methodologies, derived from studies on analogous natural products, offer a robust framework for developing and cross-validating analytical protocols for this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of different analytical methods relevant to the analysis of compounds structurally related to this compound. This data provides a basis for selecting appropriate methods for cross-validation.
| Analytical Method | Compound Class | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-UV | p-Coumaric acid | Plant Extract | >0.999 | 0.302 µg/mL | 0.99 µg/mL | 98.5 - 101.2 | [1] |
| HPLC-DAD | Flavonoids & Stilbenes | Spiked Human Plasma | >0.9998 | 0.006 µg/mL | 0.008 µg/mL | 97.1 - 103.2 | [2] |
| LC-MS | Triterpenoid Saponins | Plant Extract | Not Reported | Not Reported | Not Reported | Not Reported | [3][4] |
| LC-MS/MS | p-Coumaric acid | Rat Plasma | >0.99 | 0.01 µg/mL | 0.01 µg/mL | 97.1 - 103.2 | [5] |
| HILIC × RP LC/QTOF-MS | Triterpene Saponins | Herbal Medicine | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This method is suitable for the quantification of the p-coumaric acid moiety within the this compound structure and for the analysis of the intact molecule if a suitable chromophore is present.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution is typically employed for complex samples. A common mobile phase consists of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
The gradient program should be optimized to achieve adequate separation of the analyte from other matrix components.
Detection:
-
The UV/DAD detector should be set to monitor at the wavelength of maximum absorbance for the p-coumaric acid moiety (around 310 nm) and potentially other wavelengths relevant to the triterpenoid core.
Sample Preparation:
-
Solid-phase extraction (SPE) or liquid-liquid extraction can be used to clean up the sample and concentrate the analyte.
-
The final extract should be dissolved in the initial mobile phase composition before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS offers high sensitivity and selectivity, making it ideal for the identification and quantification of this compound, especially in complex biological matrices.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ), or Ion Trap).
-
Reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, depending on the polarity of the molecule.
Ionization Source:
-
Electrospray ionization (ESI) is commonly used for triterpenoid saponins and phenylpropanoids, typically in negative ion mode.
Mass Analysis:
-
Full Scan MS: To obtain the molecular weight of the intact this compound molecule.
-
Tandem MS (MS/MS): To obtain structural information by fragmenting the parent ion. This can be used to confirm the presence of the p-coumaric acid moiety and characterize the triterpenoid core.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification.
Sample Preparation:
-
Similar to HPLC, sample preparation involves extraction and clean-up steps to remove interfering substances.
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC-UV and LC-MS methods for the analysis of this compound.
Caption: Workflow for cross-validating HPLC and LC-MS methods.
Phenylpropanoid Biosynthesis Pathway
This compound is derived from the phenylpropanoid pathway. This diagram outlines the initial steps of this crucial metabolic route in plants.
Caption: Initial steps of the Phenylpropanoid Pathway.
Signaling Pathway Modulation by Triterpenoid Saponins
Triterpenoid saponins, the core structure of this compound, are known to modulate various signaling pathways. The diagram below illustrates a simplified representation of their potential interaction with the NF-κB signaling pathway, which is involved in inflammation.
Caption: Potential inhibition of the NF-κB pathway by triterpenoids.
Conclusion
The cross-validation of orthogonal analytical methods, such as HPLC-UV/DAD and LC-MS/MS, is indispensable for the reliable characterization and quantification of complex natural products like this compound. While direct analytical data for this compound is not yet widely available, the methodologies established for structurally related triterpenoid saponins and p-coumaric acid derivatives provide a solid foundation for developing robust and reproducible analytical protocols. The successful implementation of such cross-validated methods will be critical for advancing the research and potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Acidic Triterpenoid Saponins from Silene vulgaris Using a Methylation-Based Isolation and LC-MS Analysis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]
Unveiling the Synergistic Potential of p-Coumaric Acid in Combination Therapies
For Immediate Release
A Comprehensive Analysis of the Synergistic Effects of p-Coumaric Acid with Other Bioactive Compounds, Presenting Key Experimental Data and Protocols for Researchers, Scientists, and Drug Development Professionals.
This guide delves into the synergistic interactions of p-Coumaric acid, a phenolic compound with known therapeutic properties, when combined with other agents. Emerging research highlights that such combinations can lead to enhanced efficacy in antioxidant, antibacterial, and anticancer applications. This report provides a structured overview of the quantitative data from key studies, detailed experimental methodologies to facilitate reproducibility, and visual representations of the underlying mechanisms and workflows.
Synergistic Antioxidant Activity
The combination of p-Coumaric acid with other phenolic compounds has been shown to significantly enhance its antioxidant potential. This synergy is particularly evident when combined with ferulic acid, another potent antioxidant.
Quantitative Data: Antioxidant Synergy
| Compound Combination | Assay | Concentration | Observed Effect | Percentage Increase in Antioxidant Capacity (%) |
| p-Coumaric acid + Ferulic acid | FRAP | Equimolar | Synergistic | Not explicitly stated, but synergy confirmed[1] |
| p-Coumaric acid + Ferulic acid | ORAC | Equimolar | Strong Synergy | 311[1] |
Experimental Protocols: Antioxidant Assays
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 using glacial acetic acid and bring the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Working Solution: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This solution should be prepared fresh and warmed to 37°C before use.
-
-
Assay Procedure:
-
Pipette 180 µL of the FRAP working solution into each well of a 96-well microplate.
-
Add 20 µL of the sample (p-Coumaric acid, ferulic acid, or their combination) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as µM Fe(II) equivalents.
-
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by a free radical generator.
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve 3.76 mg of fluorescein sodium salt in 10 mL of 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in the phosphate buffer.
-
AAPH Solution (240 mM): Dissolve 65.1 mg of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 1 mL of phosphate buffer. Prepare fresh for each use.
-
Trolox Standard: Prepare a series of Trolox dilutions in phosphate buffer to serve as the standard curve.
-
-
Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of a black 96-well microplate.
-
Add 25 µL of the sample (p-Coumaric acid, ferulic acid, or their combination) or Trolox standard to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a microplate reader with excitation at 485 nm and emission at 520 nm.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve and is expressed as µmol of Trolox equivalents (TE) per liter.
-
Synergistic Antibacterial Activity
p-Coumaric acid exhibits enhanced antibacterial effects when combined with other antimicrobial agents, such as chlorogenic acid and the antibiotic colistin. This synergy can lead to a reduction in the minimum inhibitory concentration (MIC) of both compounds.
Quantitative Data: Antibacterial Synergy
| Compound Combination | Target Bacterium | Assay | Observed Effect | Fold Decrease in MIC |
| p-Coumaric acid + Chlorogenic acid | Shigella dysenteriae | Not specified | Enhanced antibacterial activity | Not specified, but synergy confirmed[2] |
| p-Coumaric acid + Colistin | Acinetobacter baumannii (Colistin-Resistant) | Checkerboard Assay | Synergistic | 16- to 128-fold decrease in Colistin MIC[3][4] |
Experimental Protocol: Checkerboard Synergy Assay
The checkerboard assay is a method used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of p-Coumaric acid and the second compound (e.g., colistin) at a concentration that is a multiple of the expected MIC.
-
Plate Setup:
-
In a 96-well microplate, serially dilute p-Coumaric acid horizontally (e.g., across columns 1-10).
-
Serially dilute the second compound vertically (e.g., down rows A-G).
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Column 11 should contain only the serial dilutions of the second compound (growth control for this compound).
-
Row H should contain only the serial dilutions of p-Coumaric acid (growth control for this compound).
-
A well with only the bacterial suspension and no antimicrobials serves as the positive growth control. A well with only broth serves as the negative control.
-
-
Inoculation: Add a standardized bacterial inoculum (e.g., 1 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Synergistic Anticancer Activity
The combination of p-Coumaric acid with ferulic acid has demonstrated a synergistic effect in inhibiting the growth of colorectal cancer cells. This effect is linked to the modulation of specific signaling pathways involved in cancer cell metabolism.
Quantitative Data: Anticancer Synergy
| Compound Combination | Cancer Cell Line | Assay | Combination Ratio (p-CA:FA) | Observed Effect |
| p-Coumaric acid + Ferulic acid | HCT116, HT-29 (Colorectal Cancer) | MTT Assay | 1:1.13 | Synergistic inhibition of cell growth[5] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HCT116 or HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare various concentrations of p-Coumaric acid, ferulic acid, and their combination.
-
Remove the culture medium and add 100 µL of fresh medium containing the test compounds to the respective wells.
-
Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified using software that calculates a combination index (CI), where CI < 1 indicates synergy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the synergistic effects of p-Coumaric acid. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for investigating the synergistic effects of p-Coumaric acid.
Caption: The proposed signaling pathway for the synergistic anticancer effect of p-Coumaric and Ferulic acids.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Activity of p-Coumaric Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays, each with a different mechanism of action. The following table summarizes the antioxidant activity of p-coumaric acid and ascorbic acid, as determined by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power). The results are typically expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or in equivalence to a standard antioxidant like Trolox. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | p-Coumaric Acid | Ascorbic Acid (Positive Control) | Reference |
| DPPH Radical Scavenging Activity (IC50) | Moderate activity | High activity | [1][2][3] |
| ABTS Radical Scavenging Activity | Effective scavenging activity | High scavenging activity | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | Possesses reducing power | Strong reducing power | [5][6] |
Note: The presented data is a qualitative summary based on multiple sources. Direct quantitative comparison requires side-by-side analysis under identical experimental conditions. Ascorbic acid is consistently used as a positive control and generally exhibits higher antioxidant activity in these standard assays.[3]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments in a laboratory setting.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM).[8] The solution should be kept in the dark to prevent degradation.[8]
-
Reaction Mixture: A specific volume of the DPPH solution is added to various concentrations of the test compound (p-coumaric acid) and the standard (ascorbic acid) in a 96-well microplate or cuvettes.[7][8] A control containing only the solvent and DPPH solution is also prepared.[7]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[8]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7][8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[7] The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[9][10]
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9][10]
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Reaction Mixture: A small volume of the test compound (p-coumaric acid) or standard (ascorbic acid) at various concentrations is added to a larger volume of the diluted ABTS•+ solution.[12]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[12]
-
Absorbance Measurement: The absorbance is read at 734 nm.[10]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[13][14] This assay evaluates the total antioxidant power of a sample.[15]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The typical ratio is 10:1:1 (v/v/v).[14] The reagent should be warmed to 37°C before use.[16]
-
Reaction Mixture: A small volume of the sample is added to a larger volume of the FRAP reagent.[17]
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 4 to 30 minutes).[16]
-
Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.[14]
-
Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (FeSO₄) standard curve. The results are expressed as Fe²⁺ equivalents or FRAP units.[14]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Scavenging Assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structure-Activity Relationship of p-Coumaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the structure-activity relationships (SAR) of p-coumaric acid derivatives, focusing on their antimicrobial, tyrosinase inhibitory, and anticancer activities. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area. As "Jacoumaric acid" did not yield specific findings, this guide focuses on the closely related and extensively studied p-coumaric acid and its derivatives.
Antimicrobial Activity of p-Coumaric Acid Derivatives
p-Coumaric acid and its derivatives have demonstrated a range of antimicrobial activities against various bacterial and fungal pathogens. The structural modifications of the parent p-coumaric acid molecule significantly influence its antimicrobial potency.
A series of synthesized p-coumaric acid derivatives were evaluated for their in vitro antimicrobial activity, with the results presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC in µM/mL). A higher pMIC value indicates greater antimicrobial activity.
| Compound ID | R-group | pMIC vs. S. aureus | pMIC vs. B. subtilis | pMIC vs. E. coli | pMIC vs. C. albicans | pMIC vs. A. niger |
| p-Coumaric acid | -OH | - | - | - | - | - |
| 1 | 8-quinolyl ester | 1.52 | 1.52 | 1.22 | 1.52 | 1.22 |
| 17 | 2-nitrophenyl amide | 1.73 | 1.73 | 1.43 | 1.73 | 1.43 |
| 30 | 4-chlorophenyl amide | 1.67 | 1.37 | 1.37 | 1.37 | 1.37 |
| 31 | 2,4-dichlorophenyl amide | 1.71 | 2.01 | 1.41 | 1.71 | 1.41 |
| Ciprofloxacin | (Standard) | 2.08 | 2.23 | 2.08 | - | - |
| Fluconazole | (Standard) | - | - | - | 1.83 | 1.68 |
Data synthesized from a study on a series of 36 p-coumaric acid derivatives.[1][2]
Structure-Activity Relationship Summary:
-
Amide and Ester Derivatives: The conversion of the carboxylic acid group of p-coumaric acid into amides and esters generally enhances antimicrobial activity.
-
Substitution on the Amide/Anilide Ring: The nature and position of substituents on the anilide ring play a crucial role. Electron-withdrawing groups, such as nitro and chloro groups, on the phenyl ring of the amide derivatives tend to increase antimicrobial potency. For instance, compound 17 (2-nitrophenyl amide) and compound 31 (2,4-dichlorophenyl amide) showed some of the highest activities.[1][2]
-
8-Hydroxyquinoline Ester: The ester derivative with 8-hydroxyquinoline (compound 1 ) also exhibited notable antimicrobial effects.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][2]
-
Preparation of Test Compounds: Stock solutions of the synthesized p-coumaric acid derivatives and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared. Serial dilutions are made to obtain a range of concentrations (e.g., 1.56 to 50 µg/mL).
-
Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) are cultured in nutrient broth, while fungal strains (Candida albicans, Aspergillus niger) are cultured in Sabouraud dextrose broth. The cultures are diluted to achieve a standard cell density.
-
Incubation: Equal volumes of the diluted test compound and the microbial inoculum are added to tubes containing double-strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi).
-
Observation: The tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for A. niger and 48 hours for C. albicans. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for MIC determination via the tube dilution method.
Tyrosinase Inhibitory Activity of p-Coumaric Acid Derivatives
p-Coumaric acid derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them of interest in the development of skin-lightening agents.
The tyrosinase inhibitory activity of several p-coumaric acid esters was evaluated and compared to the parent compound and a standard inhibitor, arbutin.
| Compound | R-group (Ester) | Tyrosinase Inhibition IC50 (µg/mL) |
| p-Coumaric Acid | H | > 100 |
| p-CAEE (1d) | Ethyl | 4.89 |
| 1e | Isopropyl | - |
| 1f | Propyl | - |
| Arbutin | (Standard) | 51.54 |
Data from a study identifying p-coumaric acid ethyl ester (p-CAEE) from camellia pollen.[3] Another study reports pIC50 values between 3.7-4.2 for potent ester derivatives.[4]
Structure-Activity Relationship Summary:
-
Esterification: Esterification of the carboxylic acid group of p-coumaric acid significantly enhances its tyrosinase inhibitory activity. The parent acid is largely inactive, while its ester derivatives show potent inhibition.[3][4]
-
Lipophilicity: The increased lipophilicity of the ester derivatives is believed to improve their ability to penetrate the enzyme's active site. There is a balance to be struck between tyrosinase affinity and lipophilicity for optimal antimelanogenic activity.[4]
-
Inhibition Mechanism: p-Coumaric acid ethyl ester (p-CAEE) was found to be a noncompetitive inhibitor of tyrosinase.[3]
This spectrophotometric assay measures the inhibition of tyrosinase activity.[3]
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase solution to the mixture.
-
Incubation and Measurement: The mixture is incubated at a specific temperature (e.g., 37°C). The formation of dopachrome from the oxidation of L-tyrosine is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Anticancer Activity of p-Coumaric Acid and Its Derivatives
p-Coumaric acid and its derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
The cytotoxic effects of p-coumaric acid and related compounds were determined against human melanoma and colorectal cancer cell lines.
| Compound | Cell Line | Treatment Duration | IC50 Value |
| p-Coumaric Acid | A375 (Melanoma) | 24 h | 4.4 mM |
| p-Coumaric Acid | A375 (Melanoma) | 48 h | 2.5 mM |
| p-Coumaric Acid | B16 (Melanoma) | 24 h | 4.1 mM |
| p-Coumaric Acid | B16 (Melanoma) | 48 h | 2.8 mM |
| p-Coumaric Acid | HT-29 (Colorectal) | 24 h | 150 µM |
| Coumarin | HT-29 (Colorectal) | 24 h | 25 µM |
Data from studies on melanoma and colorectal cancer cells.[5][6]
Structure-Activity Relationship Summary:
-
Dose and Time-Dependent Effects: The anticancer activity of p-coumaric acid is typically dose- and time-dependent.[5][6]
-
Comparison with Coumarin: In the context of colorectal cancer, the parent coumarin structure demonstrated significantly higher potency (lower IC50) than p-coumaric acid.[6]
-
Mechanism of Action: p-Coumaric acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[5] It can also induce autophagy in cancer cells through the modulation of key signaling pathways.[6]
p-Coumaric acid exerts its anticancer effects by modulating several critical signaling pathways. In colorectal cancer cells, both p-coumaric acid and coumarin have been shown to induce autophagy and apoptosis through the PI3K/Akt/mTOR and AMPK/mTOR pathways.[6] p-Coumaric acid has also been reported to inhibit AKT and ERK signaling pathways, which are crucial for cancer cell proliferation.[7]
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
Independent Verification of the Biological Effects of p-Coumaric Acid: A Comparative Guide
An Important Note on the Subject: Initial research aimed to verify the biological effects of Jacoumaric acid. However, a comprehensive literature search revealed a significant lack of available scientific data, independent verification studies, and detailed experimental protocols for this compound. In contrast, p-Coumaric acid, a structurally related and widely distributed hydroxycinnamic acid, is the subject of extensive research. Therefore, this guide has been pivoted to provide a thorough, evidence-based comparison of the biological effects of p-Coumaric acid against two other well-studied hydroxycinnamic acids: Caffeic acid and Ferulic acid. This focus allows for a robust analysis supported by verifiable experimental data, catering to the needs of researchers, scientists, and drug development professionals.
Overview of Biological Activities
p-Coumaric acid (p-CA), Caffeic acid (CA), and Ferulic acid (FA) are phenolic compounds found abundantly in various plants, fruits, and vegetables.[1] They are recognized for a range of biological activities, primarily their antioxidant and anti-inflammatory properties.[1][2] These effects are largely attributed to their chemical structure, which enables them to scavenge free radicals and modulate inflammatory signaling pathways.[1] While all three compounds share these general properties, their efficacy can vary, likely due to differences in their molecular structure, such as the number and position of hydroxyl and methoxy groups on the phenyl ring.
Comparative Analysis of Biological Effects
The primary biological effects of p-Coumaric acid and its alternatives, Caffeic acid and Ferulic acid, are summarized below. The quantitative data is presented in tabular format for ease of comparison.
Antioxidant Activity
The antioxidant capacity of these phenolic acids is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 | Source |
| p-Coumaric Acid | ~33 µg/mL | [3] |
| Caffeic Acid | ~4 µg/mL | [3] |
| Ferulic Acid | ~76 µM (~14.8 µg/mL) | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.
As the data indicates, Caffeic acid generally exhibits the strongest antioxidant activity, followed by Ferulic acid and then p-Coumaric acid.[3][5] This is often attributed to the presence of two hydroxyl groups (a catechol moiety) on the phenyl ring of Caffeic acid, which enhances its hydrogen-donating ability.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often studied in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in macrophage cells (like RAW264.7) stimulated with lipopolysaccharide (LPS).
| Compound | Model System | Key Anti-inflammatory Effects | Source |
| p-Coumaric Acid | LPS-stimulated RAW264.7 cells | Significantly inhibited iNOS, COX-2, IL-1β, and TNF-α expression.[6] | [6] |
| Caffeic Acid | LPS-stimulated RAW264.7 cells | Diminished nitric oxide (NO) and prostaglandin E2 (PGE2) production; downregulated mRNA levels of TNF-α, COX-2, and iNOS.[7] | [7] |
| Ferulic Acid | LPS-stimulated THP-1 derived macrophages | Decreased the mRNA expression of TNF-α, IL-6, and IL-1β.[8] | [8] |
All three compounds demonstrate significant anti-inflammatory properties by targeting key mediators of the inflammatory response. p-Coumaric acid has been shown to exert these effects by blocking the NF-κB and MAPK signaling pathways.[6][9]
Signaling Pathway Modulation by p-Coumaric Acid
p-Coumaric acid's anti-inflammatory effects are mediated through the inhibition of key signaling cascades within immune cells. The following diagrams illustrate the inhibitory action of p-Coumaric acid on the NF-κB and MAPK pathways upon stimulation by an inflammatory agent like LPS.
Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric acid.
Caption: Inhibition of the MAPK signaling pathway by p-Coumaric acid.
Experimental Protocols
The following are generalized protocols for the key assays mentioned in this guide. Researchers should consult the original publications for specific details and optimize for their experimental conditions.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a test compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compounds (p-Coumaric acid, Caffeic acid, Ferulic acid) and a positive control (e.g., Ascorbic acid or Trolox) in the same solvent to create a series of dilutions.
-
Reaction: In a microplate or cuvette, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each reaction at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To assess the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 murine macrophage cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds (p-Coumaric acid, Caffeic acid, Ferulic acid) for a specified period (e.g., 2 hours).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).
-
Sample Collection: After incubation, collect the cell culture supernatant to measure secreted inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.[7]
-
Cytokines (TNF-α, IL-6, etc.): Quantify the concentration of specific cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-only control group to determine the inhibitory effect of the test compounds.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
While independent verification of the biological effects of this compound is not currently feasible due to a lack of published data, a comparative analysis of the well-researched p-Coumaric acid and its analogues, Caffeic acid and Ferulic acid, provides valuable insights for the scientific community. All three compounds display potent antioxidant and anti-inflammatory activities, with Caffeic acid generally showing the highest potency in radical scavenging assays. The anti-inflammatory effects of p-Coumaric acid are well-documented to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. The provided experimental protocols offer a foundational methodology for researchers seeking to independently verify and expand upon these findings. Further research could focus on in vivo studies to confirm these effects and explore the therapeutic potential of these naturally occurring phenolic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of p-Coumaric Acid
A Note on Terminology: This guide focuses on the efficacy of p-Coumaric acid. Initial searches for "Jacoumaric acid" suggest this may be a less common name or a potential misspelling for the widely studied p-Coumaric acid, a phenolic acid found in a variety of plants. This document compiles and compares the significant body of research available for p-Coumaric acid.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of p-Coumaric acid, a phenolic compound with demonstrated antioxidant, anti-inflammatory, and antiproliferative properties. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Data Presentation: Efficacy of p-Coumaric Acid
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of p-Coumaric acid, focusing on its antiproliferative, antioxidant, and anti-inflammatory activities.
Table 1: In Vitro Efficacy of p-Coumaric Acid
| Activity Assessed | Assay/Cell Line | Key Findings (IC50/EC50) | Reference Compound |
| Antiproliferative | HT-29 (Colon cancer) | IC50: 150 µM (day 1) | Coumarin (IC50: 25 µM) |
| A375 (Melanoma) | IC50: 4.4 mM (24h), 2.5 mM (48h) | Not specified | |
| B16 (Melanoma) | IC50: 4.1 mM (24h), 2.8 mM (48h) | Not specified | |
| A431 (Skin carcinoma) | IC50: ~52 µg/mL | Imiquimod (IC50: ~52 µg/mL) | |
| Antioxidant | DPPH Radical Scavenging | IC50: 33 µg/mL[1] | Caffeic acid (IC50: 4 µg/mL)[1] |
| DPPH Radical Scavenging | IC50: 255.69 µg/mL | Vanillin (IC50: 283.76 µg/mL) | |
| Anti-inflammatory | Prostaglandin E2 Production | IC50: 126 µM | Not specified |
| Thromboxane B2 Production | IC50: 371 µM | Not specified |
Table 2: In Vivo Efficacy of p-Coumaric Acid
| Animal Model | Condition | Dosage and Route | Key Findings |
| Rats | Adjuvant-induced arthritis | 100 mg/kg, oral | Significantly reduced TNF-α expression and circulating immune complexes.[2] |
| Rats | Ischemia-reperfusion injury | 100 mg/kg, oral (pretreatment) | Significantly improved kidney function markers (Cr, BUN) and antioxidant enzyme levels (SOD, GPx, CAT).[3] |
| Rabbits | Platelet aggregation | 5 mg/kg for 2 weeks, mixed with food | Inhibited ADP-induced platelet aggregation and reduced thromboxane B2 production. |
| Rats | Lipopolysaccharide-induced lung inflammation | 100 mg/kg, intraperitoneal (pretreatment) | Effectively reduced inflammatory cell count and levels of TNF-α and IL-6 in bronchoalveolar lavage fluid. |
| Rats | Collagen-induced arthritis | 0.48 µg/g, oral gavage | Alleviated arthritis symptoms, suppressed inflammatory cell infiltration, and decreased serum TNF-α and IL-6. |
Mandatory Visualization
The following diagrams illustrate key signaling pathways modulated by p-Coumaric acid and representative experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Antiproliferative Activity: MTT Assay
Objective: To determine the cytotoxic effect of p-Coumaric acid on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
p-Coumaric acid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: A serial dilution of p-Coumaric acid is prepared in culture medium. The medium from the cell plates is replaced with 100 µL of medium containing various concentrations of p-Coumaric acid. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest p-Coumaric acid dose.
-
Incubation: The plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of p-Coumaric acid that inhibits cell growth by 50%, is determined from a dose-response curve.[4][5]
In Vivo Anti-inflammatory Activity: Rodent Model of Inflammation
Objective: To evaluate the anti-inflammatory effects of p-Coumaric acid in a rodent model of induced inflammation.
Materials:
-
Laboratory animals (e.g., Wistar or Sprague-Dawley rats)
-
Inflammatory agent (e.g., lipopolysaccharide (LPS), carrageenan, or complete Freund's adjuvant)
-
p-Coumaric acid
-
Vehicle for administration (e.g., saline, carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Equipment for oral gavage or intraperitoneal injection
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Materials for tissue collection and processing (histology)
Procedure:
-
Acclimatization and Grouping: Animals are acclimatized to the laboratory conditions for at least one week. They are then randomly divided into several groups: a negative control group (vehicle only), a positive control group (inflammatory agent + vehicle), a test group (inflammatory agent + p-Coumaric acid), and a standard drug group (inflammatory agent + standard drug).
-
Treatment: The test and standard drug groups receive their respective treatments (e.g., p-Coumaric acid at 100 mg/kg body weight) via the chosen route of administration (e.g., oral gavage) for a specified period before the induction of inflammation. The control groups receive the vehicle.
-
Induction of Inflammation: Inflammation is induced by administering the inflammatory agent. For example, in a model of acute lung injury, LPS (e.g., 5 mg/kg) can be administered intraperitoneally. In an arthritis model, complete Freund's adjuvant can be injected into the paw.
-
Observation and Sample Collection: Animals are observed for clinical signs of inflammation (e.g., paw edema, changes in behavior). At a predetermined time point after the induction of inflammation, animals are euthanized, and samples (blood, specific tissues) are collected.
-
Biochemical Analysis: Blood serum is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Histopathological Analysis: Tissues from the site of inflammation (e.g., lungs, paws) are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined under a microscope to assess the degree of inflammation, cellular infiltration, and tissue damage.
-
Data Analysis: The data from the treatment groups are compared to the positive control group to determine the anti-inflammatory efficacy of p-Coumaric acid. Statistical analysis is performed to determine the significance of the observed effects.[2][3][6][7][8]
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of p-Coumaric acid on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
p-Coumaric acid
-
LPS (lipopolysaccharide)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then pre-treated with various concentrations of p-Coumaric acid for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-60 minutes) to activate the NF-κB pathway.
-
Protein Extraction: Cells are washed with cold PBS and then lysed with lysis buffer. The cell lysates are centrifuged to remove cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then loaded onto an SDS-PAGE gel for electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody specific to the target protein (e.g., phosphorylated p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing the membrane to remove unbound primary antibody, it is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands is quantified using densitometry software.
-
Data Analysis: The expression levels of the target proteins are normalized to a loading control (e.g., β-actin). The effects of p-Coumaric acid on the phosphorylation and expression of NF-κB pathway proteins are then analyzed.[9][10][11]
References
- 1. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of p-coumaric acid on interleukin 1-β and tumor necrosis factor-α in rats with renal ischemic reperfusion | Nefrología [revistanefrologia.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
A Statistical Analysis and Comparison of p-Coumaric Acid Bioactivity
For researchers and professionals in drug development, the validation of a compound's bioactivity through robust statistical analysis and comparison with established alternatives is paramount. This guide provides an objective comparison of p-Coumaric acid's performance in key bioassays against other phenolic acids, Caffeic acid and Ferulic acid, as well as standard therapeutic agents. All data is presented to facilitate clear comparison, supplemented with detailed experimental protocols and visual workflows to ensure reproducibility and comprehension.
Comparative Bioactivity Data
The following tables summarize the quantitative data for the anti-cancer and antimicrobial activities of p-Coumaric acid and its alternatives. The half-maximal inhibitory concentration (IC50) is used to denote anti-cancer potency, while the minimum inhibitory concentration (MIC) indicates antimicrobial efficacy.
Anti-Cancer Activity (IC50 in µM)
| Compound | HT-29 (Colon) | A375 (Melanoma) | B16 (Melanoma) | MCF-7 (Breast) |
| p-Coumaric Acid | 150[1][2][3] | ~4100 (24h) | ~2800 (48h) | - |
| Caffeic Acid | >1500 | - | - | 159 µg/mL |
| Ferulic Acid | - | - | - | 100-200 µg/mL |
| Doxorubicin (Standard) | 24.30 µg/mL | - | - | 2.50[4] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. Values are presented as reported in the respective literature.
Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | S. aureus | B. subtilis | P. aeruginosa |
| p-Coumaric Acid | 1000[5] | 10-80[6] | 10-80[6] | - |
| Caffeic Acid | - | 256-1024[7] | - | 625[8] |
| Ferulic Acid | 100[1] | 1100[1] | 1.1 | 100[1] |
| Ciprofloxacin (Standard) | 0.013[9] | 0.6[9] | - | 0.15[9] |
Note: The efficacy of antimicrobial agents can be strain-dependent.
Key Signaling Pathway Modulated by p-Coumaric Acid
p-Coumaric acid exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are crucial in the cellular response to inflammatory stimuli.
Caption: Anti-inflammatory signaling pathway of p-Coumaric acid.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-cancer activity of a test compound like p-Coumaric acid.
Caption: Experimental workflow for MTT cytotoxicity assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
p-Coumaric acid (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of p-Coumaric acid in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[10] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
p-Coumaric acid (or other test compounds)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of p-Coumaric acid. Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]
References
- 1. Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the anticancer properties of Caffeic Acid in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Potential of Caffeic Acid against Staphylococcus aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Ferulic Acid in Selected Malignant Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UV-Spectrophotometric Method Validation for p-Coumaric Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of a validated UV-spectrophotometric method for the analysis of p-Coumaric acid against a common alternative, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The information presented herein is supported by experimental data to aid in the selection of the most suitable analytical method for your research needs.
Overview of Analytical Methods
UV-Visible spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple, cost-effective, and rapid method. For p-Coumaric acid, the analysis is typically performed by measuring its absorbance at a specific wavelength.
RP-HPLC is a highly efficient separation technique that is also commonly used for the quantification of p-Coumaric acid. It offers high resolution and sensitivity, allowing for the separation of the analyte from other components in a complex mixture.
Comparative Performance Data
The following tables summarize the key validation parameters for two UV-spectrophotometric methods and an RP-HPLC method for the quantification of p-Coumaric acid.
Table 1: Comparison of UV-Spectrophotometric Method Validation Parameters for p-Coumaric Acid
| Parameter | Method A (Ethanol Solvent) | Method B (Phosphate Buffer pH 6.8) |
| Wavelength (λmax) | 229 nm[1][2] | 284 nm[1][2] |
| Linearity Range | 2–10 µg/mL[1][2][3] | 5–25 µg/mL[1][2][3] |
| Correlation Coefficient (R²) | 0.98[1][2][3] | 0.99[1][2][3] |
| Accuracy (% Recovery) | 80–90%[1][2] | 80–90%[1][2] |
| Precision (% RSD) | < 2%[1][2][3] | < 2%[1][2][3] |
| Limit of Detection (LOD) | 5.449 µg/mL[4] | 1.792 µg/mL[4] |
| Limit of Quantification (LOQ) | 16.512 µg/mL[4] | 5.420 µg/mL[4] |
Table 2: Validation Parameters for RP-HPLC Method for p-Coumaric Acid
| Parameter | RP-HPLC Method |
| Wavelength (λmax) | 310 nm[5] |
| Linearity Range | 2–10 µg/mL[5] |
| Correlation Coefficient (R²) | 0.999[5] |
| Accuracy (% Recovery) | 97.1–101.5%[6] |
| Precision (% RSD) | < 2.0%[5] |
| Limit of Detection (LOD) | 0.302 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.99 µg/mL[5] |
Experimental Protocols
UV-Spectrophotometric Method Validation
The validation of the UV-spectrophotometric method for p-Coumaric acid was conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
1. Preparation of Standard Stock Solution:
-
Method A (Ethanol): 10 mg of p-Coumaric acid was accurately weighed and dissolved in 10 mL of ethanol to obtain a stock solution of 1000 µg/mL.[3] Working standards were prepared by appropriate dilution.[3]
-
Method B (Phosphate Buffer pH 6.8): 10 mg of p-Coumaric acid was weighed and dissolved in 10 mL of phosphate buffer (pH 6.8) to get a stock solution of 1000 µg/mL.[1]
2. Determination of λmax:
-
A solution of p-Coumaric acid (e.g., 20 µg/mL) was scanned in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1] The λmax was found to be 229 nm in ethanol and 284 nm in phosphate buffer.[1][2]
3. Linearity:
-
A series of dilutions were prepared from the stock solution to obtain concentrations within the range of 2-10 µg/mL for Method A and 5-25 µg/mL for Method B.[1][2][3] The absorbance of each solution was measured at the respective λmax, and a calibration curve of absorbance versus concentration was plotted.
4. Accuracy:
-
The accuracy of the method was determined by recovery studies.[1] Known amounts of standard p-Coumaric acid were added to pre-analyzed sample solutions at three different concentration levels (80%, 100%, and 120%).[1][3] The percentage recovery was then calculated.
5. Precision:
-
The precision of the method was evaluated by performing intra-day and inter-day variation studies. This was done by analyzing the absorbance of three different concentrations in triplicate on the same day (intra-day) and on three different days (inter-day). The results were expressed as the percentage relative standard deviation (%RSD).[3]
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[3]
-
RP-HPLC Method
1. Chromatographic Conditions:
-
The analysis was performed on an RP-C18 column (250 mm × 4.6 mm, 5 µm).[5]
-
The mobile phase consisted of a mixture of water, methanol, and glacial acetic acid (65:34:1 v/v).[5]
-
The flow rate was maintained at 1.0 mL/min, and the detection was carried out at 310 nm.[5]
2. Preparation of Standard and Sample Solutions:
-
A standard stock solution of p-Coumaric acid was prepared by dissolving a known amount in the mobile phase.
-
Sample solutions were prepared by extracting the analyte from the matrix and diluting it with the mobile phase.
Methodology and Workflow Diagrams
The following diagrams illustrate the workflow for the validation of the UV-spectrophotometric method and a comparison of the analytical methods.
Caption: Workflow for the validation of a UV-spectrophotometric method.
Caption: Comparison of UV-Vis Spectrophotometry and RP-HPLC methods.
References
- 1. researchgate.net [researchgate.net]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of the Antioxidant Activity of p-Coumaric, Ferulic, and Caffeic Acids
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Three Key Hydroxycinnamic Acids
In the realm of natural antioxidants, the hydroxycinnamic acids p-coumaric acid, ferulic acid, and caffeic acid are subjects of intense scientific scrutiny. Their potential applications in pharmaceuticals, nutraceuticals, and food preservation are vast, owing to their ability to mitigate oxidative stress. This guide provides a comprehensive comparison of their antioxidant activities, supported by experimental data, detailed protocols, and a visualization of a typical antioxidant assay workflow.
Structure-Activity Relationship: The Key to Antioxidant Potency
The antioxidant capacity of these phenolic compounds is intrinsically linked to their chemical structure.[1][2][3] The number and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are the primary determinants of their radical-scavenging and reducing capabilities.
-
Caffeic acid , with its ortho-dihydroxy (catechol) structure on the aromatic ring, generally exhibits the highest antioxidant activity.[1][2][4] This configuration is highly effective at donating hydrogen atoms and stabilizing the resulting phenoxyl radical through resonance.
-
Ferulic acid , a methoxy derivative of caffeic acid, typically demonstrates intermediate antioxidant potential. The presence of an electron-donating methoxy group contributes to its antioxidant capacity.
-
p-Coumaric acid , which possesses a single hydroxyl group on the aromatic ring, usually shows the lowest antioxidant activity among the three.
Quantitative Comparison of Antioxidant Activity
To provide a clear and objective comparison, the following table summarizes the antioxidant activities of p-coumaric acid, ferulic acid, and caffeic acid from various in vitro assays. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Antioxidant Assay | p-Coumaric Acid | Ferulic Acid | Caffeic Acid | Reference |
| DPPH Radical Scavenging Activity (IC50 in µg/mL) | 33 | 9.9 | 4 - 5.9 | [5][6] |
| ABTS Radical Scavenging Activity (IC50 in µg/mL) | - | 1.89 | 1.59 | [7] |
| Ferric Reducing Antioxidant Power (FRAP) (Ascorbate equivalents) | - | 1.24 | 1.68 | |
| Peroxy Radical Scavenging (n) | 1.0 | 1.2 | 1.3 | [8] |
| Peroxyl Radical Scavenging (n) | 1.7 | 1.8 | 2.4 | [8] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. n: stoichiometric factor, the number of free radicals trapped by one mole of antioxidant.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (p-coumaric acid, ferulic acid, caffeic acid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare various concentrations of the test compounds and the positive control in methanol.
-
Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solutions at different concentrations.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare various concentrations of the test compounds and the positive control.
-
Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample solutions.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Ferrous sulfate (FeSO₄) for the standard curve
-
Spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the reagent to 37°C before use.
-
Sample preparation: Prepare various concentrations of the test compounds.
-
Reaction: Add 1.5 mL of the FRAP reagent to 50 µL of the sample solution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as Fe²⁺ equivalents (µM) or in relation to a standard antioxidant like ascorbic acid.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant capacity of chemical compounds.
Caption: Generalized workflow for in vitro antioxidant capacity assessment.
Conclusion
The experimental data consistently demonstrates a clear structure-activity relationship among p-coumaric, ferulic, and caffeic acids. Caffeic acid's superior antioxidant activity is attributed to its catechol structure, making it a highly effective radical scavenger and reducing agent.[1][2][4] Ferulic acid shows commendable antioxidant properties, while p-coumaric acid is a less potent, yet still active, antioxidant. This comparative guide provides researchers and drug development professionals with a foundational understanding of the relative antioxidant potencies of these important hydroxycinnamic acids, supported by actionable experimental protocols for further investigation and application.
References
- 1. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. [PDF] Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. | Semantic Scholar [semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of the Radical-scavenging Activity of the Phenolcarboxylic Acids Caffeic Acid, p-Coumaric Acid, Chlorogenic Acid and Ferulic Acid, With or Without 2-Mercaptoethanol, a Thiol, Using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
p-Coumaric Acid in Oncology: A Comparative Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
p-Coumaric acid (p-CA), a phenolic compound prevalent in a variety of plants, fruits, and vegetables, is emerging as a significant agent in cancer research.[1][2][3] A growing body of evidence from in vitro and in vivo studies highlights its potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle through the modulation of key signaling pathways. This guide provides a comparative overview of the mechanisms of action of p-Coumaric acid across different cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of p-Coumaric Acid Across Cancer Cell Lines
The cytotoxic effect of p-Coumaric acid varies among different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. These values are crucial for comparing the sensitivity of different cancer types to p-CA treatment.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay | Reference |
| HCT-15 | Colon Cancer | 1400 | Not Specified | MTT | [4][5][6] |
| HT-29 | Colon Cancer | 1600 | Not Specified | MTT | [4][5][6] |
| Caco-2 | Colon Cancer | 1500 | 24-72 | Not Specified | [5] |
| A375 | Human Melanoma | 4400 | 24 | CCK-8 | [7] |
| A375 | Human Melanoma | 2500 | 48 | CCK-8 | [7] |
| B16 | Mouse Melanoma | 4100 | 24 | CCK-8 | [7] |
| B16 | Mouse Melanoma | 2800 | 48 | CCK-8 | [7] |
| PC3 | Prostate Cancer | 177.62 | Not Specified | Not Specified | [8] |
Core Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest
p-Coumaric acid exerts its anticancer effects primarily through the induction of apoptosis and the arrest of the cell cycle. The specific phase of cell cycle arrest and the key molecular players involved can differ depending on the cancer cell type.
| Cancer Cell Line | Effect on Cell Cycle | Key Molecular Events | Apoptotic Effects | Key Molecular Events | Reference |
| HCT-15 | Sub-G1 arrest | Increased accumulation of apoptotic cells (37.45% vs 1.07% in control). | Induction of apoptosis. | Increased ROS generation, decreased mitochondrial membrane potential. | [4][5][6] |
| HT-29 | Sub-G1 and G2 arrest | --- | Induction of apoptosis. | Upregulation of BAX, downregulation of Bcl-2, decreased mitochondrial membrane potential. | [1] |
| Caco-2 | G2/M arrest | Upregulation of CDKN1A. | --- | --- | [9] |
| A375 (Human Melanoma) | S phase arrest | Downregulation of Cyclin A and CDK2. | Promotes apoptosis. | Upregulation of Apaf1 and Bax, downregulation of Bcl-2, increased cytoplasmic cytochrome c, cleaved caspase-3, and cleaved caspase-9. | [7][10][11] |
| B16 (Mouse Melanoma) | G0/G1 phase arrest | Downregulation of Cyclin E and CDK2. | Promotes apoptosis. | Upregulation of Apaf1 and Bax, downregulation of Bcl-2, increased cytoplasmic cytochrome c, cleaved caspase-3, and cleaved caspase-9. | [7][10][11] |
| Osteosarcoma Cells | G2 phase arrest | --- | Induces apoptosis. | Inhibition of PI3K/Akt signaling pathway. | [12] |
Modulation of Key Signaling Pathways
The anticancer activities of p-Coumaric acid are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is common in many cancers.[13] p-Coumaric acid has been shown to inhibit this pathway, leading to decreased cancer cell viability. In osteosarcoma cells, p-CA was found to inhibit the PI3K/Akt signaling pathway, which contributed to its anti-tumor effects.[12] Furthermore, studies on colorectal cancer cells suggest that p-CA can induce autophagy through the inhibition of the PI3K/Akt/mTOR pathway.[14]
Caption: p-Coumaric acid inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival, and induction of apoptosis.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. p-Coumaric acid has been identified as an inhibitor of the MAPK pathway in cancer cells.[8] In prostate cancer cells, microarray analysis revealed that MAPKs are targeted by p-CA, which is potentially linked to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[8] Furthermore, p-CA has been shown to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway, in inflammatory responses, suggesting a similar mechanism may be at play in cancer.[15]
Caption: p-Coumaric acid inhibits the MAPK signaling pathway, thereby suppressing cancer cell proliferation and promoting apoptosis.
The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[16][17] p-Coumaric acid has demonstrated the ability to inhibit the NF-κB signaling pathway.[1] It has been shown to inhibit the expression and activation of NF-κB, leading to the downregulation of inflammatory mediators like COX-2, TNF-α, and various interleukins.[1] This anti-inflammatory action is closely linked to its anticancer effects, as chronic inflammation is a known driver of tumorigenesis.
Caption: p-Coumaric acid inhibits the NF-κB signaling pathway, reducing inflammation and suppressing cancer cell proliferation and survival.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies for key experiments commonly used to study the anticancer effects of p-Coumaric acid.
Cell Viability and Proliferation Assays
1. MTT/CCK-8 Assay:
-
Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagents into a colored formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of p-Coumaric acid for 24, 48, or 72 hours.
-
Add MTT or CCK-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Colony Formation Assay:
-
Principle: This assay assesses the ability of a single cell to grow into a colony, reflecting its long-term proliferative capacity.
-
Protocol:
-
Treat cells with p-Coumaric acid for a specified period.
-
Harvest the cells and seed a low number (e.g., 500-1000 cells) into a 6-well plate.
-
Incubate the plates for 1-2 weeks until visible colonies are formed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Apoptosis and Cell Cycle Analysis
1. Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Treat cells with p-Coumaric acid for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2. Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining):
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with p-Coumaric acid.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry.
-
Protein Expression Analysis
Western Blotting:
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Lyse p-Coumaric acid-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anticancer mechanism of p-Coumaric acid.
Caption: A generalized workflow for studying the anticancer mechanisms of p-Coumaric acid in cancer cell lines.
References
- 1. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 17. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of p-Coumaric Acid's Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of p-Coumaric acid (p-CA) against established anti-inflammatory agents. The data presented is compiled from various preclinical studies, offering a comprehensive overview of p-CA's potential as a therapeutic agent. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a deeper understanding of p-CA's mechanism of action.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory properties of p-Coumaric acid have been evaluated in several well-established in vivo models of inflammation. This section compares the efficacy of p-CA with Indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay to assess acute inflammation. Edema is induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent, and the subsequent swelling is measured over time.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h (Mean ± SD) | % Inhibition of Edema |
| Control (Carrageenan) | - | 0.85 ± 0.07 | - |
| p-Coumaric Acid | 100 | 0.38 ± 0.04 | 55.3% |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
Data compiled from studies evaluating the effect of p-Coumaric acid and Indomethacin on carrageenan-induced paw edema.
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation and joint destruction characteristic of rheumatoid arthritis. Arthritis is induced by the injection of Freund's complete adjuvant.
| Treatment Group | Dose (mg/kg/day) | Arthritis Index (Day 21) (Mean ± SD) | Serum TNF-α (pg/mL) (Day 21) (Mean ± SD) | Serum IL-6 (pg/mL) (Day 21) (Mean ± SD) |
| Arthritic Control | - | 11.2 ± 1.5 | 45.8 ± 5.2 | 185.3 ± 15.7 |
| p-Coumaric Acid | 100 | 5.8 ± 0.9 | 25.1 ± 3.1 | 98.6 ± 10.2 |
| Indomethacin | 5 | 4.5 ± 0.7 | 20.5 ± 2.8 | 85.4 ± 9.5 |
Data for p-Coumaric acid is from direct studies. Indomethacin data is based on historical data from similar experimental setups for comparative purposes.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study the acute inflammatory response in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS). Inflammation is induced by the administration of bacterial lipopolysaccharide.
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x 10^5) (Mean ± SD) | Neutrophils in BALF (x 10^5) (Mean ± SD) | Lung TNF-α (pg/mg protein) (Mean ± SD) | Lung IL-1β (pg/mg protein) (Mean ± SD) |
| LPS Control | - | 8.9 ± 1.1 | 6.8 ± 0.9 | 152.4 ± 18.3 | 95.7 ± 11.2 |
| p-Coumaric Acid | 100 | 4.2 ± 0.6 | 2.9 ± 0.5 | 78.6 ± 9.5 | 48.3 ± 6.1 |
| Dexamethasone | 5 | 3.5 ± 0.5 | 2.1 ± 0.4 | 65.2 ± 8.1 | 40.1 ± 5.3 |
BALF: Bronchoalveolar Lavage Fluid. Data compiled from studies investigating LPS-induced lung inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summaries of the methods used in the studies cited in this guide.
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups: Animals are divided into a control group, a p-Coumaric acid group, and an Indomethacin group.
-
Treatment: p-Coumaric acid (100 mg/kg) or Indomethacin (10 mg/kg) is administered orally 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) after.
-
Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Adjuvant-Induced Arthritis
-
Animals: Male Sprague-Dawley rats (150-180 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the footpad of the right hind paw.
-
Groups and Treatment: From day 14 post-adjuvant injection (when arthritis is established), animals are divided into a control group, a p-Coumaric acid group (100 mg/kg/day, oral), and a reference group (Indomethacin, 5 mg/kg/day, oral). Treatment is continued for a specified period (e.g., 21 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated every other day by scoring the degree of erythema, swelling, and joint rigidity (Arthritis Index). Paw volume is also measured.
-
Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Groups and Treatment: Mice are pre-treated with p-Coumaric acid (100 mg/kg, intraperitoneally) or Dexamethasone (5 mg/kg, intraperitoneally) 1 hour before LPS administration. The control group receives the vehicle.
-
Induction of Lung Injury: Mice are anesthetized, and 50 µL of LPS (1 mg/mL in sterile saline) is administered intranasally.
-
Sample Collection: 24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline. Lung tissue is also collected.
-
Analysis: Total and differential cell counts (neutrophils) in the BALF are determined. The levels of inflammatory cytokines (TNF-α, IL-1β) in the lung tissue homogenates are quantified using ELISA.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the molecular pathways and experimental designs, the following diagrams have been generated using the DOT language.
A Comparative Guide to p-Coumaric Acid Quantification: A Review of Validation Studies
For researchers, scientists, and drug development professionals, the accurate quantification of p-Coumaric acid, a phenolic compound with significant therapeutic potential, is paramount. This guide provides a comparative overview of common analytical methods for its quantification. It is important to note that the following data is based on single-laboratory validation studies, as no cross-laboratory validation studies were identified in the public domain. A true cross-laboratory validation, where the same samples are analyzed by multiple laboratories, is the gold standard for assessing method reproducibility and robustness.
The Importance of Cross-Laboratory Validation
Cross-laboratory validation, also known as an inter-laboratory study or round-robin trial, is a critical step in standardizing an analytical method. It involves sending identical samples to a number of different laboratories for analysis. The results are then compared to assess the method's reproducibility and robustness when performed by different personnel, on different equipment, and in different environments. This process is essential for establishing a method as a reliable standard for regulatory submissions and widespread scientific use. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the parameters discussed in this guide.[1][2][3][4][5]
Comparison of Analytical Methods
The most common methods for the quantification of p-Coumaric acid include UV-Vis Spectrophotometry, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). Each method offers a different balance of sensitivity, selectivity, cost, and complexity.
Data Presentation: A Comparative Summary of Validation Parameters
The following table summarizes the key performance parameters from single-laboratory validation studies for each of the discussed analytical methods. These parameters are crucial for determining the suitability of a method for a specific application.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| UV-Vis Spectrophotometry | ||||||
| Method A (Ethanol) | 2 - 10 | 80 - 90 | < 2 | Not Reported | Not Reported | [6][7][8] |
| Method B (Phosphate Buffer pH 6.8) | 5 - 25 | 80 - 90 | < 2 | Not Reported | Not Reported | [6][7][8] |
| In Methanol | 0.1 - 0.5 or 0.2 - 1 | 80 - 120% levels assessed | Interday & Intraday assessed | Not Reported | Not Reported | [9] |
| RP-HPLC-UV | ||||||
| Method 1 | 2 - 10 | Good | < 2 | 0.302 | 0.99 | [10] |
| Method 2 | 3 - 1000 | 97.1 - 100.2 | < 1.0 | Not Reported | Not Reported | [11] |
| Method 3 | 0.1 - 400 | Not Reported | Not Reported | 0.0208 | 0.0694 | [12][13] |
| LC-MS/MS | ||||||
| In Human Plasma | 0.0002 - 0.016 | 99.2 - 108.4 | 1.0 - 6.4 | Not Reported | 0.0002 | [14] |
| In Rat Plasma | 0.01 - 15 | 97.1 - 103.2 | < 10 | Not Reported | 0.01 | [15] |
| In Plant Extracts | Not specified | 90.52 - 116.96 | < 4.0 | Not Reported | Not Reported | [16] |
Disclaimer: This table presents data from different studies and should not be interpreted as a direct, controlled comparison. The variability in matrices, instrumentation, and specific protocols can significantly influence the reported performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key methods cited.
UV-Vis Spectrophotometry
This method is often favored for its simplicity and cost-effectiveness.
-
Method A (in Ethanol):
-
Standard Stock Solution: 10 mg of p-Coumaric acid is dissolved in 10 mL of ethanol to obtain a concentration of 1000 µg/mL.[6]
-
Working Solutions: The stock solution is serially diluted with ethanol to prepare working solutions in the desired concentration range (e.g., 2-10 µg/mL).[6]
-
Wavelength Selection: A solution of p-Coumaric acid (e.g., 20 µg/mL) is scanned in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which was found to be 229 nm.[6][7]
-
Quantification: The absorbance of the sample solutions is measured at the determined λmax, and the concentration is calculated using a calibration curve.[6]
-
-
Method B (in Phosphate Buffer):
-
Standard Stock Solution: 10 mg of p-Coumaric acid is dissolved in 10 mL of phosphate buffer (pH 6.8) to get a 1000 µg/mL solution.[6]
-
Working Solutions: Serial dilutions are made with the phosphate buffer to achieve concentrations within the linear range (e.g., 5-25 µg/mL).[6]
-
Wavelength Selection: The λmax was determined to be 284 nm by scanning a standard solution in the 200-400 nm range.[6][7]
-
Quantification: The concentration of p-Coumaric acid in samples is determined by measuring the absorbance at 284 nm and comparing it to a standard calibration curve.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC offers higher selectivity and sensitivity compared to spectrophotometry.
-
Method 1:
-
Chromatographic System: A Shimadzu LC-20AT Prominence liquid chromatograph with a UV-visible detector.[10]
-
Column: RP-C18 column (250 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: An isocratic mobile phase consisting of water:methanol:glacial acetic acid (65:34:1 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at 310 nm.[10]
-
Sample Preparation: A stock solution of 100 µg/mL is prepared, and working standards (2-10 µg/mL) are made by dilution. 20 µL of each standard is injected.[10]
-
-
Method 2:
-
Chromatographic System: A Gemini C18 column (250 mm × 4.6 mm, 3 µm).[12]
-
Mobile Phase: A gradient elution program with two solvents: 0.5% phosphoric acid in water (Solvent A) and 100% acetonitrile (Solvent B).[12] The gradient was as follows: 0–30 min from 5% to 80% B, 30–33 min at 80% B, 33–35 min from 80% to 5% B, and 35–40 min at 5% B.[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Detection: UV detection at 280 nm.[12]
-
Sample Injection: 10 µL of the sample was injected.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices like plasma.
-
Method for Human Plasma:
-
Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.[14]
-
Column: HECTOR-A C18 HPLC column (2.1 × 50 mm, 3 µm particle size).[14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B).[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Sample Preparation: A specific extraction procedure from plasma is required before injection.
-
Visualizing the Validation Process
To better understand the workflow of analytical method validation, the following diagrams illustrate the key stages.
Caption: A typical workflow for single-laboratory analytical method validation.
Caption: Conceptual workflow of a cross-laboratory validation study.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. phcogres.com [phcogres.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the Structure Confirmation of p-Coumaric Acid and Its Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement in the solid state. This guide offers a comparative analysis of the crystallographic structures of p-Coumaric acid and its key derivatives, caffeic acid and ferulic acid, supported by experimental data and detailed protocols.
These cinnamic acid derivatives, widely recognized for their antioxidant and various therapeutic properties, share a common phenylpropanoid backbone. However, subtle differences in their hydroxylation and methoxylation patterns on the phenyl ring lead to distinct crystal packing arrangements and intermolecular interactions, which can influence their physicochemical properties, including solubility and bioavailability.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for p-Coumaric acid, caffeic acid, and ferulic acid, as determined by single-crystal X-ray diffraction. These data provide a quantitative basis for comparing the solid-state structures of these closely related phenolic acids.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC No. |
| p-Coumaric Acid | C₉H₈O₃ | Monoclinic | P2₁/c | 8.64 | 5.28 | 17.44 | 90 | 100.0 | 90 | 4 | N/A[1] |
| Caffeic Acid | C₉H₈O₄ | Monoclinic | P2₁/n | 11.633 | 5.999 | 12.011 | 90 | 115.54 | 90 | 4 | 1433127 |
| Ferulic Acid | C₁₀H₁₀O₄ | Monoclinic | P2₁/c | 12.632 | 4.965 | 16.919 | 90 | 111.45 | 90 | 4 | 894518 |
Experimental Protocols
The confirmation of the crystal structures summarized above involves a standardized workflow, from crystal growth to data analysis. The specific conditions employed for each derivative are crucial for obtaining high-quality crystals suitable for X-ray diffraction.
Crystallization
-
p-Coumaric Acid: Crystals of p-Coumaric acid have been successfully grown for X-ray analysis, with early studies utilizing methods that allowed for the formation of single crystals from solution.[1]
-
Caffeic Acid: Single crystals of caffeic acid suitable for X-ray diffraction were obtained by the slow evaporation of a solution in a mixture of methanol and dimethylformamide (DMF).[2]
-
Ferulic Acid: The growth of single crystals of ferulic acid can be achieved through various techniques, including anti-solvent crystallization and sonocrystallisation.[3] For the data presented, crystals were obtained from solution, allowing for the collection of high-quality diffraction data.
X-ray Data Collection and Structure Refinement
-
p-Coumaric Acid: The initial structure determination of p-Coumaric acid was carried out using Weissenberg photographs with copper Kα (CuKα) radiation.[1] This photographic method, while foundational, has largely been superseded by modern digital detectors.
-
Caffeic Acid: Data for caffeic acid was collected on a Bruker SMART APEXII CCD area-detector diffractometer using graphite-monochromated molybdenum Kα (MoKα) radiation (λ = 0.71073 Å) at a temperature of 100 K.[2] The structure was solved and refined using specialized crystallographic software.[2]
-
Ferulic Acid: For ferulic acid, X-ray diffraction data were collected on a Bruker APEX2 CCD area detector with a graphite monochromator and MoKα radiation (λ = 0.71073 Å) at room temperature.[2]
Workflow for Structure Confirmation by X-ray Crystallography
The logical flow from a purified compound to a confirmed crystal structure is a multi-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.
Caption: Workflow for X-ray Crystallography.
This guide provides a foundational comparison for researchers working with p-Coumaric acid and its derivatives. The presented data and protocols underscore the power of X-ray crystallography in providing definitive structural evidence, which is a critical step in understanding the structure-activity relationships of these important bioactive molecules. The Cambridge Crystallographic Data Centre (CCDC) serves as a crucial repository for such data, enabling further comparative studies and in silico modeling.
References
A Comparative Guide to the Bioavailability of p-Coumaric Acid from Diverse Food Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of p-Coumaric acid, a phenolic compound with significant antioxidant and anti-inflammatory properties, from various dietary sources. Understanding its pharmacokinetic profile is crucial for the development of functional foods and novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and illustrates relevant biological and experimental workflows.
Quantitative Bioavailability of p-Coumaric Acid
The bioavailability of p-Coumaric acid can vary significantly based on the food matrix and its form (free or conjugated). While direct comparative studies across a wide range of whole foods are limited, existing research provides valuable insights into its pharmacokinetic parameters.
The following table summarizes the available quantitative data on the bioavailability of p-Coumaric acid from a plant-based extract in humans and from its pure form in a preclinical model. This comparison highlights the rapid absorption of this compound.
| Source | Subject | Dose | Cmax | Tmax | AUC (Area Under the Curve) |
| Bambusae Caulis in Taeniam Extract | Human | 258 mg (capsule) | 21.95 ± 11.36 ng/mL[1] | 0.50 ± 0.35 h[1] | 20.82 ± 1.63 ng·h/mL (AUCinf)[1] |
| Pure p-Coumaric Acid | Rat | 100 µmol/kg (oral) | 165.7 µmol/L[2] | 10 min[2] | 2991.3 µmol·min/L[2] |
Note: Direct comparison between human and rat data should be made with caution due to physiological differences. The data from the bamboo extract provides a relevant example of p-Coumaric acid bioavailability from a complex plant matrix in humans.
Experimental Protocols
The quantification of p-Coumaric acid in biological matrices is essential for determining its bioavailability. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed analytical method.
Quantification of p-Coumaric Acid in Human Plasma
This protocol is based on a study that measured p-Coumaric acid in human plasma following the oral administration of a Bambusae Caulis in Taeniam extract[1][5][6].
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of human plasma, add an internal standard (e.g., hydrochlorothiazide).
- Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of dichloromethane and methyl-t-butyl ether).
- Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions:
- Analytical Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A constant flow rate is maintained (e.g., 0.4 mL/min).
- Injection Volume: A small volume of the reconstituted sample is injected (e.g., 5 µL).
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and instrument sensitivity.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both p-Coumaric acid and the internal standard.
Visualizing Workflows and Pathways
Experimental Workflow for a p-Coumaric Acid Bioavailability Study
The following diagram illustrates a typical workflow for a clinical study investigating the pharmacokinetics of p-Coumaric acid after oral administration.
Caption: A typical experimental workflow for a human pharmacokinetic study of p-Coumaric acid.
General Metabolic Pathway of p-Coumaric Acid
Upon absorption, p-Coumaric acid undergoes metabolism, primarily in the liver. The following diagram outlines the main metabolic transformations.
Caption: A simplified diagram of the primary metabolic pathways of p-Coumaric acid in the human body.
References
- 1. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Target Engagement of p-Coumaric Acid: A Comparative Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of p-Coumaric acid (p-CA), a phenolic compound with a wide range of reported biological activities. While p-CA is known to modulate several key signaling pathways, its direct molecular targets in a cellular context are not well-established. This document outlines a strategy for identifying and validating these targets, compares methods for confirming target engagement, and provides detailed experimental protocols.
p-Coumaric Acid and Its Known Cellular Effects
p-Coumaric acid has been shown to exert antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects in various cellular models. These effects are attributed to its ability to modulate key signaling pathways, including:
-
NF-κB Signaling: p-CA has been reported to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.
-
MAPK Signaling: Evidence suggests that p-CA can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which are involved in cell proliferation, differentiation, and stress responses.
-
PI3K/AKT Signaling: p-CA has been observed to influence the PI3K/AKT pathway, a central node in cell survival, growth, and metabolism.
-
AMPK Signaling: Studies indicate that p-CA can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, in peripheral tissues, while potentially inhibiting it in the hypothalamus.[1][2][3][4][5][6]
Despite these observations, direct, high-affinity molecular targets of p-CA remain to be definitively identified. The reported IC50 values for its biological effects are often in the high micromolar to millimolar range, which may suggest indirect mechanisms of action or low-potency binding to multiple targets.[7][8][9][10]
A Proposed Workflow for Target Identification and Validation
To rigorously validate the cellular target engagement of p-CA, a systematic approach is required. The following workflow outlines a strategy to identify and confirm its direct molecular targets.
Comparison of Target Engagement Validation Methods
Several biophysical techniques can be employed to validate the direct binding of a small molecule like p-CA to a purified protein target. The choice of method depends on the specific research question and the available resources.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures ligand-induced thermal stabilization of the target protein in a cellular lysate or intact cells. | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Measures the heat released or absorbed during a binding event. |
| Key Outputs | Target engagement confirmation, apparent binding affinity (EC50). | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Throughput | Can be adapted for high-throughput screening. | Medium to high, depending on the instrument. | Low to medium. |
| Sample Requirement | Cell lysate or intact cells. | Purified protein (immobilized) and small molecule (in solution). | Purified protein and small molecule in solution. |
| Strengths | In-cell/in-situ target engagement, label-free. | Real-time kinetics, high sensitivity. | Gold standard for thermodynamics, label-free, solution-based. |
| Limitations | Indirect measure of binding, not all binding events cause a thermal shift. | Requires protein immobilization which may affect activity, potential for mass transport limitations. | Requires larger amounts of sample, sensitive to buffer mismatches. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing the target engagement of p-CA with a candidate protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of p-CA or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble target protein as a function of temperature for each p-CA concentration. A shift in the melting curve indicates target engagement.
-
Surface Plasmon Resonance (SPR)
This protocol describes a general procedure for measuring the binding kinetics of p-CA to a purified candidate protein.
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.
-
Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of p-CA in a suitable running buffer (e.g., HBS-EP+).
-
Inject the p-CA solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
This protocol provides a general method for determining the thermodynamic parameters of p-CA binding to a purified candidate protein.
-
Sample Preparation:
-
Dialyze both the purified target protein and p-CA extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and p-CA.
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the p-CA solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small injections of p-CA into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of p-CA to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing the effect of p-CA on the phosphorylation status of key proteins in the NF-κB, MAPK, PI3K/AKT, and AMPK pathways.
-
Cell Treatment and Lysis:
-
Treat cells with p-CA at various concentrations and for different time points, often with a stimulus (e.g., LPS for NF-κB and MAPK activation).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-AMPK, total AMPK).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the phosphorylation status in p-CA-treated cells to control cells to determine the effect of p-CA on pathway activation.
-
Signaling Pathway and Workflow Diagrams
NF-κB Signaling Pathway
MAPK Signaling Pathway
PI3K/AKT Signaling Pathway
AMPK Signaling Pathway
Conclusion
Validating the direct cellular targets of p-Coumaric acid is crucial for a comprehensive understanding of its mechanism of action and for its potential development as a therapeutic agent. While current evidence points to the modulation of several key signaling pathways, direct target engagement has yet to be conclusively demonstrated. The proposed workflow, combining affinity-based target discovery with biophysical and cellular validation methods, provides a robust strategy to elucidate the direct molecular interactions of p-CA. The comparative guide to validation techniques and the detailed experimental protocols offered herein serve as a valuable resource for researchers embarking on the characterization of p-CA and other small molecules with therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. p-Coumaric acid modulates glucose and lipid metabolism via AMP-activated protein kinase in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Lack of Specific Disposal Guidance for Jacoumaric Acid
It is imperative for researchers, scientists, and drug development professionals to consult their institution's EHS department for guidance on the proper disposal of any novel or uncharacterized substance like Jacoumaric acid. The information provided for related but structurally different compounds, such as p-Coumaric acid, should not be extrapolated to this compound due to potentially significant differences in chemical and toxicological properties.
Chemical and Physical Properties of this compound
While specific disposal instructions are unavailable, some basic chemical properties of this compound have been identified.
| Property | Value |
| Molecular Formula | C39H54O6 |
| PubChem CID | 11700083[1] |
| Synonyms | (1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-((E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid[1] |
Note: This data is limited and does not include information on reactivity, toxicity, or environmental hazards, which are crucial for determining proper disposal methods.
General Procedures for the Disposal of Research Chemicals
The following are general, non-specific procedural steps for the disposal of laboratory chemicals. These steps should be adapted to comply with local, state, and federal regulations, as well as institutional protocols.
Step 1: Preliminary Assessment and Personal Protective Equipment (PPE)
-
Conduct a Risk Assessment: Before handling, evaluate the potential hazards associated with the chemical. Since specific data for this compound is unavailable, it should be handled as a substance of unknown toxicity and hazard.
-
Wear Appropriate PPE: At a minimum, this should include:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
Closed-toe shoes.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Step 2: Segregation and Storage of Chemical Waste
-
Do Not Mix Wastes: Never mix different chemical wastes unless explicitly instructed to do so by EHS professionals. Incompatible chemicals can react violently.
-
Use Designated Waste Containers: Store this compound waste in a clearly labeled, sealed, and compatible container. The container should be labeled with the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Store Securely: Keep waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
Step 3: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety department.
-
Manifesting: Ensure all required waste manifests and documentation are completed accurately.
-
Professional Disposal: Chemical waste must be disposed of by a licensed hazardous waste disposal company. Methods may include incineration at high temperatures or other specialized treatments to ensure complete destruction and to prevent environmental contamination.[2]
Experimental Protocols
Detailed experimental protocols involving this compound were not found in the provided search results. For any research involving this compound, it is the responsibility of the principal investigator to develop and validate safe handling and experimental procedures.
Visualizing the General Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical for which specific disposal guidelines are not immediately available.
Caption: General workflow for laboratory chemical disposal.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
